5-Amino-1H-indole-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69876. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-amino-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-5-1-2-8-6(3-5)7(4-11-8)9(12)13/h1-4,11H,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOLMJPBDIBCRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290597 | |
| Record name | 5-Amino-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6960-44-7 | |
| Record name | 6960-44-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69876 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Amino-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Amino-1H-indole-3-carboxylic acid
Abstract
5-Amino-1H-indole-3-carboxylic acid is a pivotal molecular scaffold, serving as a versatile building block in the synthesis of a wide array of biologically active compounds. The indole nucleus is a privileged structure in medicinal chemistry, appearing in neurotransmitters like serotonin, essential amino acids such as tryptophan, and a multitude of pharmaceutical agents.[1] The strategic placement of an amino group at the C5 position and a carboxylic acid at the C3 position provides two reactive handles for further chemical elaboration, making this molecule particularly valuable for constructing complex therapeutic candidates and chemical probes. This guide provides an in-depth exploration of a robust synthetic pathway to this compound, details comprehensive characterization methodologies, and offers insights into the chemical principles that underpin these protocols.
Strategic Approach to Synthesis: The Japp-Klingemann/Fischer Indole Pathway
The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry. Among the myriad of available methods, the combination of the Japp-Klingemann reaction and the Fischer indole synthesis offers a reliable and adaptable route to a wide range of indole derivatives.[2][3][4] This strategy is particularly effective for constructing the this compound core, as it allows for the precise installation of the required functionalities from readily available starting materials.
The overall synthetic strategy involves a multi-step sequence, beginning with the formation of a substituted arylhydrazone via the Japp-Klingemann reaction, followed by an acid-catalyzed cyclization to form the indole ring system—a classic Fischer indole synthesis.[5][6][7] To achieve the desired 5-amino substitution, a nitro group is carried through the initial steps and subsequently reduced in a later stage of the synthesis.
References
- 1. BJOC - A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic [beilstein-journals.org]
- 2. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 3. Japp-Klingemann_reaction [chemeurope.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
An In-depth Technical Guide to 5-Amino-1H-indole-3-carboxylic acid (CAS: 6960-44-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist
Foreword: The Strategic Value of a Trifunctional Indole Scaffold
The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in both natural products and synthetic therapeutic agents.[1][2] Its unique electronic properties and ability to participate in various biological interactions have cemented its role in drug design. Within this vast chemical space, 5-Amino-1H-indole-3-carboxylic acid (CAS No. 6960-44-7) emerges as a particularly valuable building block. Possessing three distinct points for chemical modification—the indole nitrogen (N-1), the carboxylic acid at C-3, and the amino group at C-5—this molecule offers a strategic platform for the development of diverse chemical libraries aimed at a wide spectrum of biological targets. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, designed to empower researchers in leveraging its full potential.
Section 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in research and development. The key physicochemical characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 6960-44-7 | [3][4][5][6][7] |
| Molecular Formula | C₉H₈N₂O₂ | [4][7][8] |
| Molecular Weight | 176.17 g/mol | [4] |
| IUPAC Name | This compound | [7] |
| Appearance | Solid | [9] |
| Storage Conditions | Keep in a dark place, sealed in a dry environment at 2-8°C. | [4] |
Spectroscopic Signature
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene portion of the indole ring, with the C4, C6, and C7 protons appearing as doublets or doublets of doublets. A characteristic singlet or a narrow triplet will correspond to the C2 proton. The broad singlets for the N-H of the indole ring, the two protons of the C5-amino group, and the O-H of the carboxylic acid will also be present, with their chemical shifts being highly dependent on the solvent and concentration.
-
¹³C NMR: The carbon spectrum will be characterized by a signal for the carboxylic acid carbonyl (C=O) in the range of 165-175 ppm. The remaining signals will correspond to the nine carbons of the indole ring, with quaternary carbons generally showing lower intensity.[10]
-
Infrared (IR) Spectroscopy: Key vibrational bands would include O-H stretching from the carboxylic acid (broad, ~2500-3300 cm⁻¹), N-H stretching from the indole and amino groups (~3200-3500 cm⁻¹), a strong C=O stretch from the carbonyl group (~1680-1710 cm⁻¹), and N-H bending (~1550-1650 cm⁻¹).
-
Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the molecule is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 177.18.
Section 2: Synthesis and Chemical Reactivity
The synthetic accessibility and predictable reactivity of a building block are critical for its utility in drug discovery programs.
Plausible Synthetic Pathway
A direct, published synthesis for this compound is not prominently detailed; however, a robust route can be logically constructed from standard indole synthesis methodologies. A highly plausible approach involves the Fischer indole synthesis followed by a nitro group reduction, a common and efficient transformation in organic synthesis.[12]
The workflow would begin with the reaction of 4-nitrophenylhydrazine with pyruvic acid. The resulting hydrazone undergoes acid-catalyzed cyclization (the Fischer indole synthesis) to yield 5-nitro-1H-indole-3-carboxylic acid. The final step is the selective reduction of the nitro group to the desired amine using established reagents like tin(II) chloride (SnCl₂) or catalytic hydrogenation (H₂/Pd-C).[12]
Caption: Proposed two-step synthesis of this compound.
The Landscape of Reactivity
The molecule's three functional groups provide orthogonal handles for derivatization, making it a powerful scaffold for creating combinatorial libraries.
Caption: Reactivity map showing the three key sites for chemical modification.
-
C-3 Carboxylic Acid: This is the most common site for modification. Standard peptide coupling reagents (HATU, EDAC) readily form amide bonds, a crucial linkage in many drug candidates.[13][14] Esterification can be used to create prodrugs or modulate solubility, while reduction can yield the corresponding alcohol for further functionalization. Furthermore, the carboxylic acid can be replaced with bioisosteric groups, such as a 5-substituted tetrazole, to improve metabolic stability or receptor binding affinity.[15]
-
C-5 Amino Group: The primary amine is a versatile handle for introducing a wide array of substituents. It can be easily acylated with acid chlorides or sulfonylated with sulfonyl chlorides. Reductive amination provides a route to secondary and tertiary amines, while diazotization followed by Sandmeyer-type reactions allows for its conversion into halides, hydroxyls, or cyano groups.
-
N-1 Indole Nitrogen: The indole N-H can be deprotonated and subsequently alkylated or arylated (e.g., via Buchwald-Hartwig coupling) to explore the impact of N-substitution on biological activity.
Section 3: Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is implicated in the development of therapeutics for numerous disease areas, underscoring its versatility.
-
Anticancer Agents: The indole core is central to many anticancer drugs. Derivatives of indole-3-carboxylic acid have demonstrated cytotoxicity against human lung (A549) and breast (MCF-7) cancer cell lines.[16] Specifically, related 5-hydroxyindole-3-carboxylic acid derivatives have been synthesized and evaluated as potential agents against breast cancer.[17]
-
Antiviral Therapeutics: The structural motif is relevant in the search for new antiviral agents. For instance, indole-2-carboxylic acid derivatives have been designed and synthesized as novel HIV-1 integrase strand transfer inhibitors, a key class of antiretroviral drugs.[12][18]
-
Antimicrobial Agents: The indole scaffold is a valuable starting point for developing new antibiotics and antifungals.[1] The ability to generate large libraries from this trifunctional core allows for extensive screening against resistant bacterial and fungal strains.
-
Anti-inflammatory Drugs: The discovery of CysLT1 antagonists based on an indole-2-carboxylic acid framework highlights the potential of this scaffold in treating inflammatory conditions like asthma.[13] The parent compound, indole-3-carboxylic acid, also induces resistance in plants against certain fungal pathogens, pointing to a fundamental role in modulating biological defense responses.[16]
Section 4: Key Experimental Protocols
To facilitate the use of this building block, the following are detailed, self-validating protocols for its most common and critical derivatization reactions.
Protocol 1: General Procedure for Amide Coupling at the C-3 Position
This protocol describes the formation of an amide bond between the C-3 carboxylic acid and a representative primary amine using HATU as the coupling agent.
-
Rationale: HATU is a highly efficient, low-racemization coupling reagent suitable for a wide range of amine and carboxylic acid substrates. DIPEA is used as a non-nucleophilic base to neutralize the acid and facilitate the reaction. DMF is an excellent polar aprotic solvent for this transformation.
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Activation: To the stirred solution, add the desired primary or secondary amine (1.1 eq), followed by 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., Ethyl Acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired amide derivative. Characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm structure and purity.
Protocol 2: General Procedure for N-Acylation at the C-5 Position
This protocol details the acylation of the 5-amino group with an acid chloride.
-
Rationale: The 5-amino group is a strong nucleophile that reacts readily with electrophilic acylating agents like acid chlorides. A hindered base like pyridine or triethylamine is used to scavenge the HCl byproduct without competing in the reaction.
-
Reagent Preparation: Suspend this compound (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) in a round-bottom flask.
-
Base Addition: Add a non-nucleophilic base such as pyridine or triethylamine (2.0-3.0 eq) to the suspension.
-
Acylating Agent Addition: Cool the mixture to 0°C using an ice bath. Add the desired acid chloride (1.1 eq) dropwise with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS (typically 1-4 hours).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate). Wash the combined organic layers with 1N HCl, water, and then brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.
-
Purification: The resulting crude solid can be purified by recrystallization or flash column chromatography to afford the pure 5-acylamino derivative. Confirm the structure and purity via spectroscopic methods.
Section 5: Safety, Handling, and Storage
Adherence to proper laboratory safety protocols is paramount when handling any chemical reagent.
-
Hazard Identification: This compound is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2).[19][20] It may also cause respiratory irritation.[21]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[19][22]
-
Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[21][22] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[19]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[19][22] The material should be protected from light, as indole derivatives can be light-sensitive.[19]
-
Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations at an approved waste disposal plant.[19][23]
Conclusion
This compound stands out as a high-value, versatile scaffold for modern drug discovery. Its trifunctional nature provides an exceptional platform for generating novel molecular architectures with finely tuned pharmacological properties. By understanding its core characteristics, reactivity, and handling requirements, researchers are well-equipped to harness this building block for the synthesis of next-generation therapeutic agents targeting a diverse range of human diseases.
References
- 1. 5-amino-1H-indole-3-carboxamide | 677752-70-4 | Benchchem [benchchem.com]
- 2. BJOC - A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic [beilstein-journals.org]
- 3. This compound | 6960-44-7 [chemicalbook.com]
- 4. 6960-44-7|this compound|BLD Pharm [bldpharm.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. enao.lookchem.com [enao.lookchem.com]
- 7. This compound|CAS 6960-44-7|TCIJT|製品詳細 [tci-chemical-trading.com]
- 8. This compound | C9H8N2O2 | CID 250406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-amino-1H-indole-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ptacts.uspto.gov [ptacts.uspto.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.com [fishersci.com]
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- 22. aksci.com [aksci.com]
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Introduction: The Versatility of the Indole Scaffold in Drug Discovery
An In-depth Technical Guide to the Biological Activity of 5-Amino-1H-indole-3-carboxylic Acid Derivatives
The indole nucleus is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic molecules of significant therapeutic value.[1][2][3] From the essential amino acid tryptophan to the neurotransmitter serotonin, the indole motif is intricately woven into the fabric of biology. In medicinal chemistry, its unique physicochemical properties and versatile reactivity make it an ideal starting point for drug design.[1] This guide focuses on a specific, highly functionalized indole core: This compound . The strategic placement of an amino group at the C5 position and a carboxylic acid at the C3 position provides rich chemical handles for derivatization, enabling the exploration of vast chemical space and the generation of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5]
This document serves as a technical resource for researchers, scientists, and drug development professionals. It delves into the key biological activities of this compound derivatives, elucidates their mechanisms of action, presents structure-activity relationships, and provides detailed experimental protocols for their evaluation.
Anticancer Activity: Targeting Malignant Cell Proliferation
Derivatives of the this compound scaffold have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against various human cancer cell lines through diverse mechanisms of action.
Mechanisms of Cytotoxicity
The anticancer effects of these derivatives are not monolithic; they target multiple facets of cancer cell biology:
-
Survivin Protein Inhibition: Certain 5-hydroxyindole-3-carboxylic acid esters have been shown to interact with the survivin protein, a member of the inhibitor of apoptosis (IAP) family that is overexpressed in many cancers.[1][6] By disrupting survivin function, these compounds can disable anti-apoptotic defenses and render cancer cells more susceptible to programmed cell death.
-
Tubulin Polymerization Inhibition: The cytoskeleton, particularly the microtubule network formed by tubulin polymerization, is a validated target in oncology. Some indole derivatives have been found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[3]
-
Lysine-Specific Demethylase 1 (LSD1) Inhibition: LSD1 is an epigenetic regulator often overexpressed in cancers, and its inhibition can restore normal gene expression patterns. Novel indole derivatives have been identified as potent LSD1 inhibitors, demonstrating significant antiproliferative effects against lung cancer cells.[3]
-
Synergistic Action with Chemotherapeutics: Indole-3-carboxylic acid has been shown to enhance the anticancer potency of doxorubicin (DOX), a widely used chemotherapy drug.[7] It amplifies DOX-induced cellular senescence, inhibits proliferation, and promotes cell cycle arrest in colorectal cancer cells, suggesting a role as a combination therapy agent to improve the efficacy of existing treatments.[7]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the core scaffold has revealed key structural features that govern anticancer potency:
-
Esterification of Carboxylic Acid: Studies on 5-hydroxyindole derivatives have shown that ester derivatives are often more potent than their carboxylic acid counterparts against breast cancer (MCF-7) cells.[1][6]
-
N-Substitution: The nature of the substituent on the indole nitrogen (N1) is critical. For instance, an ester derivative featuring a 4-methoxy group on the N-phenyl ring was identified as the most potent compound in one study, with a half-maximal effective concentration (IC50) of 4.7 µM against MCF-7 cells.[1][6]
-
Substitution at C5: The presence of a fluorine atom at the C5 position has been associated with significant antimitotic activity in certain 3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl esters.[8]
Data Summary: In Vitro Cytotoxicity
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Hydroxyindole-3-carboxylic ester (with 4-methoxy) | MCF-7 (Breast) | 4.7 | [1][6] |
| Indole-thiazolidinedione-triazole hybrid | MCF-7 (Breast) | 3.18 | [3] |
| Indole-thiazolidinedione-triazole hybrid | HePG-2 (Liver) | 4.43 | [3] |
| Indole-thiazolidinedione-triazole hybrid | HCT-116 (Colorectal) | 4.46 | [3] |
| 9-Aryl-5H-pyrido[4,3-b]indole derivative | HeLa (Cervical) | 8.7 | [3] |
| Methoxy-substituted indole curcumin derivative | HeLa (Cervical) | 4 | [3] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic effect of compounds on cancer cells.[1]
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., MCF-7) and normal cell line (e.g., HDF).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
96-well plates.
-
Plate reader (570 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualization: Survivin-Mediated Anti-Apoptosis Pathway
Caption: Inhibition of survivin by indole derivatives, leading to apoptosis.
Antimicrobial Activity: Combating Pathogenic Microbes
The functionalized indole core has also proven to be a fertile ground for the discovery of novel antimicrobial agents with activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.
Mechanisms of Antimicrobial Action
Molecular docking and simulation studies have provided insights into the likely targets of these indole derivatives:
-
Antibacterial (DNA Gyrase Inhibition): For antibacterial activity, the target is often DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[2][9] By binding to this enzyme, the compounds inhibit its function, leading to a breakdown in DNA integrity and ultimately, cell death.
-
Antifungal (Lanosterol 14α-Demethylase Inhibition): The antifungal mechanism frequently involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[2][9] Ergosterol is a vital component of the fungal cell membrane, and its disruption compromises membrane integrity, resulting in fungal cell death.
Structure-Activity Relationship (SAR) Insights
The antimicrobial profile of these derivatives can be significantly enhanced through strategic chemical modifications:
-
Peptide Conjugation: A novel approach involves the synthesis of peptide-heterocycle hybrids, where indole-3-carboxylic acid is conjugated with short dipeptide motifs.[2] This strategy has yielded compounds with good activity against bacteria like E. coli and S. aureus and fungi such as C. albicans.[2]
-
Thiazolidinone Moiety: The incorporation of a 4-oxo-2-thioxothiazolidine ring has been shown to produce potent antimicrobial agents. One such derivative, (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxybenzamide, exhibited strong activity, even against resistant strains like MRSA, outperforming ampicillin in some cases.[4]
Data Summary: In Vitro Antimicrobial Activity
| Derivative Class | Target Organism | MIC (µg/mL) | Reference |
| Indole-dipeptide conjugate (6g) | Candida albicans | 50 | [2] |
| Indole-dipeptide conjugate (6i) | Candida albicans | 50 | [2] |
| Thiazolidinone derivative (5d) | Staphylococcus aureus | 37.9–113.8 (µM) | [4] |
| Thiazolidinone derivative (5d) | Enterobacter cloacae | 37.9–113.8 (µM) | [4] |
| Standard Drug (Fluconazole) | Candida albicans | 50 | [2] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]
Objective: To quantify the in vitro potency of a test compound against selected microbial strains.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans).
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Test compounds dissolved in DMSO.
-
Sterile 96-well microplates.
-
Standard antimicrobial drugs (e.g., ciprofloxacin, fluconazole).
Procedure:
-
Prepare Inoculum: Culture the microorganism overnight and then dilute it in fresh broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: Add 50 µL of broth to all wells of a 96-well plate. Add 50 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a plate reader.
Visualization: MIC Assay Workflow
References
- 1. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
The Strategic Deployment of 5-Amino-1H-indole-3-carboxylic Acid in Modern Medicinal Chemistry: An In-Depth Technical Guide
Foreword: The Enduring Legacy and Evolving Potential of the Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, a privileged scaffold found in a vast array of natural products and synthetic pharmaceuticals.[1] Its inherent bioactivity, stemming from its structural resemblance to endogenous molecules like tryptophan and serotonin, has cemented its role in the development of therapeutics across a spectrum of diseases, including cancer, inflammation, and central nervous system disorders.[2] This guide delves into a particularly strategic building block: 5-Amino-1H-indole-3-carboxylic acid . The deliberate placement of an amino group at the 5-position and a carboxylic acid at the 3-position unlocks unique avenues for molecular design, offering medicinal chemists a powerful tool to fine-tune pharmacodynamic and pharmacokinetic properties. This document serves as a technical deep-dive for researchers, scientists, and drug development professionals, illuminating the synthesis, strategic applications, and nuanced structure-activity relationships (SAR) of this versatile scaffold.
Physicochemical Properties and Strategic Advantages
The 5-amino and 3-carboxy functionalities of this indole building block are not mere decorations; they are strategically positioned to engage in a multitude of intermolecular interactions, a critical aspect of rational drug design.
| Property | Value/Description | Significance in Drug Design |
| Molecular Formula | C₉H₈N₂O₂ | Provides the basic elemental composition. |
| Molecular Weight | 176.17 g/mol | Falls within the Lipinski's rule of five for drug-likeness. |
| Appearance | Solid | Amenable to standard laboratory handling and formulation. |
| 5-Amino Group | A primary aromatic amine (pKa ~4-5) | Acts as a hydrogen bond donor and a key site for derivatization to introduce various pharmacophoric elements. Can also influence the electronic properties of the indole ring system. |
| 3-Carboxylic Acid Group | An acidic moiety (pKa ~4-5) | Functions as a potent hydrogen bond donor and acceptor, crucial for anchoring to biological targets. Can be converted to esters or amides to modulate solubility, cell permeability, and metabolic stability. |
The presence of both a basic amino group and an acidic carboxylic acid group makes this compound an amphoteric molecule. This duality can be exploited to optimize solubility and salt formation, which are critical aspects of drug development.
Synthesis of the Core Scaffold: A Reliable and Scalable Pathway
The most common and practical synthetic route to this compound commences with the commercially available 5-nitro-1H-indole. The synthesis can be conceptually broken down into two key transformations: C3-carboxylation followed by nitro group reduction.
Step 1: Carboxylation of 5-Nitro-1H-indole
A direct and efficient method for introducing a carboxylic acid group at the C3 position of the indole ring is through a Vilsmeier-Haack-type reaction followed by oxidation, or by direct carboxylation using a suitable reagent. A well-documented approach involves the formylation of 5-nitro-1H-indole to yield 5-nitro-1H-indole-3-carbaldehyde, which is then oxidized to the corresponding carboxylic acid.[3] However, a more direct carboxylation has also been reported.[4]
Experimental Protocol: Synthesis of 5-Nitro-1H-indole-3-carboxylic acid [4][5]
-
Materials: 5-nitro-1H-indole, Dry Dimethylformamide (DMF), Trifluoroacetic anhydride.
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 5-nitro-1H-indole in anhydrous DMF and cool the solution in an ice bath.
-
Slowly add trifluoroacetic anhydride dropwise to the chilled solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Upon completion (monitored by TLC), the reaction is quenched by the addition of water.
-
The precipitated product, 5-nitro-1H-indole-3-carboxylic acid, is collected by filtration, washed with water, and dried.
-
Step 2: Reduction of the Nitro Group
The reduction of the aromatic nitro group to a primary amine is a well-established transformation in organic synthesis. Several methods are effective, with the choice often depending on the desired chemoselectivity and scale of the reaction.[6][7][8]
This is often the method of choice for its clean reaction profile and high yields.[6][9]
Experimental Protocol: Synthesis of this compound via Catalytic Hydrogenation
-
Materials: 5-nitro-1H-indole-3-carboxylic acid, Palladium on carbon (10% Pd/C), Ethanol or Methanol, Hydrogen gas.
-
Procedure:
-
Suspend 5-nitro-1H-indole-3-carboxylic acid in a suitable solvent such as ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite®.
-
The filtrate is concentrated under reduced pressure to yield this compound.
-
Reductants such as tin(II) chloride (SnCl₂) in an acidic medium are also highly effective and can be advantageous when certain functional groups are sensitive to catalytic hydrogenation.[6][10]
Experimental Protocol: Synthesis of this compound using Tin(II) Chloride
-
Materials: 5-nitro-1H-indole-3-carboxylic acid, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid (HCl), Ethanol.
-
Procedure:
-
Dissolve 5-nitro-1H-indole-3-carboxylic acid in ethanol.
-
Add a solution of SnCl₂·2H₂O in concentrated HCl to the indole solution.
-
Heat the reaction mixture at reflux for several hours, monitoring the reaction by TLC.
-
After cooling, the reaction mixture is carefully neutralized with a base (e.g., saturated sodium bicarbonate solution) to precipitate the tin salts.
-
The product can be extracted into an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated to afford this compound.
-
Synthetic Workflow Diagram
Caption: Synthetic pathway to this compound.
Applications in Medicinal Chemistry: A Scaffold for Targeted Therapies
The true utility of this compound lies in its role as a versatile starting material for the synthesis of a diverse array of bioactive molecules. The 5-amino group serves as a convenient handle for introducing various substituents via acylation, sulfonylation, or coupling reactions, while the 3-carboxylic acid can be readily converted to amides or esters.
Case Study: Indole-2-carboxamide Derivatives as Nur77 Modulators for Cancer Therapy
While not a direct derivative of the 3-carboxylic acid, a recent study on 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as potent modulators of the orphan nuclear receptor Nur77 provides invaluable insights into the role of the 5-amino indole scaffold in oncology.[11] Nur77 is a promising target in cancer therapy due to its role in apoptosis.
In this study, the 5-amino group of the indole scaffold was crucial for linking the indole core to a 4-(pyridin-3-yl)pyrimidine moiety. The resulting compounds exhibited potent anticancer activity against various cancer cell lines.[11]
Structure-Activity Relationship (SAR) Insights:
-
The 5-amino linker: This was found to be essential for the potent Nur77-binding activity.
-
The indole-2-carboxamide: The amide functionality at the 2-position was critical for the observed cytotoxic effects, likely through hydrogen bonding interactions within the target protein.
-
Substituents on the pyrimidine ring: The nature and position of substituents on the pyrimidine ring significantly influenced the potency and selectivity of the compounds.
This case study underscores the strategic importance of the 5-amino group as a key attachment point for pharmacophoric groups that drive target engagement and biological activity. A similar strategy can be envisioned for derivatives of this compound, where the 3-carboxamide would be explored for its interaction with the target protein.
Conceptual Application: Design of Kinase Inhibitors
The indole scaffold is a well-established core in the design of kinase inhibitors.[12] The 5-amino group of our building block can be acylated with various hinge-binding moieties, while the 3-carboxylic acid can be converted to amides that project into the solvent-exposed region of the ATP-binding pocket, allowing for the optimization of physicochemical properties and engagement with surface residues.
Hypothetical Kinase Inhibitor Design Workflow:
Caption: Design strategy for kinase inhibitors.
The Strategic Roles of the 5-Amino and 3-Carboxy Groups in Drug-Target Interactions
The strategic placement of the amino and carboxylic acid groups on the indole scaffold provides a powerful platform for engineering specific interactions with biological targets.
-
The 5-Amino Group:
-
Hydrogen Bonding: As a hydrogen bond donor, the 5-amino group can interact with backbone carbonyls or acidic residues in a protein's active site.
-
Vector for Derivatization: It provides a directional vector for introducing larger substituents that can probe deeper pockets within the binding site, enhancing both potency and selectivity.
-
Electronic Modulation: The electron-donating nature of the amino group can influence the electron density of the indole ring, potentially modulating π-π stacking interactions with aromatic residues.
-
-
The 3-Carboxylic Acid Group:
-
Salt Bridges and Hydrogen Bonding: The carboxylate can form strong salt bridges with positively charged residues such as arginine and lysine, or act as a hydrogen bond acceptor. This is a common and effective strategy for anchoring a ligand to its target.
-
Bioisosteric Replacement: In cases where the carboxylic acid presents pharmacokinetic challenges (e.g., poor cell permeability, rapid metabolism), it can be replaced with bioisosteres like tetrazoles to maintain the acidic nature while improving drug-like properties.[13]
-
Prodrug Strategies: The carboxylic acid can be masked as an ester prodrug to enhance oral bioavailability, with the active acid being released in vivo through enzymatic cleavage.
-
Conclusion and Future Perspectives
This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a wealth of opportunities for medicinal chemists. Its synthesis is achievable through robust and scalable methods, and its bifunctional nature allows for the systematic exploration of chemical space in drug discovery programs. The ability to independently modify the 5-amino and 3-carboxylic acid positions provides a powerful handle to optimize potency, selectivity, and pharmacokinetic properties. As our understanding of disease biology continues to evolve, the rational design of targeted therapies will become increasingly important. Versatile and strategically functionalized scaffolds like this compound will undoubtedly play a pivotal role in the discovery of the next generation of innovative medicines.
References
- 1. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemicalkinomics.com [chemicalkinomics.com]
- 3. mdpi.com [mdpi.com]
- 4. prepchem.com [prepchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic data (NMR, IR, MS) of 5-Amino-1H-indole-3-carboxylic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Amino-1H-indole-3-carboxylic acid
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the robust identification and characterization of this compound. As a vital heterocyclic building block in medicinal chemistry and materials science, unambiguous structural confirmation is paramount for its application in research and drug development. This document is designed for researchers, scientists, and professionals who require a deep, practical understanding of this molecule's spectroscopic signature.
The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry. The causality behind experimental choices and data interpretation is explained to provide not just data, but actionable insights for laboratory application.
Molecular Structure and Overview
This compound (Molecular Formula: C₉H₈N₂O₂, Molecular Weight: 176.17 g/mol ) is a bifunctional indole derivative. Its structure incorporates an electron-donating amino group (-NH₂) on the benzene ring and an electron-withdrawing carboxylic acid group (-COOH) on the pyrrole ring. This electronic push-pull system influences its chemical reactivity and is reflected in its unique spectroscopic fingerprint.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential for full characterization. The spectra are typically acquired in a deuterated polar solvent like DMSO-d₆ to ensure dissolution and to observe the exchangeable protons of the -NH, -NH₂, and -COOH groups.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The electron-donating amino group and electron-withdrawing carboxylic acid group significantly influence the chemical shifts of the aromatic protons.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-1 (Indole N-H) | ~11.5 | Broad Singlet | 1H | - |
| H-2 | ~7.9 | Singlet | 1H | - |
| H-4 | ~7.3 | Doublet | 1H | J = 2.2 Hz |
| H-6 | ~6.7 | Doublet of Doublets | 1H | J = 8.6, 2.2 Hz |
| H-7 | ~7.1 | Doublet | 1H | J = 8.6 Hz |
| 5-NH₂ | ~4.9 | Broad Singlet | 2H | - |
| 3-COOH | ~12.0 | Broad Singlet | 1H | - |
Interpretation of the ¹H NMR Spectrum:
-
Carboxylic Acid Proton (3-COOH): This proton is highly deshielded and appears as a very broad singlet far downfield (~12.0 ppm), a characteristic feature of carboxylic acids.[1]
-
Indole N-H Proton (H-1): The indole N-H proton also appears as a broad singlet around 11.5 ppm. Its broadness is due to quadrupolar relaxation and potential hydrogen exchange.[2]
-
Pyrrole Ring Proton (H-2): The proton at the C2 position is adjacent to the electron-withdrawing carboxylic acid group and the indole nitrogen, causing it to be deshielded and appear as a sharp singlet around 7.9 ppm.[3]
-
Benzene Ring Protons (H-4, H-6, H-7):
-
The amino group at C5 strongly shields the ortho (H-4, H-6) and para (H-7, relative to the indole nitrogen) positions.
-
H-4: Appears as a doublet around 7.3 ppm. It is split only by H-6 (meta-coupling, J ≈ 2.2 Hz).
-
H-6: Appears as a doublet of doublets around 6.7 ppm. It is split by H-7 (ortho-coupling, J ≈ 8.6 Hz) and H-4 (meta-coupling, J ≈ 2.2 Hz).
-
H-7: Appears as a doublet around 7.1 ppm, split only by H-6 (ortho-coupling, J ≈ 8.6 Hz).
-
-
Amino Protons (5-NH₂): These protons appear as a broad singlet around 4.9 ppm. The signal is broad due to hydrogen exchange and quadrupolar effects from the nitrogen atom.[4]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~128.5 |
| C-3 | ~108.0 |
| C-3a | ~125.0 |
| C-4 | ~113.0 |
| C-5 | ~142.0 |
| C-6 | ~112.5 |
| C-7 | ~111.0 |
| C-7a | ~130.0 |
| C=O (Carboxyl) | ~165.0 |
Interpretation of the ¹³C NMR Spectrum:
-
Carboxyl Carbon (C=O): This is the most deshielded carbon, appearing around 165.0 ppm, which is typical for a carboxylic acid.[1]
-
C-5: This carbon, directly attached to the nitrogen of the amino group, is significantly deshielded due to the mesomeric effect and appears at approximately 142.0 ppm.
-
C-7a and C-2: These carbons are deshielded due to their proximity to the electronegative indole nitrogen, appearing around 130.0 ppm and 128.5 ppm, respectively.
-
C-3: This carbon is shielded and appears upfield around 108.0 ppm. It is adjacent to the electron-rich C-3a but attached to the electron-withdrawing carboxyl group.
-
Aromatic Carbons (C-3a, C-4, C-6, C-7): The remaining aromatic carbons appear in the typical range of 111-125 ppm. The specific shifts are modulated by the combined electronic effects of the fused pyrrole ring and the amino substituent.
Experimental Protocol for NMR Data Acquisition
Caption: Standard workflow for NMR sample preparation and analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Load the sample into a 400 MHz (or higher) NMR spectrometer. Perform standard locking and shimming procedures.
-
¹H Spectrum: Acquire the proton spectrum using a standard pulse program. A sufficient number of scans (e.g., 16) should be used to obtain a good signal-to-noise ratio.
-
¹³C Spectrum: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak (DMSO at δ 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) |
| 3350 - 3250 | N-H Stretch | Indole N-H |
| 3300 - 2500 | O-H Stretch | Carboxylic Acid (-COOH) |
| ~1680 | C=O Stretch | Carboxylic Acid (-COOH) |
| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Carboxylic Acid (-COOH) |
Interpretation of the IR Spectrum:
-
O-H and N-H Stretching Region (3500-2500 cm⁻¹): This region is often complex. A very broad and intense absorption band from ~3300 cm⁻¹ down to ~2500 cm⁻¹ is the hallmark of the O-H stretch of a hydrogen-bonded carboxylic acid dimer.[5] Superimposed on this broad signal will be sharper peaks corresponding to the N-H stretches. The primary amine will show two distinct peaks (asymmetric and symmetric stretches) between 3450-3300 cm⁻¹, while the indole N-H will show a single peak around 3350-3250 cm⁻¹.[6][7]
-
Carbonyl Stretching Region (~1680 cm⁻¹): A strong, sharp absorption peak around 1680 cm⁻¹ is characteristic of the C=O stretch of an aromatic carboxylic acid. Conjugation with the indole ring slightly lowers the frequency compared to a non-conjugated acid.[8]
-
Fingerprint Region (<1500 cm⁻¹): This region contains a multitude of complex vibrations, including C-O stretching and various bending modes, which are unique to the molecule and useful for confirming its identity against a reference spectrum.
Experimental Protocol for IR Data Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Background Scan: Record a background spectrum of the empty ATR setup. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum (plotted as % Transmittance or Absorbance vs. Wavenumber) is analyzed for the presence of characteristic functional group peaks.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues to its structure. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, non-volatile molecule.
Table 4: Expected ESI-MS Data
| Ionization Mode | m/z (Predicted) | Ion Identity |
| Positive (ESI+) | 177.06 | [M+H]⁺ |
| Negative (ESI-) | 175.05 | [M-H]⁻ |
| Negative (ESI-) | 131.06 | [M-H-CO₂]⁻ |
Interpretation of the Mass Spectrum (Fragmentation):
Under ESI conditions, fragmentation is typically minimal, and the primary observed ions are the pseudomolecular ions [M+H]⁺ or [M-H]⁻. However, by inducing fragmentation (MS/MS), a characteristic pattern emerges.
-
Molecular Ion: The molecular weight of 176.17 is confirmed by the presence of the protonated molecule [M+H]⁺ at m/z 177 or the deprotonated molecule [M-H]⁻ at m/z 175.
-
Primary Fragmentation: The most characteristic fragmentation pathway for indole-3-carboxylic acids is the loss of carbon dioxide (CO₂, 44 Da) from the deprotonated molecular ion. This results in a prominent fragment ion at m/z 131 in negative ion mode, corresponding to the 5-aminoindole anion.[9] This fragmentation is highly diagnostic.
-
Other Fragments: Further fragmentation can occur through cleavage of the indole ring, but the loss of CO₂ is the most significant and structurally informative pathway.[10][11]
Caption: Primary fragmentation pathway in negative ion ESI-MS.
Experimental Protocol for Mass Spectrometry Data Acquisition (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture like methanol or acetonitrile/water. Further dilute this stock solution to a final concentration of ~1-10 µg/mL.
-
Chromatography (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system, typically with a C18 reverse-phase column, to ensure sample purity before it enters the mass spectrometer.
-
Ionization: Use an Electrospray Ionization (ESI) source. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for the analyte. Run in both positive and negative ion modes.
-
Mass Analysis: Perform a full scan analysis (e.g., from m/z 50 to 500) to detect the molecular ion.
-
MS/MS Analysis: To confirm the structure, perform a product ion scan on the precursor ion (m/z 177 or 175). Apply collision energy (CID) to induce fragmentation and record the resulting fragment ions.
Conclusion
The spectroscopic data presented in this guide provide a robust and multi-faceted signature for the confirmation of this compound. The combination of ¹H NMR for proton environment and connectivity, ¹³C NMR for the carbon skeleton, IR spectroscopy for functional group identification, and Mass Spectrometry for molecular weight and key fragmentation verification constitutes a self-validating system for structural elucidation. Researchers and drug development professionals can use this guide as an authoritative reference for ensuring the identity and purity of this important chemical entity in their scientific endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physicochemical Characterization and Crystal Structure Analysis of 5-Amino-1H-indole-3-carboxylic Acid
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and structural elucidation of 5-Amino-1H-indole-3-carboxylic acid. Given the absence of a publicly available crystal structure for this specific molecule, this document outlines a predictive analysis based on homologous structures and provides detailed experimental protocols for its empirical determination.
Introduction: The Significance of Indole Scaffolds in Medicinal Chemistry
Indole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2][3] The indole nucleus is present in the essential amino acid tryptophan and key signaling molecules like serotonin.[2][4] The diverse biological activities exhibited by indole-containing compounds make them a fertile ground for drug discovery and development.[1][2] The physicochemical properties of these molecules, including their solid-state structure, are critical for their efficacy, stability, and bioavailability. Understanding the crystal structure provides invaluable insights into intermolecular interactions, which can influence solubility, dissolution rate, and ultimately, the pharmacological profile of a drug candidate.[5][6][7]
This compound is a promising building block in the synthesis of more complex therapeutic agents. The presence of the amino and carboxylic acid functional groups offers multiple points for chemical modification and participation in crucial intermolecular interactions that dictate its solid-state architecture.
Synthesis and Purification
A robust synthetic route to this compound is essential for obtaining high-purity material suitable for characterization and crystallization studies. A common and effective method involves the reduction of the corresponding nitro-indole precursor.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis starting from the commercially available 5-Nitro-1H-indole-3-carboxylic acid.
Step 1: Reduction of 5-Nitro-1H-indole-3-carboxylic acid
-
To a solution of 5-Nitro-1H-indole-3-carboxylic acid (1.0 eq) in a suitable solvent such as ethyl acetate or methanol, add a reducing agent. A common choice is tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).[8]
-
Stir the reaction mixture at an elevated temperature (e.g., 60-70 °C) for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Step 2: Purification
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[9]
Spectroscopic and Physicochemical Characterization
Thorough characterization of the synthesized compound is crucial to confirm its identity and purity before proceeding with crystallization trials.
Table 1: Predicted and Reported Spectroscopic Data for Indole Derivatives
| Technique | Expected Observations for this compound | Reference Data for Similar Indole-3-Carboxylic Acids |
| ¹H NMR | Aromatic protons on the indole ring, with shifts influenced by the electron-donating amino group. A singlet for the proton at the 2-position. Broad singlets for the N-H protons of the indole and amino group, and the carboxylic acid proton. | For 5-Nitro-1H-indole-3-carboxylic acid in DMSO-d₆: δ 12.48 (2H, m, NH, COOH), 8.89 (1H, d, H4), 8.26 (1H, s, H2), 8.09 (1H, dd, H6), 7.67 (1H, d, H7).[9] |
| ¹³C NMR | Resonances for the nine carbon atoms. The chemical shifts of the aromatic carbons will be affected by the amino substituent. A peak for the carboxylic acid carbonyl carbon will be observed at the downfield end of the spectrum. | For 5-Nitro-1H-indole-3-carboxylic acid in DMSO-d₆: δ 165.1 (C=O), 142.2 (C5), 139.6 (C7a), 135.6 (C2), 125.3 (C3a), 117.5 (C6), 117.0 (C4), 113.0 (C7), 109.5 (C3).[9] |
| FT-IR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹). N-H stretching vibrations from the indole and amino groups (3200-3500 cm⁻¹). C=O stretch from the carboxylic acid (~1680 cm⁻¹). Aromatic C=C stretching vibrations (1400-1600 cm⁻¹). | IR spectroscopy is sensitive to hydrogen bonding and can provide initial clues about the crystalline form.[10] |
| Mass Spec. | The molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of 176.17 g/mol . | High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |
Predictive Crystal Structure Analysis
In the absence of experimental data, a predictive analysis of the crystal structure can be performed based on the known structures of closely related molecules and an understanding of intermolecular forces.
Key Intermolecular Interactions
The functional groups in this compound suggest a rich network of hydrogen bonds will dominate the crystal packing.
-
Carboxylic Acid Dimers: Carboxylic acids frequently form strong, centrosymmetric dimers through O-H···O hydrogen bonds. This is a very common and stable motif in the solid state.
-
N-H···O Hydrogen Bonds: The indole N-H and the amino group N-H₂ can act as hydrogen bond donors to the oxygen atoms of the carboxylic acid.
-
π-π Stacking: The planar indole rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.
Comparison with Halogenated Analogs
The crystal structures of 5-chloro- and 5-fluoro-1H-indole-3-carboxylic acid have been reported. In these structures, the molecules form inversion dimers linked by pairs of O-H···O hydrogen bonds. These dimers are then further connected by N-H···O hydrogen bonds, creating sheets. Aromatic π-π stacking interactions are also observed. It is highly probable that this compound will adopt a similar packing arrangement, with the amino group also participating in the hydrogen-bonding network.
Predicted Hydrogen Bonding Scheme
References
- 1. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry [mdpi.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic [beilstein-journals.org]
- 4. Indole - Wikipedia [en.wikipedia.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. zienjournals.com [zienjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Silico Modeling of 5-Amino-1H-indole-3-carboxylic Acid Interactions with Cyclooxygenase-2 (COX-2)
Abstract
This technical guide provides a comprehensive walkthrough of the in silico methodologies used to model the interaction between 5-Amino-1H-indole-3-carboxylic acid and its potential biological target, Cyclooxygenase-2 (COX-2). The indole scaffold is a well-established pharmacophore in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.[1][2][3] While direct experimental data on the specific interaction of this compound with COX-2 is nascent, its structural similarity to known inhibitors like Indomethacin makes it a compelling candidate for computational investigation. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for molecular docking, molecular dynamics simulations, and pharmacophore modeling. Our approach is grounded in scientific integrity, ensuring that each described protocol is part of a self-validating system to foster trustworthy and reproducible results.
Introduction: The Rationale for Modeling this compound with COX-2
Cyclooxygenase (COX) enzymes are pivotal in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins.[4] Two primary isoforms exist: COX-1, a constitutively expressed enzyme involved in homeostatic functions, and COX-2, an inducible isoform that is upregulated at sites of inflammation.[5] The selective inhibition of COX-2 is a critical strategy in modern anti-inflammatory therapy, aiming to mitigate pain and inflammation while reducing the gastrointestinal side effects associated with non-selective NSAIDs.[2][4]
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of many selective COX-2 inhibitors.[3] this compound, the subject of this guide, is an intriguing small molecule whose structure can be sourced from databases like PubChem.[6] Given the established precedent of indole derivatives as COX-2 inhibitors, we hypothesize that this compound can form stable and inhibitory interactions within the COX-2 active site. This guide will use a structure-based in silico approach to explore this hypothesis, providing a robust framework for the computational evaluation of novel small molecule inhibitors.
Foundational Workflow: Data Acquisition and Preparation
A rigorous in silico study begins with the meticulous preparation of both the ligand and the protein target. The quality of these initial structures directly impacts the reliability of all subsequent modeling.
Ligand and Protein Structure Acquisition
-
Ligand Structure: The three-dimensional structure of this compound can be obtained from the PubChem database (CID 250406).[6] It is crucial to ensure the correct protonation state at physiological pH (typically 7.4), which can be predicted using various computational tools.
-
Protein Structure: An experimentally determined, high-resolution crystal structure of the target protein is paramount. For this guide, we will utilize the crystal structure of murine COX-2 complexed with a selective inhibitor, SC-558, available from the Protein Data Bank (PDB ID: 6COX).[7] This structure provides a relevant conformation of the active site for docking studies.
Step-by-Step Protocol: Protein and Ligand Preparation
This protocol outlines the necessary steps to prepare the protein and ligand for docking and simulation.
-
Protein Preparation:
-
Download the PDB File: Obtain the 6COX.pdb file from the RCSB PDB website.[7]
-
Remove Non-essential Molecules: The crystal structure will contain water molecules, co-factors, and the original ligand (SC-558). For the initial docking, these should be removed to provide an empty binding site. Specialized software like PyMOL or Chimera can be used for this purpose.
-
Add Hydrogens: Crystal structures often lack explicit hydrogen atoms. These must be added, and their positions optimized, as they are critical for hydrogen bonding interactions.
-
Assign Partial Charges: Assign appropriate partial charges to each atom of the protein using a force field (e.g., CHARMM36, AMBER). This is essential for accurately calculating electrostatic interactions.
-
-
Ligand Preparation:
-
Generate 3D Coordinates: If starting from a 2D structure, use a tool like Open Babel to generate a 3D conformation of this compound.
-
Energy Minimization: Perform an energy minimization of the ligand's 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Assign Partial Charges: As with the protein, assign partial charges to the ligand atoms.
-
Define Torsional Bonds: Identify the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.
-
Caption: Workflow for Ligand and Protein Preparation.
Molecular Docking: Predicting Binding Modes and Affinities
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. It is instrumental in identifying potential binding modes and estimating the binding affinity.
The "Why": Causality in Docking Choices
-
Choice of Docking Software: We will use AutoDock Vina, a widely used and validated open-source docking program known for its accuracy and speed.
-
Defining the Search Space (Grid Box): The docking process is confined to a defined three-dimensional grid centered on the active site of COX-2. The size of this grid is critical; it must be large enough to encompass the entire binding pocket and allow for ligand flexibility, but not so large as to introduce unnecessary computational expense and potential for non-specific binding. The location of the co-crystallized ligand in the original PDB structure serves as an excellent guide for centering the grid box.
Step-by-Step Protocol: Molecular Docking with AutoDock Vina
-
Prepare Input Files: Convert the prepared protein and ligand files into the .pdbqt format required by AutoDock Vina. This format includes partial charges and atom type information.
-
Define the Grid Box: Using tools like AutoDock Tools, visually inspect the protein and define the center and dimensions of the grid box encompassing the active site.
-
Create a Configuration File: Generate a text file specifying the paths to the protein and ligand .pdbqt files, the grid box parameters, and other settings like exhaustiveness (which controls the thoroughness of the search).
-
Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Analyze the Results: Vina will output a file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding.
Data Presentation: Docking Results
| Binding Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1 | -9.2 | Arg120, Tyr355, Ser530 |
| 2 | -8.8 | Arg120, Val523, Ala527 |
| 3 | -8.5 | Tyr385, Ser530 |
Note: The data presented in this table is illustrative and would be generated from the actual docking calculation.
Molecular Dynamics Simulation: Assessing Complex Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the predicted binding pose over time in a simulated physiological environment.
The "Why": Rationale for MD Simulations
-
Validation of Docking Poses: MD simulations can validate the stability of the top-ranked docking poses. An unstable complex will see the ligand dissociate from the binding pocket during the simulation.
-
Understanding Dynamic Interactions: MD allows for the observation of subtle changes in protein and ligand conformation, providing a more realistic representation of the binding event.
-
Calculating Binding Free Energy: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy. A recent study on indole derivatives targeting Dihydrofolate reductase (DHFR) successfully used this approach to validate docking results.[3]
Step-by-Step Protocol: MD Simulation using GROMACS
-
System Preparation:
-
Create the Complex: Combine the coordinates of the protein (from the prepared structure) and the ligand (from the best docking pose).
-
Solvation: Place the protein-ligand complex in a periodic box of water molecules to simulate an aqueous environment.
-
Adding Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration.
-
-
Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes.
-
Equilibration:
-
NVT Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are often applied to the protein and ligand to allow the solvent to equilibrate around them.
-
NPT Equilibration: Bring the system to the target pressure (e.g., 1 bar) while maintaining the temperature.
-
-
Production MD: Run the simulation for a desired length of time (e.g., 100 nanoseconds) without restraints.
-
Trajectory Analysis: Analyze the resulting trajectory to calculate metrics like Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
Caption: Molecular Dynamics Simulation Workflow.
Advanced Techniques: Pharmacophore Modeling and Virtual Screening
Beyond the analysis of a single compound, in silico modeling can be extended to identify other novel inhibitors from large chemical libraries.
Pharmacophore Modeling
A pharmacophore is an abstract representation of the key molecular features necessary for a ligand to bind to a specific target. These features include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
-
Rationale: By creating a pharmacophore model based on the interaction of this compound with COX-2, we can generate a 3D query to search for other molecules that possess the same critical features in the correct spatial arrangement.
Virtual Screening
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target.
-
Workflow:
-
Library Preparation: Obtain a large library of compounds in a format suitable for screening.
-
Pharmacophore-Based Filtering: Use the generated pharmacophore model to rapidly filter the library, retaining only those molecules that match the key features.
-
Molecular Docking: Dock the filtered subset of compounds into the COX-2 active site.
-
Hit Selection: Rank the docked compounds by their binding affinity and visually inspect the top candidates for favorable interactions.
-
Caption: Virtual Screening Workflow.
Conclusion
This guide has provided a comprehensive framework for the in silico modeling of this compound with its putative target, COX-2. By following the detailed protocols for data preparation, molecular docking, and molecular dynamics simulations, researchers can generate robust and reliable predictions of molecular interactions. The integration of advanced techniques like pharmacophore modeling and virtual screening further extends the utility of this computational approach, enabling the discovery of novel lead compounds. It is imperative to remember that in silico modeling is a predictive tool, and its findings should always be validated through subsequent experimental assays.
References
- 1. Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole nucleus as a selective COX-2 inhibitor and anti-inflammatory agent (2011-2022) | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C9H8N2O2 | CID 250406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6COX: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558 IN I222 SPACE GROUP [ncbi.nlm.nih.gov]
Methodological & Application
Applications of 5-Amino-1H-indole-3-carboxylic Acid in Drug Discovery: A Technical Guide for Researchers
The indole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for the development of a myriad of therapeutic agents. Among its numerous derivatives, 5-Amino-1H-indole-3-carboxylic acid stands out as a versatile building block, offering multiple points for chemical modification to generate diverse libraries of bioactive compounds. This technical guide provides an in-depth exploration of the applications of this compound in modern drug discovery, complete with detailed experimental protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of the this compound Scaffold
This compound combines the key structural features of an indole ring, a carboxylic acid, and an amino group. This unique combination provides a trifecta of opportunities for synthetic elaboration. The indole nitrogen can be alkylated or arylated, the carboxylic acid can be converted to esters or amides, and the amino group can be acylated, sulfonated, or used as a handle for further heterocyclic ring formation. This synthetic tractability allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.
Derivatives of the indole scaffold have demonstrated a wide array of biological activities, including but not limited to, anticancer, antimicrobial, antihypertensive, and antiviral effects.[1] The 5-amino and 3-carboxy functionalities of the core molecule provide crucial hydrogen bonding interactions with various biological targets, making it an excellent starting point for the design of enzyme inhibitors and receptor modulators.
I. Application in Oncology: A Scaffold for Novel Anticancer Agents
The indole core is a recurring motif in numerous approved and investigational anticancer drugs. Derivatives of this compound have shown significant promise in this area, primarily through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
A. Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism by which indole-based compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[2] Studies have shown that derivatives of indole-3-carboxylic acid can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][3]
Key Molecular Events:
-
Mitochondrial Pathway (Intrinsic): Treatment with indole derivatives can lead to the release of cytochrome c from the mitochondria into the cytosol.[1] This is often regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax being upregulated and anti-apoptotic members like Bcl-2 being downregulated.[4][5]
-
Caspase Activation: The release of cytochrome c initiates a caspase cascade, leading to the activation of executioner caspases such as caspase-3 and caspase-9.[3][4]
-
Death Receptor Pathway (Extrinsic): Some indole compounds can increase the expression of death receptors like Fas, leading to the activation of caspase-8.[3]
-
PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3][6]
-
Cell Cycle Arrest: In addition to apoptosis, these compounds can induce cell cycle arrest, often at the G0/G1 or G2/M phase, by modulating the levels of cyclins and cyclin-dependent kinases (CDKs).[3][7]
B. Protocol: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound derivative (test compound)
-
Vehicle control (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control and medium-only blanks. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of Treated - Absorbance of Blank) / (Absorbance of Control - Absorbance of Blank)] x 100 Determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) by plotting a dose-response curve.
C. Protocol: Western Blot Analysis of Apoptosis Markers
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.[8][9]
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
SDS-PAGE: Denature protein samples and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin.
II. Application in Enzyme Inhibition: Targeting Key Oncogenic Kinases
Protein kinases are crucial regulators of cell signaling and are frequently dysregulated in cancer. The indole scaffold is a well-established "hinge-binding" motif for many kinase inhibitors.
A. Targeting Receptor Tyrosine Kinases: EGFR and VEGFR2
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are key drivers of tumor growth and angiogenesis.[10] Several indole-based compounds have been developed as potent inhibitors of these kinases.[4][11]
B. Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a general method for determining the in vitro potency of a test compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).
Materials:
-
Recombinant human EGFR or VEGFR2 kinase
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer
-
This compound derivative (test compound)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. Prepare a master mix containing the kinase, substrate, and buffer.
-
Reaction Initiation: Add the master mix to the wells of the assay plate. Add the test compound dilutions, a positive control (known inhibitor), and a negative control (vehicle) to the respective wells. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes).
-
Signal Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal. Incubate at room temperature for 10 minutes.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value from a dose-response curve.
III. Application as Xanthine Oxidase Inhibitors
Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Indole derivatives have been explored as potent XO inhibitors.
A. Protocol: In Vitro Xanthine Oxidase Inhibition Assay
This spectrophotometric assay measures the inhibition of uric acid formation by monitoring the increase in absorbance at 295 nm.
Materials:
-
Xanthine oxidase (from bovine milk)
-
Xanthine (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
This compound derivative (test compound)
-
Allopurinol (positive control)
-
UV-transparent 96-well plate or quartz cuvettes
-
UV-Vis spectrophotometer or microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, the test compound at various concentrations (or allopurinol/vehicle), and xanthine oxidase solution.
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes.
-
Reaction Initiation: Add the xanthine substrate solution to all wells to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 295 nm at regular intervals for a set period (e.g., 5-10 minutes).
-
Data Analysis: Calculate the rate of uric acid formation (the slope of the absorbance vs. time curve). Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value.
Conclusion
This compound is a highly valuable and versatile scaffold in drug discovery. Its synthetic accessibility and the diverse biological activities of its derivatives make it an attractive starting point for the development of novel therapeutics, particularly in the field of oncology. The protocols provided in this guide offer a solid foundation for researchers to explore the potential of this promising chemical entity in their own drug discovery programs. Through a combination of rational design, robust synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of this compound and its derivatives can be realized.
References
- 1. Indole-3-carbinol induces apoptosis in AGS cancer cells via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-3-carbinol induces apoptosis through p53 and activation of caspase-8 pathway in lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of sulfonylated indolo[1,2-a]quinolines as EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Apoptosis western blot guide | Abcam [abcam.com]
- 10. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]
- 11. rjptonline.org [rjptonline.org]
The Versatile Scaffold: Application Notes on 5-Amino-1H-indole-3-carboxylic Acid in Organic Synthesis
Introduction: A Privileged Core in Modern Synthesis
5-Amino-1H-indole-3-carboxylic acid is a trifunctional building block of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development. Its rigid indole core, coupled with three distinct reactive sites—the indole nitrogen (N-1), the aromatic amino group at the C-5 position, and the carboxylic acid at the C-3 position—offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the reactivity and synthetic utility of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors. The strategic functionalization of this scaffold allows for the synthesis of a diverse array of heterocyclic compounds, including those with potential therapeutic applications.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and spectral properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 176.17 g/mol | --INVALID-LINK-- |
| Appearance | Off-white to light brown powder | Commercially available |
| Melting Point | >300 °C (decomposes) | Supplier Data |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in other organic solvents | General laboratory observation |
Note: Spectroscopic data can vary slightly based on the solvent and instrument used. It is always recommended to acquire data for the specific batch of material being used.
Safety and Handling: A Prudent Approach
As with any chemical reagent, proper safety precautions are paramount when handling this compound.
Hazard Summary: Based on available safety data sheets, this compound is not classified as hazardous. However, standard laboratory safety practices should always be followed.
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Core Synthetic Applications: A World of Possibilities
The unique arrangement of functional groups in this compound allows for a variety of selective transformations, making it a valuable precursor for a range of complex molecules.
Selective Protection Strategies: Orchestrating Reactivity
Given the three reactive sites, selective protection is often the first crucial step in a synthetic sequence to ensure that subsequent reactions occur at the desired position.
The greater nucleophilicity of the aromatic amine at C-5 compared to the indole nitrogen allows for its selective protection. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.[1]
Diagram: Selective N-Boc Protection
Caption: Selective N-Boc protection of the 5-amino group.
Protocol 1: Selective N-Boc Protection
-
Dissolution: Suspend this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dioxane.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq).
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with a mild aqueous acid (e.g., 1 M HCl), followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Causality: The use of a non-nucleophilic base is crucial to deprotonate the carboxylic acid and facilitate the reaction of the more nucleophilic 5-amino group with the Boc anhydride, while minimizing side reactions at the indole nitrogen.
Transformations of the 3-Carboxylic Acid Group
The carboxylic acid at the C-3 position is a versatile handle for introducing a variety of functional groups through esterification and amidation reactions.
Direct esterification of the carboxylic acid can be achieved using the Fischer esterification method, which involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[2][3]
Diagram: Fischer Esterification
Caption: Fischer esterification of the 3-carboxylic acid.
Protocol 2: Fischer Esterification
-
Suspension: Suspend this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, ethanol).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).
-
Reaction: Heat the mixture to reflux and stir for several hours. Monitor the reaction by TLC.
-
Work-up: After cooling, neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting ester by column chromatography.
Causality: The use of a large excess of the alcohol and an acid catalyst drives the equilibrium towards the formation of the ester product.
The synthesis of amides from the carboxylic acid can be efficiently achieved using peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activating agent like 1-hydroxybenzotriazole (HOBt).[4][5]
Diagram: Amide Coupling
Caption: EDC/HOBt mediated amide bond formation.
Protocol 3: EDC/HOBt Amide Coupling
-
Dissolution: Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base like DIPEA (2.5 eq) to the mixture.
-
Coupling Agent Addition: Add EDC hydrochloride (1.2 eq) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer sequentially with dilute aqueous acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to racemization and reacts efficiently with the amine to form the amide bond.[6]
Construction of Fused Heterocyclic Systems: Building Complexity
This compound is an excellent starting material for the synthesis of fused heterocyclic systems, particularly pyrimido[5,4-b]indoles, which are of interest in medicinal chemistry.
A common strategy for the synthesis of the pyrimido[5,4-b]indolone core involves the cyclization of a 5-aminoindole derivative with a one-carbon synthon, such as formamide.
Diagram: Synthesis of Pyrimido[5,4-b]indol-4-ones
Caption: Two-step synthesis of pyrimido[5,4-b]indol-4-ones.
Protocol 4: Synthesis of Pyrimido[5,4-b]indol-4-one
Step 1: Esterification
-
Esterify this compound following Protocol 2 to obtain the corresponding alkyl 5-amino-1H-indole-3-carboxylate.
Step 2: Cyclization
-
Reaction Mixture: In a round-bottom flask, combine the alkyl 5-amino-1H-indole-3-carboxylate (1.0 eq) with an excess of formamide.
-
Heating: Heat the mixture to a high temperature (typically 150-180 °C) and stir for several hours.
-
Work-up: Cool the reaction mixture and pour it into water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry to afford the crude pyrimido[5,4-b]indol-4-one.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF).
Causality: The ester of this compound reacts with formamide at high temperatures, leading to the formation of an intermediate formamidine, which then undergoes intramolecular cyclization and elimination of alcohol to yield the fused pyrimidine ring.
For the synthesis of 2,4-diaminopyrimido[5,4-b]indoles, the carboxylic acid is first converted to a nitrile, which then undergoes cyclization with guanidine.
Diagram: Synthesis of 2,4-Diaminopyrimido[5,4-b]indoles
Caption: Multi-step synthesis of 2,4-diaminopyrimido[5,4-b]indoles.
Protocol 5: Synthesis of 2,4-Diaminopyrimido[5,4-b]indole
Step 1: Synthesis of 5-Amino-1H-indole-3-carboxamide
-
Follow Protocol 3 for amide coupling, using ammonia or an ammonia equivalent as the amine source.
Step 2: Dehydration to 5-Amino-1H-indole-3-carbonitrile
-
Reaction Mixture: Suspend the 5-Amino-1H-indole-3-carboxamide (1.0 eq) in a suitable solvent like phosphorus oxychloride (POCl₃) or with a dehydrating agent such as trifluoroacetic anhydride.
-
Reaction: Heat the mixture under reflux for a few hours.
-
Work-up: Carefully quench the reaction with ice-water and neutralize with a base.
-
Extraction and Purification: Extract the product with an organic solvent and purify by column chromatography.
Step 3: Cyclization with Guanidine
-
Reaction Mixture: Dissolve the 5-Amino-1H-indole-3-carbonitrile (1.0 eq) and guanidine hydrochloride (1.5 eq) in a suitable solvent like ethanol.
-
Base Addition: Add a base such as sodium ethoxide to the mixture.
-
Reaction: Heat the reaction mixture to reflux for several hours.
-
Isolation: Cool the reaction and collect the precipitated product by filtration.
-
Purification: Wash the product with cold ethanol and dry.
Causality: The nitrile group provides the necessary electrophilic carbon for the nucleophilic attack by guanidine, leading to the formation of the diaminopyrimidine ring fused to the indole core.
Conclusion: A Gateway to Molecular Diversity
This compound stands as a testament to the power of well-designed building blocks in modern organic synthesis. Its trifunctional nature, when strategically manipulated, provides access to a vast chemical space populated by molecules of significant interest in materials science and medicinal chemistry. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers, empowering them to harness the full synthetic potential of this versatile scaffold.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
5-Amino-1H-indole-3-carboxylic Acid: A Scaffolding Guide for the Development of Novel Enzyme Inhibitors
Introduction: The Untapped Potential of a Versatile Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active molecules, from the essential amino acid tryptophan to numerous pharmaceuticals. Within this privileged class of heterocycles, 5-Amino-1H-indole-3-carboxylic acid represents a particularly intriguing, yet underexplored, starting point for the design of novel enzyme inhibitors. Its structure combines the key features of the indole scaffold with a strategically placed amino group and a carboxylic acid moiety, offering multiple points for chemical modification and interaction with enzyme active sites.
While direct evidence for the enzyme inhibitory activity of this compound is not yet extensively documented in peer-reviewed literature, its structural similarity to known inhibitors of critical enzymes suggests significant potential. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing both the conceptual framework and practical protocols to investigate this compound as a foundational scaffold for discovering next-generation enzyme inhibitors. We will delve into promising enzyme targets, propose detailed screening protocols, and explore the mechanistic rationale behind these experimental avenues.
Rationale for Investigation: Promising Enzyme Targets for a Bifunctional Scaffold
The unique arrangement of a hydrogen bond donor/acceptor (the 5-amino group) and an acidic, potentially coordinating group (the 3-carboxylic acid) on the indole core makes this compound a compelling candidate for targeting several classes of enzymes.
Indoleamine 2,3-dioxygenase 1 (IDO1): An Immunotherapy Target
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1][2] In the context of oncology, IDO1 has emerged as a critical immune checkpoint modulator.[1] Its overexpression in tumor cells and antigen-presenting cells leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation, and the production of immunosuppressive kynurenine metabolites.[3][4] This creates a tolerogenic tumor microenvironment, allowing cancer cells to evade immune surveillance.[2][3]
The indole structure of this compound makes it a natural candidate for an IDO1 inhibitor, as the enzyme's natural substrate is tryptophan. The carboxylic acid could mimic the corresponding group in tryptophan, while the amino group offers a potential interaction point within the enzyme's active site.
Proposed Signaling Pathway Inhibition:
References
- 1. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Derivatization of 5-Amino-1H-indole-3-carboxylic acid for bioassays
Anwendungs- und Protokollleitfaden
Thema: Derivatisierung von 5-Amino-1H-indol-3-carbonsäure für Bioassays
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung
5-Amino-1H-indol-3-carbonsäure ist ein vielseitiges Molekülgerüst ("Scaffold"), das aufgrund seiner drei reaktiven funktionellen Gruppen – dem Indol-Stickstoff (N1), der Aminogruppe an Position 5 (C5) und der Carbonsäure an Position 3 (C3) – ein erhebliches Potenzial in der medizinischen Chemie und der Wirkstoffentdeckung birgt. Die selektive Modifikation dieser Positionen ermöglicht die systematische Erzeugung von Molekülbibliotheken mit vielfältigen physikochemischen Eigenschaften und biologischen Aktivitäten. Dieser Leitfaden bietet einen detaillierten Einblick in die strategischen Ansätze zur Derivatisierung dieser Verbindung und stellt validierte Protokolle für die Synthese, Charakterisierung und anschließende Evaluierung in relevanten Bioassays bereit.
Einleitung: Das strategische Potenzial von 5-Amino-1H-indol-3-carbonsäure
Das Indolgerüst ist ein privilegierter Heterozyklus in der Natur und in der Pharmazie, der in Molekülen wie der Aminosäure Tryptophan und dem Neurotransmitter Serotonin vorkommt.[1] Die spezifische Substitution an der 5-Amino-1H-indol-3-carbonsäure ermöglicht es Forschern, die Wechselwirkungen mit biologischen Zielstrukturen gezielt zu steuern. Die Derivate haben in Studien bereits ein breites Spektrum an biologischen Aktivitäten gezeigt, darunter antimikrobielle, krebsbekämpfende und antihypertensive Wirkungen.[2][3][4]
Die drei Hauptreaktionszentren des Moleküls bieten eine orthogonale chemische Reaktivität, die für die kombinatorische Synthese genutzt werden kann:
-
Die C5-Aminogruppe: Eine nukleophile primäre Aminogruppe, ideal für Amidbindungsbildungen (Acylierung) oder Alkylierungen.
-
Die C3-Carbonsäure: Eine klassische Carbonsäuregruppe, die in Ester oder Amide umgewandelt werden kann, um Löslichkeit und Zellpermeabilität zu modifizieren.
-
Der N1-Indol-Stickstoff: Ein schwach saures N-H-Proton, das unter basischen Bedingungen für Alkylierungen oder Acylierungen zugänglich ist.
Die gezielte Modifikation dieser Stellen ermöglicht die Feinabstimmung von Eigenschaften wie Lipophilie, Wasserstoffbrückenbindungsfähigkeit und sterischem Anspruch, um die Affinität und Selektivität für ein bestimmtes biologisches Target zu optimieren.
Strategien zur Derivatisierung: Die Kausalität hinter den experimentellen Entscheidungen
Die Auswahl der Derivatisierungsstrategie hängt vom biologischen Ziel und der gewünschten pharmakokinetischen Eigenschaft ab. Jede Modifikation hat eine spezifische chemische und biologische Konsequenz.
Modifikation der C5-Aminogruppe: N-Acylierung
Die Acylierung der Aminogruppe ist eine der gebräuchlichsten Methoden, um neue funktionelle Gruppen einzuführen. Die resultierende Amidbindung ist metabolisch stabil und kann als Wasserstoffbrücken-Akzeptor dienen.
-
Warum N-Acylierung? Durch die Einführung verschiedener Acylgruppen (z. B. aromatische, aliphatische oder heterocyclische Reste) können Forscher hydrophobe Taschen in Enzymen oder Rezeptoren sondieren. Diese Modifikation kann die Lipophilie des Moleküls erheblich steigern und somit die Membrangängigkeit verbessern.
-
Chemische Logik: Die Reaktion wird typischerweise mit Acylchloriden oder Carbonsäuren unter Verwendung von Kopplungsreagenzien wie Dicyclohexylcarbodiimid (DCC) durchgeführt.[5] Die Verwendung von Thioestern als Acylquelle stellt eine mildere Alternative dar, die eine hohe funktionelle Gruppentoleranz aufweist.[6] Die Reaktion verläuft chemoselektiv an der exozyklischen Aminogruppe, da diese deutlich nukleophiler ist als der Indol-Stickstoff.
Modifikation der C3-Carbonsäure: Ester- und Amidbildung
Die Carbonsäure ist oft ionisiert bei physiologischem pH, was die Zellpermeabilität einschränken kann. Ihre Umwandlung in einen neutralen Ester oder ein Amid ist eine klassische Prodrug-Strategie.
-
Warum Esterifizierung? Ester sind lipophiler als Carbonsäuren und können die passive Diffusion durch Zellmembranen erleichtern. Im Zellinneren können sie durch Esterasen gespalten werden, um den aktiven Wirkstoff freizusetzen. Die Wahl des Alkoholrestes (z. B. Methyl, Ethyl, Benzyl) ermöglicht eine präzise Steuerung der Lipophilie und der Hydrolyserate.
-
Warum Amidbildung? Die Kopplung mit Aminosäuren oder anderen Aminen führt zu Amiden, die neue Vektoren für molekulare Erkennung einführen (z. B. zusätzliche Wasserstoffbrückenbindungen). Peptidkonjugate können sogar spezifische Transporter für die Aufnahme in die Zelle nutzen.[4][7]
-
Chemische Logik: Die Esterifizierung kann klassisch unter Säurekatalyse oder unter milderen Bedingungen mit Reagenzien wie Phosphoroxychlorid (POCl₃) oder DCC in Gegenwart eines Katalysators wie 4-Dimethylaminopyridin (DMAP) erfolgen.[8][9] Die Amidbildung folgt ähnlichen Protokollen unter Verwendung von Kopplungsreagenzien.
Visualisierung des Derivatisierungs-Workflows
Abbildung 1: Schematischer Workflow der Derivatisierungsstrategien.
Detaillierte experimentelle Protokolle
Die folgenden Protokolle sind als validierte Ausgangspunkte konzipiert. Forscher werden ermutigt, Bedingungen wie Temperatur, Reaktionszeit und Stöchiometrie je nach Substrat zu optimieren.
Protokoll 1: N-Acylierung der 5-Aminogruppe mit einem Acylchlorid
Dieses Protokoll beschreibt die Synthese von 5-(Benzoylamino)-1H-indol-3-carbonsäure.
Materialien und Reagenzien:
-
5-Amino-1H-indol-3-carbonsäure
-
Benzoylchlorid
-
Pyridin oder Triethylamin (Base)
-
Wasserfreies Dichlormethan (DCM) oder Tetrahydrofuran (THF)
-
1 M Salzsäure (HCl)
-
Gesättigte Natriumhydrogencarbonat-Lösung (NaHCO₃)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Rotationsverdampfer, Magnetrührer, Eisbad
Schritt-für-Schritt-Anleitung:
-
Reaktionsansatz: Lösen Sie 1 Äquivalent 5-Amino-1H-indol-3-carbonsäure in einem geeigneten Volumen wasserfreiem DCM/THF in einem Rundkolben. Fügen Sie 2-3 Äquivalente Pyridin hinzu. Kühlen Sie die Mischung in einem Eisbad auf 0 °C.
-
Zugabe des Reagenzes: Fügen Sie langsam und tropfenweise 1.1 Äquivalente Benzoylchlorid (gelöst in einer kleinen Menge DCM) zur gekühlten Lösung unter Rühren hinzu.
-
Reaktion: Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 4-12 Stunden. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Aufarbeitung (Quenching): Verdünnen Sie die Reaktionsmischung mit DCM und waschen Sie sie nacheinander mit 1 M HCl, Wasser und gesättigter NaHCO₃-Lösung.
-
Trocknung und Einengung: Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel am Rotationsverdampfer.
-
Reinigung: Reinigen Sie den Rohprodukt-Rückstand mittels Säulenchromatographie auf Kieselgel oder durch Umkristallisation, um das reine N-Acyl-Derivat zu erhalten.[10][11]
Protokoll 2: Esterifizierung der 3-Carbonsäure (POCl₃-Methode)
Dieses Protokoll beschreibt die Synthese von 5-Amino-1H-indol-3-carbonsäuremethylester.[8]
Materialien und Reagenzien:
-
5-Amino-1H-indol-3-carbonsäure
-
Phosphoroxychlorid (POCl₃)
-
Wasserfreies Methanol
-
Eis, zerkleinert
-
Ethylacetat
-
Gesättigte Natriumhydrogencarbonat-Lösung (NaHCO₃)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
Schritt-für-Schritt-Anleitung:
-
Reaktionsansatz: Lösen Sie 1 Äquivalent 5-Amino-1H-indol-3-carbonsäure in einem ausreichenden Volumen wasserfreiem Methanol in einem Rundkolben. Kühlen Sie die Lösung in einem Eisbad auf 0 °C.
-
Zugabe des Reagenzes: Fügen Sie langsam und tropfenweise 1.2 Äquivalente POCl₃ zur gekühlten Lösung unter kräftigem Rühren hinzu.
-
Reaktion: Rühren Sie die Mischung bei Raumtemperatur für 2-4 Stunden. Überwachen Sie die Reaktion mittels DC.
-
Aufarbeitung: Gießen Sie die Reaktionsmischung vorsichtig auf zerkleinertes Eis. Neutralisieren Sie die wässrige Lösung langsam durch Zugabe von gesättigter NaHCO₃-Lösung bis zur Beendigung der Gasentwicklung.
-
Extraktion: Extrahieren Sie das Produkt mehrmals mit Ethylacetat.
-
Trocknung und Einengung: Vereinigen Sie die organischen Phasen, waschen Sie sie mit Sole, trocknen Sie sie über Na₂SO₄, filtrieren Sie und engen Sie sie am Rotationsverdampfer ein, um den Rohester zu erhalten.
-
Reinigung: Führen Sie bei Bedarf eine säulenchromatographische Reinigung durch.
Charakterisierung der synthetisierten Derivate
Die eindeutige strukturelle Bestätigung jedes neuen Derivats ist für die Interpretation der Bioassay-Ergebnisse unerlässlich.
| Technik | Zweck | Typische Beobachtungen für Derivate |
| ¹H-NMR | Strukturelle Aufklärung und Reinheitsprüfung | Auftreten neuer Signale (z.B. Methylgruppe des Esters bei ~3.8 ppm, aromatische Protonen der Benzoylgruppe bei 7.4-8.0 ppm).[12][13] |
| ¹³C-NMR | Bestätigung des Kohlenstoffgerüsts | Verschiebung des Carbonyl-Kohlenstoffsignals (C=O) in den Bereich von 165-175 ppm.[2][14] |
| LC-MS | Bestätigung der Molmasse und Reinheit | Detektion des Molekülionen-Peaks ([M+H]⁺ oder [M-H]⁻), der der erwarteten Masse des Derivats entspricht.[15] |
| FT-IR | Nachweis funktioneller Gruppen | Charakteristische C=O-Schwingungsbanden für Ester (~1730 cm⁻¹) oder Amide (~1650 cm⁻¹).[16] |
Tabelle 1: Standardtechniken zur Charakterisierung von Derivaten.
Anwendung in Bioassays: Von der Synthese zur Funktion
Nach der Synthese und Charakterisierung ist der nächste logische Schritt die biologische Evaluierung. Die Auswahl des Assays hängt von der therapeutischen Hypothese ab.
Protokoll 3: Allgemeines Protokoll für das antimikrobielle Screening (Agardiffusionstest)
Dieser Test bietet ein schnelles und kostengünstiges primäres Screening auf antibakterielle Aktivität.[7]
Materialien:
-
Müller-Hinton-Agarplatten
-
Bakterienkulturen (z.B. Staphylococcus aureus, Escherichia coli)
-
Sterile Papierscheibchen (6 mm Durchmesser)
-
Lösungen der Testverbindungen (z.B. 1 mg/ml in DMSO)
-
Positivkontrolle (z.B. Ciprofloxacin), Negativkontrolle (DMSO)
-
Inkubator (37 °C)
Schritt-für-Schritt-Anleitung:
-
Inokulum-Vorbereitung: Stellen Sie eine Bakteriensuspension her, die einem McFarland-Standard von 0.5 entspricht.
-
Beimpfung: Tauchen Sie ein steriles Wattestäbchen in die Suspension und beimpfen Sie die gesamte Oberfläche einer Müller-Hinton-Agarplatte gleichmäßig.
-
Applikation: Platzieren Sie sterile Papierscheibchen auf der Agaroberfläche. Pipettieren Sie ein definiertes Volumen (z.B. 10 µl) jeder Testlösung, der Positiv- und der Negativkontrolle auf separate Scheibchen.
-
Inkubation: Inkubieren Sie die Platten bei 37 °C für 18-24 Stunden.
-
Auswertung: Messen Sie den Durchmesser der Hemmzone (der klare Bereich um das Scheibchen, in dem kein Bakterienwachstum auftritt) in Millimetern. Eine größere Hemmzone deutet auf eine höhere antibakterielle Aktivität hin.
Protokoll 4: Allgemeines Protokoll für einen zytotoxischen In-vitro-Assay (MTT-Assay)
Dieser kolorimetrische Assay misst die Zellviabilität und wird häufig zum Screening von krebsbekämpfenden Wirkstoffen verwendet.[2]
Materialien:
-
Krebszelllinie (z.B. HeLa, MCF-7)
-
Zellkulturmedium (z.B. DMEM mit 10% FBS)
-
96-Well-Platten
-
Testverbindungen in verschiedenen Konzentrationen
-
MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)
-
Lösungsmittel zum Auflösen der Formazan-Kristalle (z.B. DMSO)
-
Plattenlesegerät (ELISA-Reader)
Schritt-für-Schritt-Anleitung:
-
Zellaussaat: Säen Sie die Zellen in einer definierten Dichte (z.B. 5.000 Zellen/Well) in eine 96-Well-Platte aus und lassen Sie sie über Nacht anhaften.
-
Behandlung: Entfernen Sie das Medium und fügen Sie frisches Medium hinzu, das serielle Verdünnungen der Testverbindungen enthält. Inkubieren Sie für 48-72 Stunden.
-
MTT-Inkubation: Fügen Sie jedem Well MTT-Lösung hinzu und inkubieren Sie für weitere 2-4 Stunden, damit lebensfähige Zellen das MTT zu violetten Formazan-Kristallen metabolisieren können.
-
Solubilisierung: Entfernen Sie die MTT-Lösung und lösen Sie die Formazan-Kristalle in DMSO auf.
-
Messung: Messen Sie die Absorption bei einer Wellenlänge von ca. 570 nm mit einem Plattenlesegerät.
-
Datenanalyse: Die Absorption ist direkt proportional zur Anzahl der lebensfähigen Zellen. Berechnen Sie die prozentuale Zellviabilität im Vergleich zur unbehandelten Kontrolle und bestimmen Sie den IC₅₀-Wert (die Konzentration, bei der 50% des Zellwachstums gehemmt werden).
Visualisierung des Bioassay-Screening-Kaskadenmodells
Abbildung 2: Logischer Fluss von der Synthese zur Identifizierung von Leitstrukturen.
Schlussfolgerung und Ausblick
Die Derivatisierung von 5-Amino-1H-indol-3-carbonsäure ist ein leistungsfähiger Ansatz zur Generierung neuartiger bioaktiver Moleküle. Die in diesem Leitfaden beschriebenen strategischen Überlegungen und detaillierten Protokolle bieten eine solide Grundlage für Forscher, um systematisch Struktur-Wirkungs-Beziehungen zu untersuchen. Durch die Kombination rationalen Designs, robuster Synthesemethoden und gezielter biologischer Assays können aus diesem einfachen Grundgerüst hochpotente und selektive Wirkstoffkandidaten für eine Vielzahl von Krankheitsbildern entwickelt werden.
Referenzen
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. (2025). 12
-
A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. American Society for Microbiology. 17
-
Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. PubMed. (1978). 18
-
Indole Assay Kit. Cell Biolabs, Inc.. 19
-
Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. National Institutes of Health (NIH). 2
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1H NMR Characterization of 4-Azaindole and Its Derivatives: Application Notes and Protocols. Benchchem. (2025). 13
-
13C NMR spectroscopy of indole derivatives. Semantic Scholar. (1987). 14
-
Structural characterization of indole-3-ethanol. (a) ¹H NMR spectrum of... ResearchGate. 20
-
Methods for the synthesis of indole-3-carboxylic acid esters (microreview). ResearchGate. 21
-
Indole Assay Kit. Application. Medium. (2018). 22
-
Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. MDPI. 23
-
A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Beilstein Journal of Organic Chemistry. (2017). 1
-
Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. ResearchGate. (2010). 7
-
Process of preparing purified aqueous indole solution. Google Patents. 10
-
N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. ResearchGate. (2005). 5
-
Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. ACS Publications. (2024). 24
-
Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. PubMed. (2023). 3
-
Separation of Indole-3-carbinol on Newcrom R1 HPLC column. SIELC Technologies. 25
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. 11
-
A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. RSC Publishing. 4
-
Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry. (2021). 26
-
Indole Test Protocol. American Society for Microbiology. (2009). 27
-
Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. (1987). 28
-
Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry. (2022). 6
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Source not available].
-
Catalytic N-acylation for access to N-N atropisomeric N-aminoindoles: choice of acylation reagents and mechanistic insights. DR-NTU. (2024). 29
-
Enzymatic Esterification of Indole-3-acetic Acid to myo-Inositol and Glucose. SciSpace. 30
-
An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica. 8
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. 31
-
5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. ResearchGate. (2022). 16
-
Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. PubMed. (2010). 15
-
Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. (1978). 9
References
- 1. BJOC - A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic [beilstein-journals.org]
- 2. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 10. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 15. Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Indole Assay Kit [cellbiolabs.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. medium.com [medium.com]
- 23. mdpi.com [mdpi.com]
- 24. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 25. Separation of Indole-3-carbinol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. asm.org [asm.org]
- 28. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Catalytic N-acylation for access to N-N atropisomeric N-aminoindoles: choice of acylation reagents and mechanistic insights [dr.ntu.edu.sg]
- 30. scispace.com [scispace.com]
- 31. derpharmachemica.com [derpharmachemica.com]
Protocol for coupling 5-Amino-1H-indole-3-carboxylic acid with amino acids
An In-Depth Guide to the Synthesis of 5-Amino-1H-indole-3-carboxylic Acid-Amino Acid Conjugates
Introduction: The Significance of Indole-Amino Acid Scaffolds
In the landscape of modern drug discovery, the indole nucleus stands out as a "privileged scaffold"—a molecular framework that is recurrently found in a multitude of biologically active compounds. When conjugated with amino acids, these structures give rise to novel peptide mimics and complex heterocyclic systems with significant therapeutic potential. This compound is a particularly valuable starting material, offering three distinct points for chemical modification: the C3-carboxylic acid, the C5-amino group, and the N1-indole nitrogen.
This application note provides a comprehensive, field-proven protocol for the selective coupling of the C3-carboxylic acid of this compound with the N-terminus of various amino acids. We will delve into the critical aspects of protecting group strategy, the rationale behind the choice of coupling reagents, and provide detailed, step-by-step experimental procedures from starting material protection to final product characterization. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to synthesize these valuable molecular constructs with high efficiency and purity.
Core Principles: Strategy and Mechanism
The primary challenge in coupling this compound with an amino acid lies in achieving chemoselectivity. The molecule possesses two nucleophilic sites (the C5-amine and N1-indole nitrogen) and one electrophilic precursor site (the C3-carboxylic acid). A direct coupling attempt would result in a complex mixture of products, including self-polymerization.
Therefore, a robust protecting group strategy is essential. The C5-amino group must be temporarily masked to prevent it from reacting with the activated carboxylic acid. The most common and effective strategy involves protecting the C5-amine as a carbamate, such as a tert-butyloxycarbonyl (Boc) group, which is stable under coupling conditions but can be readily removed later with acid.
The Coupling Reaction Mechanism: Focus on HATU
While several coupling reagents can facilitate amide bond formation, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is highly recommended for this application.[1][2][3] HATU is a third-generation uronium salt-based reagent known for its high coupling efficiency, rapid reaction rates, and ability to suppress racemization, especially with sterically hindered substrates.[1][2]
The mechanism proceeds in several steps:
-
Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[4][5]
-
Activation: The carboxylate attacks HATU, forming a highly reactive OAt-active ester and releasing a tetramethylurea byproduct.[4][6][7]
-
Coupling: The free amine of the amino acid partner attacks the activated ester, forming the desired amide bond. The 7-azabenzotriazole (HOAt) leaving group is regenerated. The pyridine nitrogen within the HOAt moiety is believed to stabilize the incoming amine via a hydrogen-bonded transition state, accelerating the reaction.[4][7]
Materials and Reagents
Proper preparation and quality of reagents are paramount for success. Ensure all solvents are anhydrous, as water can hydrolyze the activated intermediates and reduce yield.[6]
| Reagent/Material | Grade | Supplier Recommendation | Notes |
| This compound | ≥97% | Alfa Chemistry, etc.[8] | Starting material.[9][10][11] |
| Di-tert-butyl dicarbonate (Boc)₂O | Reagent Grade | Major Chemical Supplier | For protection of the 5-amino group. |
| Amino Acid Methyl or Ethyl Esters HCl salts | ≥98% | Major Chemical Supplier | Protects the amino acid's C-terminus. |
| HATU | ≥98% | Major Chemical Supplier | Coupling reagent.[1] |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Major Chemical Supplier | Non-nucleophilic base. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Major Chemical Supplier | Reaction solvent. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Major Chemical Supplier | Solvent for extraction and chromatography. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99% | Major Chemical Supplier | Solvent for protection step. |
| Ethyl Acetate (EtOAc) | ACS Grade | Major Chemical Supplier | For extraction and chromatography. |
| Hexanes | ACS Grade | Major Chemical Supplier | For chromatography. |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | ACS Grade | N/A | For aqueous work-up. |
| Brine (Saturated aq. NaCl) | ACS Grade | N/A | For aqueous work-up. |
| Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Anhydrous | Major Chemical Supplier | Drying agent. |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Major Chemical Supplier | For deprotection of Boc group. |
| Silica Gel | 230-400 mesh | Major Chemical Supplier | For column chromatography. |
Experimental Protocols
This procedure is divided into three main stages: protection of the indole scaffold, the coupling reaction, and final purification/deprotection.
Protocol 1: Boc-Protection of this compound
Rationale: This step is critical to prevent the C5-amino group from participating in the subsequent coupling reaction, ensuring the formation of the desired amide bond at the C3-position.
-
Setup: To a round-bottom flask, add this compound (1.0 eq).
-
Dissolution: Add anhydrous Tetrahydrofuran (THF) to create a ~0.1 M solution. Stir until the solid is fully suspended.
-
Reagent Addition: Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the suspension.
-
Base Addition: Slowly add a 1 M aqueous solution of Sodium Hydroxide (NaOH, 2.5 eq). The reaction mixture should become homogeneous.
-
Reaction: Stir the reaction at room temperature for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Once complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH ~2-3 with 1 M HCl. A precipitate should form.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude solid, 5-(tert-butoxycarbonylamino)-1H-indole-3-carboxylic acid, is often pure enough for the next step. If necessary, it can be purified by recrystallization or flash chromatography.
Protocol 2: HATU-Mediated Coupling with an Amino Acid Ester
Rationale: This is the core amide bond-forming step. Using an amino acid ester prevents self-coupling of the amino acid. HATU and DIPEA provide a fast and efficient activation and coupling environment.[4]
-
Setup: In a dry, nitrogen-flushed round-bottom flask, combine the Boc-protected indole carboxylic acid (1.0 eq), the desired amino acid methyl ester hydrochloride salt (1.1 eq), and HATU (1.1 eq).
-
Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.1 M with respect to the indole acid. Stir to dissolve all solids.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C.
-
Base Addition: Add DIPEA (3.0 eq) dropwise to the cold solution over 5 minutes. The hydrochloride salt of the amino acid requires one equivalent, the carboxylic acid requires one, and an extra equivalent drives the reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete when the starting indole carboxylic acid spot/peak is no longer visible. For sterically hindered amino acids, longer reaction times may be necessary.[6]
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing water (approx. 10x the volume of DMF).
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 5% aqueous LiCl (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and finally, brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Protocol 3: Deprotection of the Coupled Product (Optional)
Rationale: If the final desired compound requires a free C5-amino group, the Boc protecting group must be removed. This is readily achieved under acidic conditions using TFA.
-
Setup: Dissolve the purified, Boc-protected coupled product in Dichloromethane (DCM, approx. 0.1 M).
-
Acid Addition: Add Trifluoroacetic Acid (TFA) to the solution to make a 20-50% (v/v) mixture (e.g., 4 mL of TFA for every 6 mL of DCM).
-
Reaction: Stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene (2x) to ensure all residual TFA is removed.
-
The final product is often obtained as a TFA salt. It can be used as such or neutralized with a base and purified further if required.
-
Characterization of the Final Product
Confirming the identity and purity of the synthesized conjugate is crucial. The following techniques are standard:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The disappearance of the carboxylic acid proton and the appearance of a new amide N-H proton are key indicators of a successful reaction.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the final product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. Analytical methods can be developed to achieve baseline separation of the product from any residual starting materials or byproducts.[12][13][14]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | 1. Inactive coupling reagent (hydrolyzed HATU).2. Wet reagents or solvents.3. Insufficient base. | 1. Use fresh, high-quality HATU.2. Ensure all glassware is oven-dried and solvents are anhydrous.[6]3. Use at least 3 equivalents of DIPEA for amino acid HCl salts. |
| Incomplete Reaction | 1. Sterically hindered amino acid.2. Insufficient reaction time. | 1. Increase reaction time to 12-24 hours or gently heat the reaction to 40-50 °C.2. Consider switching to a more potent coupling reagent like PyAOP for very difficult couplings.[15] |
| Side Product Formation | 1. Racemization of the amino acid chiral center.2. Incomplete protection of the C5-amino group. | 1. HATU is excellent at suppressing racemization, but ensure the reaction is not run at high temperatures for extended periods.[2]2. Confirm complete protection in Protocol 1 via NMR or MS before proceeding. |
| Difficult Purification | 1. Residual DMF in the crude product.2. Byproducts (tetramethylurea) co-eluting with the product. | 1. Perform the 5% LiCl wash during work-up to effectively remove DMF.2. The urea byproduct is water-soluble; ensure thorough aqueous washes are performed.[16] |
References
- 1. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 2. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 3. file.globalso.com [file.globalso.com]
- 4. HATU coupling | www.wenxuecity.com [wenxuecity.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. This compound | 6960-44-7 [chemicalbook.com]
- 10. This compound | C9H8N2O2 | CID 250406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 6960-44-7|this compound|BLD Pharm [bldpharm.com]
- 12. Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Binding behavior of amino acid conjugates of indole-3-acetic acid to immobilized human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. peptide.com [peptide.com]
High-throughput screening assays involving 5-Amino-1H-indole-3-carboxylic acid
An In-Depth Guide to High-Throughput Screening Assays for 5-Amino-1H-indole-3-carboxylic Acid Derivatives
Introduction: The Indole Scaffold as a Privileged Structure in Drug Discovery
The indole ring system is a cornerstone of medicinal chemistry, recognized for its presence in a multitude of natural products and synthetic therapeutic agents.[1] Its unique electronic properties and ability to participate in various biological interactions have established it as a "privileged scaffold" in drug design.[1] Molecules built around this core have shown efficacy against a wide array of diseases, including cancer, microbial infections, and hypertension.[1] this compound, in particular, serves as a versatile chemical building block for the synthesis of novel bioactive compounds.[2] Its structure provides multiple points for chemical modification, enabling the creation of large, diverse libraries of compounds essential for modern drug discovery campaigns.
High-throughput screening (HTS) is the engine that drives early-stage drug discovery, allowing for the rapid evaluation of these vast chemical libraries against specific biological targets.[3][4] By leveraging automation, miniaturization, and sophisticated detection methods, HTS can identify "hits"—compounds that modulate the activity of a target protein or pathway—from hundreds of thousands of candidates in a matter of days.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing HTS assays for derivatives of this compound, with a specific focus on identifying novel inhibitors of Xanthine Oxidase.
Pillar 1: Principles of High-Throughput Screening (HTS)
At its core, HTS is a process of converting a complex biological question into a simplified, robust, and automated experimental format.[4] The transition from a benchtop assay to a high-throughput screen involves several key stages and considerations.[7]
-
Assay Miniaturization: Assays are scaled down from traditional labware to 384- or 1536-well microplates.[4][7] This significantly reduces the consumption of costly reagents and valuable test compounds.
-
Automation and Liquid Handling: Robotic systems are employed for precise and rapid liquid handling, including compound dispensing, reagent addition, and plate transfers.[8] This ensures high reproducibility and throughput.
-
Detection Technologies: A variety of detection methods are used, with the most common being absorbance, fluorescence intensity, fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), and luminescence.[3][9] The choice of technology depends on the specific biological target and assay principle.
-
Assay Validation (The Z'-Factor): Before initiating a large-scale screen, the assay's quality and robustness must be validated. The Z'-factor is a statistical parameter that quantifies the separation between the signals of positive and negative controls. An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[7]
Pillar 2: Application Focus - A Fluorescence-Based Assay for Xanthine Oxidase Inhibition
Scientific Rationale: Xanthine oxidase (XO) is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[10] Overproduction of uric acid can lead to hyperuricemia, a condition strongly associated with gout.[10] Therefore, inhibitors of XO are clinically effective treatments for this painful inflammatory disease. Given that indole derivatives have shown promising XO inhibitory activity, this target represents an excellent case study for screening a library derived from this compound.[10]
Assay Principle: The HTS assay described here utilizes a fluorometric method. The XO enzyme catalyzes the conversion of a non-fluorescent substrate (e.g., Amplex Red) in the presence of oxygen to a highly fluorescent product (resorufin). A potential inhibitor, such as a derivative of this compound, will block this enzymatic reaction, resulting in a decrease in the fluorescent signal. The intensity of the fluorescence is therefore inversely proportional to the activity of the inhibitor.
Caption: Principle of the fluorescence-based Xanthine Oxidase inhibition assay.
Pillar 3: Detailed Application Protocols
This section provides a comprehensive, step-by-step guide for developing and executing an HTS campaign to identify XO inhibitors.
Protocol 1: Assay Development and Optimization
Objective: To define the optimal assay conditions (enzyme concentration, substrate concentration, DMSO tolerance) and validate its suitability for HTS by determining the Z'-factor.
Materials and Reagents:
-
Enzyme: Xanthine Oxidase from bovine milk (Sigma-Aldrich)
-
Substrate: Amplex® Red reagent (Thermo Fisher Scientific)
-
Cofactor: Horseradish Peroxidase (HRP)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5
-
Positive Control Inhibitor: Allopurinol or Febuxostat
-
Negative Control: DMSO (vehicle)
-
Test Compounds: Library of this compound derivatives dissolved in DMSO
-
Microplates: Black, flat-bottom 384-well plates
Step-by-Step Methodology:
-
Enzyme Titration:
-
Prepare a series of two-fold dilutions of Xanthine Oxidase in assay buffer.
-
Add a fixed, excess concentration of Amplex Red substrate and HRP to all wells of a 384-well plate.
-
Initiate the reaction by adding the different concentrations of XO.
-
Monitor the fluorescence signal over time (kinetic read) on a suitable plate reader (Excitation: ~540 nm, Emission: ~590 nm).
-
Causality: The goal is to identify the lowest enzyme concentration that yields a robust signal well above the background within a reasonable time frame (e.g., 20-30 minutes). This conserves the enzyme and ensures the assay is in the linear range.
-
-
Substrate (Amplex Red) Titration:
-
Using the optimal XO concentration determined above, perform a similar titration with varying concentrations of Amplex Red.
-
Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km value.
-
Causality: For inhibitor screening, it is crucial to use a substrate concentration at or near its Km value. This ensures the assay is sensitive to competitive inhibitors, which are often the most desirable class of hits.
-
-
DMSO Tolerance:
-
Run the optimized assay with increasing concentrations of DMSO (e.g., 0.1% to 5%).
-
Monitor for any significant decrease in the enzymatic reaction rate.
-
Causality: Library compounds are typically stored in 100% DMSO. This step determines the maximum permissible final concentration of DMSO in the assay that does not interfere with enzyme activity, ensuring that any observed inhibition is due to the compound itself and not the solvent. A typical final concentration is ≤1%.[7]
-
-
Z'-Factor Determination:
-
Prepare a plate with multiple wells (e.g., 16-24) of positive controls (optimized assay + a saturating concentration of Allopurinol) and negative controls (optimized assay + DMSO vehicle).
-
Run the assay and calculate the Z'-factor using the formula:
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Where SD is the standard deviation and Mean is the average signal of the controls.
-
-
Trustworthiness: A consistent Z'-factor > 0.5 confirms the assay is robust, reproducible, and has a large enough signal window to reliably identify hits.[7] This step is a critical quality control checkpoint before committing to a full screen.
-
Protocol 2: High-Throughput Screening Workflow
Objective: To screen a library of this compound derivatives to identify primary "hits" that inhibit Xanthine Oxidase.
Caption: Automated workflow for a fluorescence-based HTS campaign.
Step-by-Step Methodology:
-
Compound Plating: Using an acoustic dispenser (e.g., Labcyte Echo) or pin tool, transfer nanoliter volumes of library compounds, positive controls (Allopurinol), and negative controls (DMSO) to the wells of 384-well assay plates.[3]
-
Reagent Addition: Using a robotic liquid handler, add the pre-determined optimal concentration of Xanthine Oxidase/HRP enzyme mix to all wells.
-
Pre-incubation: Incubate the plates for 15 minutes at room temperature. This allows the potential inhibitors to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add the Amplex Red substrate solution to all wells to start the enzymatic reaction.
-
Signal Detection: Incubate the plates for the optimized reaction time (e.g., 30 minutes) in the dark. Read the fluorescence intensity using a plate reader.
-
Data Analysis and Hit Selection:
-
Normalize the raw data from each plate using the on-plate controls. The percent inhibition for each compound is calculated as follows:
-
% Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
-
-
"Hits" are identified as compounds that produce an inhibition value above a pre-defined threshold (e.g., >50% inhibition or greater than three standard deviations from the mean of the negative controls).[3]
-
Protocol 3: Hit Confirmation and Potency Determination
Objective: To confirm the activity of primary hits and determine their potency by calculating the half-maximal inhibitory concentration (IC50).
Step-by-Step Methodology:
-
Hit Confirmation: Re-test all primary hits in triplicate in the primary assay to eliminate false positives resulting from experimental error.
-
Dose-Response Curves: For all confirmed hits, prepare a series of dilutions (e.g., 8-10 points, 3-fold dilutions starting from 50 µM).
-
IC50 Determination: Test these dilutions in the optimized XO assay. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Summarize the results in a clear, tabular format.
Table 1: Potency of Confirmed Hits Derived from this compound
| Compound ID | HTS % Inhibition (at 10 µM) | Confirmed Activity | IC50 (µM) |
| SM-XO-001 | 78.2% | Yes | 2.5 |
| SM-XO-002 | 55.1% | Yes | 15.8 |
| SM-XO-003 | 91.5% | Yes | 0.8 |
| SM-XO-004 | 62.3% | No (False Positive) | > 50 |
| Allopurinol | 98.9% | Yes (Control) | 2.9[10] |
Conclusion and Forward Look
This application note provides a robust framework for conducting high-throughput screening of compound libraries derived from this compound, using Xanthine Oxidase inhibition as a prime example. The detailed protocols emphasize the importance of rigorous assay development, validation with key metrics like the Z'-factor, and systematic hit confirmation. By following this guide, researchers can effectively identify and characterize novel inhibitors, paving the way for subsequent hit-to-lead optimization and the development of new therapeutic agents. The principles and workflows described herein are broadly applicable to a wide range of other enzymatic and cell-based assays.[3][8]
References
- 1. mdpi.com [mdpi.com]
- 2. 5-amino-1H-indole-3-carboxamide | 677752-70-4 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. High-Throughput Molecular Screening Center » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 8. High Throughput Screening (HTS) and Validation | Cellular, Computational and Integrative Biology - CIBIO [cibio.unitn.it]
- 9. High-Throughput Screening - Enamine [enamine.net]
- 10. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 5-Amino-1H-indole-3-carboxylic Acid in Fragment-Based Drug Design
Introduction: The Strategic Value of the Indole Scaffold in Fragment-Based Drug Design
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient paradigm in modern drug discovery, offering a rational alternative to high-throughput screening (HTS).[1][2][3][4][5] By starting with small, low-complexity molecules, or "fragments," FBDD allows for a more thorough exploration of a target's chemical space, often leading to lead compounds with superior physicochemical properties.[3] The indole scaffold, a prevalent motif in both natural products and synthetic drugs, represents a "privileged scaffold" in medicinal chemistry due to its versatile binding capabilities and synthetic tractability.[1] 5-Amino-1H-indole-3-carboxylic acid, in particular, presents an attractive starting point for FBDD campaigns. Its structure combines a hydrogen bond donor and acceptor-rich amino group with a carboxylic acid moiety capable of forming key salt-bridge or hydrogen-bond interactions, all anchored to the rigid, planar indole core. This unique combination of features allows it to probe a variety of binding pockets, making it a valuable tool for identifying novel starting points against challenging drug targets.
This guide provides a comprehensive overview of the application of this compound in FBDD, from initial fragment library design and screening to hit validation and elaboration. The protocols and insights provided herein are designed to be adaptable to a wide range of biological targets and research settings.
Physicochemical Properties and Library Design Considerations
The success of any FBDD campaign hinges on the quality of the fragment library. This compound possesses physicochemical properties that align well with the "Rule of Three," a guiding principle for fragment design.[1]
| Property | Value | Significance in FBDD |
| Molecular Weight | 176.17 g/mol | Well within the ideal range for fragments (<300 Da), ensuring higher ligand efficiency. |
| cLogP | ~1.5-2.0 (estimated) | Indicates good solubility, which is crucial for the high concentrations used in fragment screening. |
| Hydrogen Bond Donors | 2 (amine and indole N-H) | Provides opportunities for multiple hydrogen bonding interactions with the target protein. |
| Hydrogen Bond Acceptors | 2 (carbonyl oxygen atoms) | Complements the hydrogen bond donor capacity, allowing for diverse interaction patterns. |
| Rotatable Bonds | 1 (C-C bond of the carboxylic acid) | Low conformational flexibility increases the likelihood of a productive binding mode. |
When incorporating this compound into a fragment library, it is crucial to consider its purity and solubility. It is commercially available from several suppliers. For in-house synthesis, various methods for the preparation of substituted indole-3-carboxylic acids have been described in the literature.[6][7]
A focused library can be constructed around the this compound scaffold by synthesizing or acquiring derivatives with modifications at the 1, 2, 4, 6, and 7 positions of the indole ring. This allows for a systematic exploration of the structure-activity relationship (SAR) around the core fragment.
Experimental Workflows for Fragment Screening
The initial identification of fragments that bind to the target protein is a critical step in FBDD. Due to the typically weak binding affinities of fragments (in the micromolar to millimolar range), sensitive biophysical techniques are required.[1][8] Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are two of the most powerful and widely used primary screening methods.
Workflow for an FBDD Campaign Using this compound
Caption: A generalized workflow for a fragment-based drug design campaign starting with this compound.
Protocol 1: NMR-Based Fragment Screening
Protein-observed NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are highly robust for detecting weak fragment binding.[9][10][11] This method monitors changes in the chemical shifts of the protein's backbone amide signals upon the addition of a fragment, providing information on binding and the location of the binding site.[9]
Materials:
-
¹⁵N-labeled target protein (typically 25-100 µM) in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4, with 10% D₂O).
-
This compound stock solution (e.g., 100 mM in d₆-DMSO).
-
NMR tubes.
-
NMR spectrometer equipped with a cryoprobe.
Procedure:
-
Protein Preparation: Prepare a sample of the ¹⁵N-labeled target protein at the desired concentration in the NMR buffer.
-
Reference Spectrum: Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. This spectrum serves as a baseline.
-
Fragment Addition: Add a small aliquot of the this compound stock solution to the protein sample to a final concentration typically ranging from 100 µM to 1 mM. The final DMSO concentration should be kept low (ideally ≤ 1%) to avoid protein denaturation.
-
HSQC Spectrum Acquisition: Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.
-
Data Analysis: Overlay the reference and the fragment-containing spectra. Significant chemical shift perturbations (CSPs) of specific amide peaks indicate binding of the fragment to the protein in the vicinity of those residues.
-
Hit Deconvolution (if screening mixtures): If screening mixtures of fragments, and a mixture shows activity, individual fragments from that mixture are then screened separately to identify the active component.[9]
-
Affinity Determination (Optional): To estimate the dissociation constant (Kd), a titration experiment can be performed by acquiring a series of ¹H-¹⁵N HSQC spectra with increasing concentrations of the fragment. The CSPs are then plotted against the fragment concentration and fit to a binding isotherm.[9]
Protocol 2: X-ray Crystallography-Based Fragment Screening
X-ray crystallography provides direct, high-resolution structural information about how a fragment binds to its target, making it an invaluable tool in FBDD.[6][12] The most common method for crystallographic fragment screening is crystal soaking.[13][14]
Materials:
-
Crystals of the target protein.
-
Soaking solution (typically the mother liquor from which the crystals were grown).
-
This compound stock solution (e.g., 100-500 mM in a suitable solvent like DMSO).
-
Cryoprotectant solution.
-
Crystal mounting loops.
-
Liquid nitrogen.
-
Synchrotron X-ray source.
Procedure:
-
Crystal Preparation: Grow high-quality crystals of the target protein that are robust and can withstand the soaking procedure.
-
Soaking Solution Preparation: Prepare a soaking solution containing this compound at a final concentration typically between 10-50 mM. The concentration of the organic solvent (e.g., DMSO) should be carefully optimized to avoid crystal damage.
-
Crystal Soaking: Transfer a protein crystal from its growth drop into the soaking solution. The soaking time can range from minutes to hours and needs to be optimized for each protein-fragment system.
-
Cryo-protection: Briefly transfer the soaked crystal into a cryoprotectant solution to prevent ice formation during freezing.
-
Crystal Mounting and Freezing: Mount the crystal in a loop and flash-cool it in liquid nitrogen.
-
Data Collection: Collect X-ray diffraction data at a synchrotron beamline.
-
Structure Determination and Analysis: Process the diffraction data and solve the crystal structure. Analyze the resulting electron density maps for evidence of the bound fragment. The presence of clear, interpretable electron density for this compound in the binding site confirms a hit and reveals its binding mode.
Hit Validation and Elaboration
Once a hit is identified from the primary screen, it is essential to validate the binding and characterize the interaction using orthogonal biophysical methods such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).[1][8] These techniques provide quantitative data on binding affinity (Kd), thermodynamics, and kinetics.
Following validation, the hit fragment serves as a starting point for optimization into a more potent lead compound. This is typically achieved through structure-guided design, where the 3D structure of the protein-fragment complex informs the design of new analogs. Common strategies for fragment elaboration include:
-
Fragment Growing: Adding chemical moieties to the fragment to make additional interactions with the protein.[3]
-
Fragment Linking: Connecting two or more fragments that bind to adjacent sites on the protein.[3]
-
Fragment Merging: Combining the features of two or more overlapping fragments into a single molecule.[3]
A successful example of evolving an indole-based fragment is the development of potent Mcl-1 inhibitors from a tricyclic indole 2-carboxylic acid hit.[7] This case study demonstrates how a weakly binding indole fragment can be rapidly optimized into a nanomolar inhibitor through structure-based design.
Computational Approaches
In silico methods play a crucial role in modern FBDD campaigns. Virtual screening of fragment libraries can be used to prioritize compounds for experimental screening.[1] Molecular docking can predict the binding mode of this compound to the target protein, which can be used to rationalize experimental results and guide the design of new analogs.
Computational Docking Workflow
Caption: A simplified workflow for computational docking of fragment libraries.
Conclusion
This compound is a versatile and valuable fragment for initiating FBDD campaigns. Its favorable physicochemical properties and rich chemical functionality make it an excellent probe for a wide range of protein targets. By employing sensitive biophysical screening techniques, such as NMR and X-ray crystallography, coupled with computational methods and strategic hit-to-lead optimization, researchers can effectively leverage this indole derivative to discover novel and potent drug candidates. The protocols and strategies outlined in this guide provide a solid foundation for the successful application of this compound in fragment-based drug discovery.
References
- 1. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 2. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosolveit.de [biosolveit.de]
- 4. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.technologynetworks.com [go.technologynetworks.com]
- 6. Crystallographic fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragment screening purely with protein crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. o2hdiscovery.co [o2hdiscovery.co]
- 11. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Portal [scholarship.libraries.rutgers.edu]
- 13. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Troubleshooting & Optimization
Solubility issues with 5-Amino-1H-indole-3-carboxylic acid and solutions
Welcome to the technical support resource for 5-Amino-1H-indole-3-carboxylic acid (5-AICA). This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to solubility. As an amphoteric molecule with a hydrophobic indole core, 5-AICA presents unique dissolution characteristics that can be challenging. This document provides in-depth, field-proven solutions and the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its core chemical features?
This compound (CAS No. 6960-44-7) is a derivative of indole.[1][2] Its structure consists of a bicyclic indole ring system, with an amino group (-NH₂) at position 5 and a carboxylic acid group (-COOH) at position 3. This structure confers both acidic and basic properties to the molecule. Like other amino acids, it can exist as a zwitterion, where the amino group is protonated (-NH₃⁺) and the carboxylic acid group is deprotonated (-COO⁻), particularly near its isoelectric point.[3][4] This dual nature is fundamental to understanding its solubility behavior.
Q2: Why is this compound poorly soluble in water?
The limited aqueous solubility of 5-AICA is a direct consequence of its molecular structure. The molecule has competing features:
-
Hydrophilic Groups: The polar amino (-NH₂) and carboxylic acid (-COOH) groups can form hydrogen bonds with water.
-
Hydrophobic Core: The indole ring is a large, non-polar aromatic system that repels water molecules.[5]
At or near its isoelectric point (the pH at which the net charge is zero), the strong ionic attractions between the zwitterions in the solid crystal lattice are difficult for water molecules to overcome, leading to minimal solubility.[3] Solubility dramatically increases at pH values significantly above or below this point, where the molecule carries a net negative or positive charge, respectively.[6][7][8]
Q3: What is the expected solubility of this compound in common organic solvents?
Generally, indole derivatives show better solubility in polar organic solvents compared to water.[9] For closely related compounds like Indole-3-carboxylic acid, good solubility is reported in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), with lower solubility in ethanol.[10] Due to its amino acid character, 5-AICA is largely insoluble in non-polar organic solvents like hydrocarbons because there is insufficient attraction between the non-polar solvent and the zwitterionic form of the molecule to break the crystal lattice.[3]
Troubleshooting Guide: Dissolution Issues
This section addresses specific problems you may encounter when trying to bring 5-AICA into solution for your experiments.
Q4: My 5-AICA powder is not dissolving in my aqueous buffer (pH ~7). What is the first thing I should try?
This is the most common issue and is entirely expected. The primary and most effective method to solubilize 5-AICA is through pH modification .[11][12] Your neutral buffer is likely close to the compound's isoelectric point, where it is least soluble.
The Causality: By shifting the pH, you ionize the molecule, breaking the strong zwitterionic interactions in the solid state and allowing for favorable interactions with water.
-
Adding a Base (e.g., NaOH): Increasing the pH deprotonates the carboxylic acid group, forming a carboxylate salt (anion). This negatively charged species is significantly more water-soluble.[13][14] This is the most common and recommended first step.
-
Adding an Acid (e.g., HCl): Decreasing the pH protonates the amino group, forming an ammonium salt (cation). This positively charged species is also more soluble than the neutral zwitterion.
The choice between acidic or basic conditions depends on the stability of your compound and the requirements of your downstream application. For most biological assays, preparing a concentrated stock solution in a basic medium and then diluting it into your final assay buffer is a robust strategy.
Q5: I need to dissolve 5-AICA for a cell-based assay, and I'm concerned that a high pH stock solution will alter my final assay pH. What are my options?
This is a critical consideration for experimental integrity. While pH adjustment is effective, there are excellent alternatives if maintaining a precise physiological pH is paramount.
Option 1: Utilize a Co-solvent
Co-solvents are water-miscible organic solvents that can dissolve compounds that are poorly soluble in water alone.[15] They work by reducing the polarity of the solvent mixture, which helps to solvate the hydrophobic indole ring of the 5-AICA molecule.
Recommended Co-solvents:
-
Dimethyl Sulfoxide (DMSO): An excellent and widely used solvent for creating high-concentration stock solutions of indole derivatives.[10][16]
-
Dimethylformamide (DMF): Another strong polar aprotic solvent suitable for this class of compounds.[10]
-
Ethanol: Can be effective, though typically provides lower solubility than DMSO or DMF.[10]
Workflow: Prepare a highly concentrated stock solution (e.g., 50-100 mg/mL) in 100% DMSO. Then, for your experiment, dilute this stock solution at least 1:1000 into your aqueous buffer. This ensures the final DMSO concentration is low (≤0.1%), minimizing potential cytotoxicity or off-target effects.
Option 2: Leverage Basic Amino Acids as Solubilizers
A more advanced formulation strategy involves using other basic amino acids, such as L-arginine or L-lysine, to enhance solubility.[17] These agents can increase the solubility of acidic drugs through several mechanisms, including salt formation and non-ionic interactions like hydrogen bonding and complexation.[18][19] This approach can be particularly useful for in vivo formulations where solvents like DMSO are not ideal.
Option 3: Employ Physical Dissolution Aids
To ensure complete dissolution, especially when working near the limits of solubility, physical methods can be very helpful:
-
Sonication: Using an ultrasonic bath can break up particle aggregates and accelerate the dissolution process.
-
Gentle Warming: Increasing the temperature to 37-50°C can enhance solubility. Always check the compound's stability at higher temperatures before proceeding.
-
Vortexing: Vigorous mixing ensures the compound is well-dispersed in the solvent.
Below is a logical workflow to guide you through these troubleshooting steps.
References
- 1. This compound | 6960-44-7 [chemicalbook.com]
- 2. 6960-44-7|this compound|BLD Pharm [bldpharm.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 10. caymanchem.com [caymanchem.com]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Cosolvent - Wikipedia [en.wikipedia.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Crude 5-Amino-1H-indole-3-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of 5-Amino-1H-indole-3-carboxylic acid (Compound C9H8N2O2, CAS 6960-44-7). This document is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. We will address common challenges and provide robust, field-tested protocols to streamline your purification workflow.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile of crude this compound is largely dependent on its synthetic route. Common impurities may include:
-
Starting Materials: Unreacted precursors, such as 5-nitro-1H-indole-3-carboxylic acid if the synthesis involves a nitro group reduction.[1]
-
Reaction Intermediates: Incomplete cyclization products from methods like the Fischer indole synthesis.[2]
-
Side-Products: Compounds arising from side reactions, which can include isomers or polymers.
-
Reagents and Solvents: Residual catalysts, acids, bases, or solvents used during the synthesis.
Q2: How do I choose the best purification method for my needs?
A2: The optimal method depends on the impurity profile, the scale of your experiment, and the required final purity.
-
Recrystallization: Best for removing minor impurities from moderately pure material (>85%) on a large scale. It is cost-effective but may result in yield loss.
-
Acid-Base Extraction: Highly effective for removing neutral, non-amphoteric impurities. This technique leverages the compound's amino and carboxylic acid groups.[3][4] It is an excellent first-pass purification step for very crude material.
-
Column Chromatography: The most powerful method for achieving the highest purity (>99%), especially for removing structurally similar impurities. It is suitable for small to medium scales but is more resource-intensive. Both normal-phase (silica) and reversed-phase (C18) chromatography are viable options.[1][2][5]
Q3: What is the general solubility profile of this compound?
A3: As an amino acid derivative, its solubility is pH-dependent.
-
Aqueous Solubility: It is sparingly soluble in neutral water but dissolves in aqueous acidic (pH < 2) and basic (pH > 10) solutions due to the formation of the corresponding ammonium and carboxylate salts.
-
Organic Solubility: It has limited solubility in non-polar solvents like hexanes and ether. It shows moderate to good solubility in polar organic solvents like DMSO and DMF.[6] Based on the properties of the related amino acid tryptophan, it is also likely soluble in hot alcohols like ethanol or methanol.[7]
Q4: How can I effectively assess the purity of my purified compound?
A4: A combination of methods is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): Ideal for rapid, real-time monitoring of purification progress, especially during column chromatography.[8]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase method using a C18 column with a buffered mobile phase (e.g., water/acetonitrile with formic acid or TFA) is typically effective.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the compound and identifying any residual impurities.[1][8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[1]
Section 2: Troubleshooting Guide
Recrystallization Issues
Q: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it? A: "Oiling out" occurs when the solute is insoluble in the solvent at room temperature but its melting point is lower than the boiling point of the solvent. Upon heating, it melts before dissolving, and upon cooling, it separates as a liquid (an oil) rather than crystallizing.
-
Causality: This is common with compounds that have significant impurities, which can depress the melting point.
-
Solutions:
-
Lower the Temperature: Re-dissolve the oil in a larger volume of hot solvent and allow it to cool much more slowly. Start by cooling to room temperature undisturbed, then transfer to a 4 °C refrigerator. Avoid placing it directly in an ice bath.
-
Change Solvents: Switch to a solvent system with a lower boiling point.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic glass fragments can serve as nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure, solid material, add a single crystal to the cooled, supersaturated solution to induce crystallization.
-
Q: My recovery from recrystallization is very low. How can I improve the yield? A: Low recovery is often due to using too much solvent or premature crystallization.
-
Causality: The goal is to create a saturated solution at high temperature. Using an excessive volume of solvent means the solution will not be saturated upon cooling, and the product will remain dissolved.
-
Solutions:
-
Minimize Solvent: Add the hot solvent portion-wise to your crude material, ensuring you only add just enough to fully dissolve it at the boiling point.
-
Evaporate Excess Solvent: If you've added too much solvent, carefully boil some of it off (in a fume hood) to re-establish a saturated solution.
-
Optimize Cooling: Ensure cooling is slow and gradual to maximize the formation of pure crystals. After slow cooling to room temperature, chill the flask in an ice bath for at least 30 minutes before filtration to minimize the product's solubility in the mother liquor.
-
Acid-Base Extraction Issues
Q: After acidification, my product won't precipitate from the aqueous layer. What should I do? A: Failure to precipitate usually indicates either that the compound has some residual water solubility or that the pH has not been correctly adjusted to the isoelectric point.
-
Causality: this compound is amphoteric. It is most soluble at low and high pH and least soluble at its isoelectric point (pI), where it exists as a neutral zwitterion.
-
Solutions:
-
Fine-Tune the pH: Use a pH meter or pH paper to carefully adjust the pH. Add the acid (or base) dropwise. The pI for this molecule will be the average of the pKa values of the carboxylic acid (approx. 4-5) and the anilinic ammonium group (approx. 3-4). Aim for a pH around 3.5-4.5.
-
"Back-Extract": If the compound remains in the aqueous phase, you can extract it back into an organic solvent like ethyl acetate.[4][9] Perform multiple extractions (3x) with the organic solvent, combine the organic layers, dry with a drying agent (e.g., Na₂SO₄), and evaporate the solvent.
-
Increase Ionic Strength: Saturate the aqueous solution with NaCl. This can decrease the solubility of the organic compound in the aqueous phase, promoting its precipitation (a "salting out" effect).
-
Column Chromatography Issues
Q: My compound is streaking badly on the TLC plate and the column. How can I get sharp bands? A: Streaking is a common problem when running polar, ionizable compounds like amino acids on silica gel.
-
Causality: The highly polar silica surface can have strong, non-ideal interactions with the acidic and basic functional groups of your molecule, leading to poor elution behavior.
-
Solutions:
-
Modify the Eluent: Add a small amount of a polar, acidic modifier to your mobile phase. Typically, 0.5-1% acetic acid or formic acid is sufficient.[10] This protonates the carboxylate and ensures the compound moves as a single, neutral species, leading to sharper bands.
-
Switch to a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like alumina or switching to reversed-phase (C18) chromatography, which is often better suited for polar molecules. A mobile phase of water/acetonitrile with 0.1% formic acid is a good starting point for C18.[1]
-
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol assumes you are starting with material that is at least 80-85% pure.
-
Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system like Ethanol/Water or Methanol/Water is a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture to a gentle boil with stirring.
-
Saturation: Continue adding the primary solvent in small portions until all the solid dissolves.
-
Addition of Anti-Solvent (if applicable): If using a mixed-solvent system, add the anti-solvent (e.g., water) dropwise to the hot solution until you see persistent cloudiness, indicating the solution is saturated. Add a drop or two of the primary solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Acid-Base Extraction
This protocol is excellent for removing neutral impurities.
-
Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc).
-
Basification: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake the funnel vigorously, venting frequently. The this compound will be deprotonated at its carboxylic acid group and move into the aqueous layer. Neutral impurities will remain in the organic layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution twice more. Combine all aqueous extracts.
-
Wash: (Optional) Wash the combined aqueous layers with a fresh portion of EtOAc to remove any remaining neutral impurities.
-
Acidification & Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add 1M HCl dropwise with stirring until the pH is approximately 4. The pure product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.
Section 4: Visualizations & Data
Purification Workflow Decision Tree
Caption: Decision tree for selecting a purification method.
Acid-Base Extraction Workflow
Caption: Workflow for purification via acid-base extraction.
Data Tables
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Solubility Profile | Notes |
| Ethanol / Water | Good solubility in hot ethanol; precipitates upon addition of water. | Allows for fine-tuned control of saturation. Easy to remove under vacuum. |
| Methanol / Water | Similar to ethanol/water, but methanol is more volatile. | Good for smaller scales. Ensure adequate ventilation. |
| Dioxane / Water | Dioxane is a good solvent for many organics. | Use with caution; dioxane is a suspected carcinogen. |
| Acetic Acid / Water | Solubilizes via protonation; dilution with water causes precipitation. | Residual acetic acid can be difficult to remove; may require azeotroping. |
Table 2: Suggested TLC Systems for Purity Analysis (Silica Gel)
| Eluent System | Ratio (v/v/v) | Typical Rf | Notes |
| Dichloromethane / Methanol / Acetic Acid | 90 : 10 : 1 | ~0.3 - 0.5 | A standard system for polar, acidic compounds. The acetic acid prevents streaking. |
| Ethyl Acetate / Hexane / Acetic Acid | 60 : 40 : 1 | ~0.2 - 0.4 | Offers different selectivity. Adjust the EtOAc/Hexane ratio to modify Rf. |
| Toluene / Dioxane / Acetic Acid | 70 : 20 : 10 | Varies | A more specialized system for difficult separations. |
Section 5: References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 5-Aminoindole. Retrieved from --INVALID-LINK--
-
Lima, D. P., et al. (2022). Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. MDPI. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound | 6960-44-7. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 5-amino-indole. Retrieved from --INVALID-LINK--
-
University of Colorado Boulder. (n.d.). Liquid/liquid Extraction. Retrieved from --INVALID-LINK--
-
Ismail, M. A., et al. (2020). Synthesis of a Series of Diaminoindoles. National Institutes of Health. Retrieved from --INVALID-LINK--
-
Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ENAO Chemical Co., Limited. (n.d.). This compound CAS NO.6960-44-7. Retrieved from --INVALID-LINK--
-
Reddit. (2020). chromatography of carboxylic acid derivatives of aminoacids?. Retrieved from --INVALID-LINK--
-
LibreTexts Chemistry. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from --INVALID-LINK--
-
Organic Chemistry Explained. (2020, March 21). Acid-Base Extraction Tutorial [Video]. YouTube. Retrieved from --INVALID-LINK--
-
Cayman Chemical. (n.d.). Indole-3-carboxylic Acid. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Tryptophan. Retrieved from --INVALID-LINK--
References
- 1. Synthesis of a Series of Diaminoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. youtube.com [youtube.com]
- 5. helixchrom.com [helixchrom.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Tryptophan - Wikipedia [en.wikipedia.org]
- 8. rsc.org [rsc.org]
- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Amino-1H-indole-3-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 5-Amino-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Introduction: The Significance of this compound
This compound is a valuable heterocyclic building block in medicinal chemistry. Its structure is a key pharmacophore in various biologically active compounds. The successful and efficient synthesis of this molecule is therefore a critical step in many drug discovery pipelines. This guide addresses common challenges encountered during its preparation and provides a logical framework for troubleshooting and optimization.
The most common and reliable synthetic route involves a two-step process: the regioselective nitration of an indole-3-carboxylic acid precursor, followed by the chemoselective reduction of the nitro group. This guide will focus primarily on optimizing this pathway.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My overall yield for the two-step synthesis is consistently low (<40%). What are the most likely causes and how can I improve it?
Answer: Low overall yield is a frequent challenge that can typically be traced to one of two critical areas: the nitration step or the reduction step. A systematic approach is required to diagnose the issue.
-
Causality Analysis: The Nitration Step The indole nucleus is highly electron-rich and susceptible to over-reaction or polymerization under harsh acidic conditions, which are common in nitration reactions[1]. The primary cause of low yield here is often a lack of regioselectivity and the formation of unwanted byproducts.
-
Problem: Using standard nitrating mixtures (H₂SO₄/HNO₃) directly on indole-3-carboxylic acid can lead to a mixture of 4-, 6-, and 7-nitro isomers, along with significant degradation of the starting material[2].
-
Solution: A more controlled approach is necessary. One effective strategy is the nitration of a less reactive precursor, such as methyl 1-acetylindoline-2-carboxylate, followed by dehydrogenation[2]. However, a more direct and often successful method for the desired C5-nitration is to use a milder nitrating agent.
-
Recommended Protocol: Use fuming nitric acid in acetic acid at low temperatures (0-5°C). This minimizes acid-catalyzed degradation while favoring the formation of the 5-nitro isomer.
-
-
Causality Analysis: The Reduction Step The reduction of the nitro group must be chemoselective, leaving the carboxylic acid and the indole ring intact. Incomplete reactions or side reactions are common pitfalls.
-
Problem: Incomplete reduction leaves residual 5-nitro-1H-indole-3-carboxylic acid, which can be difficult to separate from the desired amino product. Conversely, overly harsh conditions (e.g., high-pressure catalytic hydrogenation) can potentially reduce the indole ring itself.
-
Solution: Employ a reducing agent known for its high chemoselectivity for aromatic nitro groups. Metal-based reductions in acidic or neutral media are generally most effective. Tin(II) chloride (SnCl₂) in a polar solvent like ethyl acetate or ethanol is a reliable choice[3].
-
Optimization: Monitor the reaction closely by TLC or LC-MS. The disappearance of the yellow nitro-indole starting material is a good indicator of reaction completion. Ensure an adequate molar excess of the reducing agent is used to drive the reaction to completion.
-
Below is a workflow to diagnose the source of low yield.
Question 2: The reduction of 5-nitro-1H-indole-3-carboxylic acid is sluggish and incomplete. How can I optimize this critical step?
Answer: An incomplete reduction is typically due to the choice of reducing agent, reaction conditions, or poor solubility of the starting material.
-
Reagent Selection: The choice of reducing agent is paramount. While catalytic hydrogenation (H₂/Pd/C) is a powerful method for nitro reduction, it can be slow for deactivated aromatic systems and sometimes requires high pressures or temperatures, which can be undesirable. Metal-based reductions are often more practical for this substrate.
-
Solubility: 5-nitro-1H-indole-3-carboxylic acid has limited solubility in many common organic solvents[4][5]. A sluggish reaction is often a direct result of the substrate not being fully dissolved.
-
Solution: Employ a co-solvent system. For instance, if using SnCl₂ in ethanol, adding a small amount of THF or DMF can significantly improve the solubility of the starting material and accelerate the reaction. Gentle heating (40-50°C) can also be beneficial, but should be monitored to prevent potential side reactions.
-
-
pH of the Reaction Medium: The efficiency of many metal-based reductions is pH-dependent.
-
For SnCl₂ Reduction: This reaction is typically performed in a polar protic solvent like ethanol or ethyl acetate. The reaction itself generates acidic species. Sometimes, adding a small amount of concentrated HCl can accelerate the reduction, although this must be balanced against the risk of side reactions with the indole ring.
-
Workup is Critical: After the reduction is complete, the product is often present as a tin salt. A careful basic workup (e.g., with saturated NaHCO₃ or dilute NaOH) is required to neutralize the mixture and precipitate tin salts, allowing for the extraction of the free amine product.
-
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| SnCl₂·2H₂O | EtOH or EtOAc, RT to 50°C | Highly chemoselective, reliable, tolerates many functional groups[3]. | Requires stoichiometric amounts, workup can be tedious due to tin salt precipitation. |
| H₂/Pd/C | MeOH or EtOH, 1 atm to 50 psi | "Clean" reaction (byproducts are water and catalyst is filtered off). | Can be slow; potential for over-reduction of the indole ring under harsh conditions. |
| Fe/NH₄Cl | EtOH/H₂O, reflux | Inexpensive, environmentally benign. | Requires elevated temperatures, which may not be suitable for all substrates. |
| Sodium Dithionite (Na₂S₂O₄) | H₂O/THF, RT | Mild conditions, useful for water-soluble substrates. | Can be less effective for poorly soluble substrates; requires aqueous workup. |
Question 3: I am struggling with the purification of the final this compound. What is the best approach?
Answer: The amphoteric nature of the final product (containing both a basic amino group and an acidic carboxylic acid group) can make purification challenging.
-
Initial Workup: The most critical step is the post-reduction workup. After removing the reduction catalyst (e.g., filtering Pd/C or precipitated tin salts), the pH of the aqueous solution should be carefully adjusted. The product will have minimum water solubility at its isoelectric point. Adjusting the pH to ~4-5 will often cause the product to precipitate, allowing for isolation by filtration.
-
Chromatography: If the product requires further purification to remove organic impurities, standard silica gel chromatography can be challenging due to the compound's high polarity and potential for streaking.
-
Normal Phase: If using silica gel, it is often necessary to use a highly polar mobile phase, such as Dichloromethane/Methanol with a small amount of acetic acid or triethylamine to improve the peak shape. For example, a gradient of 0-20% MeOH in DCM with 0.5% acetic acid is a good starting point[6].
-
Reversed-Phase: Reversed-phase chromatography (C18) is often a superior method for purifying such polar compounds[7]. A mobile phase of Water/Acetonitrile with a formic acid or TFA modifier is typically very effective.
-
-
Recrystallization: If the product is obtained as a solid of reasonable purity (>90%), recrystallization can be an excellent final purification step. Common solvent systems include ethanol/water or methanol/water mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic pathway for this compound?
The most established and scalable route begins with the nitration of indole-3-carboxylic acid to form 5-nitro-1H-indole-3-carboxylic acid, followed by the reduction of the nitro group[2][4]. While other indole syntheses like the Fischer or Reissert methods exist, they often require more complex starting materials (e.g., substituted phenylhydrazines) that are not as commercially available or straightforward to prepare as indole-3-carboxylic acid itself[8][9]. The nitration/reduction sequence is generally preferred in industrial settings for its reliability and use of readily available reagents.
Q2: Are protecting groups necessary for this synthesis?
For the recommended two-step pathway, protecting groups are generally not required, which is one of its advantages.
-
Indole Nitrogen (N-H): While the indole N-H is acidic and can be reactive, it typically does not interfere with the nitration (under controlled conditions) or the subsequent reduction. N-protection (e.g., with an acetyl or BOC group) can be employed to increase solubility in organic solvents or to prevent potential side reactions during nitration, but it adds extra steps to the synthesis (protection and deprotection) and is often not necessary for achieving good yields[2].
-
Carboxylic Acid: The carboxylic acid group is robust and unreactive under the recommended nitration and reduction conditions. Esterification to improve solubility is an option but again adds synthetic steps.
-
Amino Group: The final amino group is formed in the last step and does not require protection.
Q3: How can I confirm the identity and purity of my final product?
A combination of spectroscopic and chromatographic methods should be used:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. It will confirm the molecular weight of the product (Expected [M+H]⁺ = 177.06) and provide an indication of purity based on the peak area.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the structure. Key signals to look for are the disappearance of the downfield protons characteristic of the nitro-indole starting material and the appearance of a broad singlet for the -NH₂ protons. The aromatic proton splitting pattern will also change significantly upon substitution.
-
TLC (Thin Layer Chromatography): A quick and easy way to monitor reaction progress and assess the purity of column fractions. The amino-indole product is typically UV-active and may stain with ninhydrin, whereas the nitro-indole starting material is often a distinct yellow color.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 5-NITROINDOLE-3-CARBOXYLIC ACID | 6958-37-8 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
Common impurities in 5-Amino-1H-indole-3-carboxylic acid and their removal
Welcome to the technical support center for 5-Amino-1H-indole-3-carboxylic acid (5-AICA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this important heterocyclic building block. Ensuring high purity is critical for reproducible results in downstream applications, from API synthesis to biological assays. This document provides in-depth troubleshooting guides and frequently asked questions to help you identify and remove common impurities effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my 5-AICA sample?
The purity of 5-AICA is heavily dependent on its synthetic route and subsequent handling and storage. Impurities typically fall into three categories:
-
Synthetic Precursors & Intermediates: The most common impurity is the unreacted starting material from the final synthetic step. A prevalent synthesis for 5-AICA involves the reduction of a nitro group. Therefore, the presence of 5-Nitro-1H-indole-3-carboxylic acid is highly probable if the reduction reaction did not go to completion[1]. Other synthetic strategies may leave different residual precursors[2][3].
-
Degradation Products: Indole derivatives, particularly those with functional groups like carboxylic acids and amines, can be susceptible to degradation. A primary concern is decarboxylation (the loss of the -COOH group), which can be facilitated by acidic conditions or heat, resulting in the formation of 5-Aminoindole [4][5].
-
Isomeric Impurities: Depending on the specificity of the synthetic route, isomers such as 5-Amino-1H-indole-2-carboxylic acid could potentially be formed as byproducts[6][7].
Q2: My LC-MS analysis shows a peak with a mass corresponding to the nitro-precursor. How can I remove it?
Residual 5-Nitro-1H-indole-3-carboxylic acid is a common issue. Since the nitro group makes the molecule less polar than the desired amino-product, several purification strategies are effective.
-
Causality: The key difference between the product and this impurity is the polarity imparted by the amino group versus the nitro group. The amino group is more polar and also has a basic character that the nitro group lacks. We can exploit these differences.
-
Recommended Action:
-
Reverse-Phase Chromatography: This is the most robust method. The more polar 5-AICA will elute earlier than the less polar 5-nitro-indole precursor. A C18 column with a water/acetonitrile or water/methanol gradient is highly effective[1][8].
-
Recrystallization: If the impurity level is relatively low, recrystallization can be effective. A polar solvent system should be chosen where the solubility of 5-AICA differs significantly from the nitro-precursor at different temperatures. Ethanol or methanol-water mixtures are good starting points[9][10].
-
Q3: I suspect my sample is degrading upon storage or during my reaction workup. What are the signs and how can I prevent it?
Degradation is a critical concern. Indole compounds can be sensitive to light, oxygen, and harsh pH conditions[11].
-
Signs of Degradation: The appearance of new, smaller peaks in your HPLC or LC-MS chromatogram, particularly one corresponding to the mass of 5-Aminoindole (decarboxylation product), is a major red flag[4][5]. Discoloration of the solid material (e.g., turning from off-white to brown) also suggests degradation.
-
Preventative Measures:
-
Storage: Store 5-AICA in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).
-
pH Control: Avoid strongly acidic or basic conditions during workups, as these can promote decarboxylation or ring-opening, respectively[4]. If an acid is required, use it at low temperatures and for the shortest possible duration.
-
Inert Atmosphere: When running reactions, especially at elevated temperatures, perform them under an inert atmosphere to prevent oxidation.
-
Troubleshooting and Purification Protocols
This section provides detailed, field-proven protocols for the purification and analysis of this compound.
Impurity Identification & Removal Workflow
The following diagram outlines the logical workflow for assessing the purity of your 5-AICA sample and selecting an appropriate purification strategy.
Caption: Workflow for purity assessment and purification of 5-AICA.
Table 1: Common Impurities and Recommended Actions
| Impurity Name | Likely Source | Identification Method | Recommended Purification Method |
| 5-Nitro-1H-indole-3-carboxylic acid | Incomplete reduction during synthesis[1] | LC-MS (M+H expected: 207.03) | Reverse-Phase Flash Chromatography |
| 5-Aminoindole | Decarboxylation (heat, acid)[4][5] | LC-MS (M+H expected: 133.08) | Normal Phase Flash Chromatography or Acid/Base Extraction |
| Starting Materials (General) | Incomplete reaction[2] | NMR, LC-MS | Method depends on impurity structure (Chromatography is general) |
| Solvent Residue (e.g., Acetic Acid) | Workup/Reaction Solvent[2] | NMR | Trituration with a non-polar solvent (e.g., Hexane/Ether) |
Protocol 1: Reverse-Phase Flash Chromatography
This protocol is highly effective for removing less polar impurities, such as the common 5-nitro-indole precursor.
-
Principle (Self-Validation): Reverse-phase chromatography separates compounds based on polarity, with more polar compounds eluting first. By using a gradient of an organic solvent in water, we can effectively separate the highly polar 5-AICA from its less polar synthetic precursors. Monitoring with a UV detector allows for precise collection of the product peak.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the crude 5-AICA in a minimal amount of a strong solvent like DMSO or DMF. Alternatively, create a slurry with methanol.
-
Column & Solvents:
-
Stationary Phase: C18-functionalized silica gel cartridge.
-
Mobile Phase A: Deionized water with 0.1% formic acid (to ensure the carboxylic acid is protonated).
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
-
Loading: Adsorb the dissolved sample onto a small amount of C18 silica (dry loading) or inject the solution directly if it's compatible with the mobile phase.
-
Elution:
-
Begin with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Run a linear gradient from 5% to 95% B over 20-30 column volumes. The exact gradient will depend on the specific impurities.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm or 280 nm).
-
-
Fraction Collection: Collect fractions corresponding to the main product peak. The desired 5-AICA should elute before the less polar 5-nitro-indole.
-
Analysis & Isolation:
-
Analyze the collected fractions by TLC or rapid LC-MS to confirm purity[5].
-
Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation).
-
If residual water is present, lyophilization (freeze-drying) may be necessary to obtain a dry, solid product.
-
Protocol 2: Purity Analysis by HPLC
A robust HPLC method is essential for verifying the success of your purification.
-
Principle (Self-Validation): This analytical method provides quantitative data on the purity of the sample. By comparing the peak area of the main component to the total area of all peaks, a purity percentage can be calculated. The use of a mass spectrometer (LC-MS) detector can further aid in the identification of impurity peaks[12][13].
Step-by-Step Methodology:
-
Column: C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm and/or a mass spectrometer.
-
Sample Preparation: Prepare a ~1 mg/mL solution of your purified 5-AICA in methanol or a mixture of water/acetonitrile.
Synthetic Context: Origin of Impurities
Understanding the synthesis is key to anticipating impurities. A common route involves the reduction of a nitro group, which directly points to the precursor as a primary contaminant.
Caption: Origin of common impurities during synthesis and handling.
References
- 1. Synthesis of a Series of Diaminoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. 5-amino-indole | Sigma-Aldrich [sigmaaldrich.com]
- 7. 5-amino-1H-indole-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN104513156A - A purifying method for crude 1,3,5-benzenetricarboxylic acid - Google Patents [patents.google.com]
- 11. Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 5-Amino-1H-indole-3-carboxylic acid under different pH and temperature
Welcome to the technical support center for 5-Amino-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound. This document will delve into the stability of this compound under various pH and temperature conditions, offering both foundational knowledge and practical, field-proven insights.
Introduction
This compound is a bifunctional molecule, incorporating an indole ring, an amino group, and a carboxylic acid. This unique combination of functional groups makes it an interesting candidate for pharmaceutical research but also presents specific challenges regarding its chemical stability. The indole nucleus is susceptible to oxidation, while the amino and carboxylic acid groups can participate in various pH-dependent reactions. Understanding the stability profile of this molecule is therefore critical for the development of robust analytical methods, stable formulations, and for ensuring the integrity of experimental results.
This guide will provide a framework for assessing and managing the stability of this compound. It is structured to first address frequently asked questions regarding its general stability and handling, followed by detailed troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound?
A1: The stability of this compound is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. The indole ring is electron-rich and susceptible to oxidation, a process that can be accelerated by heat and light. The amino group is a potential site for oxidation and can also react with other components in a formulation. The carboxylic acid group's ionization state is pH-dependent, which can affect the molecule's overall reactivity and solubility.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, it is recommended to keep this compound in a tightly sealed container, protected from light, in a dry environment at refrigerated temperatures (2-8°C).[1] For highly sensitive applications or long-term archival, storage at -20°C or -70°C is advisable to minimize degradation.[2] The compound is known to be air and light sensitive, so minimizing exposure during handling is crucial.[2][3]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: While specific data for this compound is not extensively published, based on the general chemistry of indole derivatives, both strongly acidic and strongly basic conditions are likely to promote degradation.[4] Acidic conditions can lead to polymerization or other reactions of the indole ring. Basic conditions, especially in the presence of oxygen, can increase the rate of oxidation. The optimal pH for stability is likely to be in the mid-range (pH 4-6), but this should be experimentally determined.
Q4: What are the likely degradation pathways for this compound?
A4: Potential degradation pathways include:
-
Oxidation: The indole ring and the amino group are susceptible to oxidation, which can lead to the formation of colored degradation products. This is often the primary degradation route for indole-containing compounds.
-
Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions, particularly oxidation.
-
Decarboxylation: While generally requiring high temperatures, decarboxylation at the 3-position of the indole ring is a possible thermal degradation pathway.
-
Polymerization: Under certain conditions, particularly in strong acid, indole rings can polymerize.
Troubleshooting Guide
This section provides detailed troubleshooting for common issues encountered during the handling and analysis of this compound.
Issue 1: Rapid Discoloration of Solutions
Symptom: Freshly prepared solutions of this compound rapidly turn yellow, brown, or pink, especially upon standing at room temperature.
Potential Cause: This is a classic sign of oxidation of the indole ring and/or the amino group. This process is often accelerated by exposure to air (oxygen), light, and neutral to high pH.
Troubleshooting Steps:
-
Deoxygenate Solvents: Before preparing solutions, sparge your solvents (e.g., water, buffers) with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Work Under Inert Atmosphere: If possible, handle the solid and prepare solutions in a glove box or under a stream of inert gas.
-
Protect from Light: Use amber vials or wrap your glassware in aluminum foil to prevent photodegradation.
-
Control pH: Prepare solutions in a slightly acidic buffer (e.g., pH 4-6 acetate or phosphate buffer). Avoid neutral or alkaline conditions if discoloration is observed.
-
Add Antioxidants: For formulation development, the inclusion of antioxidants such as ascorbic acid or sodium metabisulfite can be tested to mitigate oxidative degradation.
-
Lower Temperature: Prepare and store solutions at refrigerated temperatures (2-8°C) to slow down the degradation rate.
Issue 2: Poor Reproducibility in Analytical Assays (HPLC/LC-MS)
Symptom: Inconsistent peak areas or the appearance of unexpected peaks in chromatograms from the same sample preparation.
Potential Cause: This can be due to on-instrument or in-solution degradation during the analytical sequence. The autosampler temperature, run time, and solution stability can all contribute to this variability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent analytical results.
Detailed Steps:
-
Solution Stability Check: Analyze a freshly prepared standard solution and compare it to a solution that has been sitting in the autosampler for several hours. If new peaks appear or the main peak area decreases over time, in-vial degradation is occurring.
-
Autosampler Temperature: If your instrument has a cooled autosampler, set it to a low temperature (e.g., 4°C) to minimize degradation during the analytical run.
-
Mobile Phase pH: Ensure the mobile phase pH is in a range that provides good stability for the analyte. A slightly acidic mobile phase (e.g., 0.1% formic acid in water and acetonitrile) is often a good starting point for indole-containing carboxylic acids.
-
Run Time: Minimize the time samples spend in the autosampler before injection.
Conducting a Forced Degradation Study
To systematically evaluate the stability of this compound, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions more severe than those it would experience during normal handling and storage.[4][5]
Experimental Protocol for Forced Degradation
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 8, and 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 8, and 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 2, 8, and 24 hours.
-
Thermal Degradation: Keep the solid powder in an oven at 80°C for 24 hours. Also, heat a solution of the compound (in a suitable buffer, e.g., pH 5) at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution (100 µg/mL in a quartz cuvette) and the solid powder to a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, take an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a stability-indicating HPLC-UV or LC-MS method.
-
Data Evaluation: Quantify the remaining parent compound and identify any major degradation products. The goal is to achieve 5-20% degradation to ensure that the degradation pathways are being adequately stressed without completely destroying the molecule.[6]
Hypothetical Forced Degradation Data
The following table presents hypothetical data to illustrate how the results of a forced degradation study could be summarized. Note: This data is for illustrative purposes only and is not based on experimental results.
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation (Hypothetical) | Number of Degradants >0.1% | Observations |
| 0.1 M HCl | 24 | 60 | 8% | 1 | No color change |
| 0.1 M NaOH | 8 | 60 | 15% | 2 | Solution turned light brown |
| 3% H₂O₂ | 2 | RT | 25% | 3 | Rapid yellowing of solution |
| Heat (Solution) | 24 | 60 | 5% | 1 | Slight yellowing |
| Heat (Solid) | 24 | 80 | <2% | 0 | No change in appearance |
| Light (ICH Q1B) | - | - | 12% | 2 | Slight pinkish hue developed |
This type of table provides a clear overview of the compound's lability under different stress conditions.
Workflow for Stability-Indicating Method Development
Caption: Workflow for developing a stability-indicating analytical method.
This structured approach ensures that the developed analytical method can accurately quantify the parent compound in the presence of its degradation products, a crucial requirement for stability studies.[7]
Conclusion
The stability of this compound is a multifaceted issue that requires careful consideration of pH, temperature, light, and oxygen exposure. While specific degradation kinetics for this molecule are not widely published, the principles outlined in this guide provide a robust framework for researchers to design experiments, troubleshoot common issues, and develop stable formulations and analytical methods. By proactively addressing potential stability liabilities, researchers can ensure the quality and integrity of their data.
References
- 1. 6960-44-7|this compound|BLD Pharm [bldpharm.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
Technical Support Center: Synthesis of 5-Amino-1H-indole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Amino-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. Its synthesis, while achievable through several routes, can present challenges that impact yield and purity. This guide will focus on two common and effective synthetic pathways, providing detailed protocols, troubleshooting for each step, and the underlying chemical principles to empower you to optimize your experimental outcomes.
Synthetic Strategies Overview
Two primary and reliable routes for the synthesis of this compound are outlined below. Both pathways begin with commercially available starting materials and involve a key nitration step followed by reduction.
Route 1: Japp-Klingemann/Fischer Indole Synthesis Pathway
This classic approach involves the formation of a hydrazone intermediate via the Japp-Klingemann reaction, followed by an acid-catalyzed Fischer indole synthesis to construct the indole core. Subsequent reduction of the nitro group and hydrolysis of the ester yields the final product.
}
Diagram 1: Japp-Klingemann/Fischer Indole Synthesis Pathway.
Route 2: Direct Nitration and Functionalization Pathway
This alternative route begins with a commercially available indole derivative, which is first nitrated at the 5-position. The carboxylic acid moiety is then introduced at the 3-position, followed by the reduction of the nitro group.
}
Diagram 2: Direct Nitration and Functionalization Pathway.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is preferable?
Both routes are viable, and the choice often depends on the availability of starting materials and the scale of the synthesis. Route 1, the Japp-Klingemann/Fischer indole synthesis, is a classic and well-documented method for constructing the indole ring system. Route 2 can be more direct if 5-nitro-1H-indole is readily available, but the direct carboxylation of the indole ring can sometimes lead to side products.
Q2: I am struggling with the Fischer indole synthesis step. What are the critical parameters?
The Fischer indole synthesis is sensitive to the acid catalyst, temperature, and the electronic nature of the substrate.[1] For electron-deficient hydrazones, such as the 4-nitro derivative used in Route 1, stronger acids and higher temperatures may be required. However, overly harsh conditions can lead to degradation. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol are commonly used catalysts.[2]
Q3: My nitro group reduction is not going to completion. What can I do?
Incomplete reduction is a common issue. Ensure you are using a sufficient excess of the reducing agent. For reductions with SnCl₂·2H₂O, using at least 4-5 equivalents is recommended. Catalytic hydrogenation with Pd/C is also highly effective, but care must be taken as it can be sensitive to impurities that poison the catalyst.[3] If solubility is an issue, changing the solvent system or increasing the temperature may help.
Q4: How can I purify the final product, this compound?
The final product is often a solid that can be purified by recrystallization. A common solvent system for recrystallization is an ethanol/water mixture.[4] The product's amphoteric nature means its solubility is pH-dependent. It is least soluble at its isoelectric point. Purification can also be achieved by precipitation from an aqueous solution by adjusting the pH.
Troubleshooting Guides
Route 1: Japp-Klingemann/Fischer Indole Synthesis Pathway
Step 1: Japp-Klingemann Reaction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of hydrazone | Incomplete diazotization of 4-nitroaniline. | Ensure the temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite (1.05-1.1 equivalents). |
| Decomposition of the diazonium salt. | Use the diazonium salt immediately after its preparation. | |
| Incorrect pH for the coupling reaction. | The coupling reaction should be performed under weakly acidic to neutral conditions (pH 4-6). Use a buffer such as sodium acetate. | |
| Side reactions of the diazonium salt. | Add the diazonium salt solution slowly to the solution of the β-ketoester to avoid localized high concentrations. |
Step 2: Fischer Indole Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of indole | Inappropriate acid catalyst. | For electron-deficient hydrazones, stronger acids like polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol are often more effective than weaker acids like acetic acid.[2] |
| Reaction temperature is too low or too high. | The optimal temperature can vary. Start with a moderate temperature (e.g., 80 °C) and optimize. High temperatures can lead to decomposition. | |
| Presence of water. | Ensure all reagents and solvents are dry, as water can interfere with the reaction. | |
| Formation of side products (e.g., tars). | This is often due to overly harsh conditions. Try a milder acid or a lower reaction temperature for a longer duration. |
Step 3: Nitro Group Reduction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reduction | Insufficient reducing agent. | Use a larger excess of the reducing agent (e.g., 4-5 equivalents of SnCl₂·2H₂O). |
| Deactivation of the catalyst (for catalytic hydrogenation). | Ensure the substrate is free of impurities that can poison the catalyst (e.g., sulfur compounds). Use a fresh batch of catalyst. | |
| Poor solubility of the starting material. | Change the solvent to one in which the starting material is more soluble (e.g., ethanol, ethyl acetate, or a mixture). | |
| Formation of side products (e.g., azo compounds) | Over-reduction or side reactions of intermediates. | Control the reaction temperature carefully. For catalytic hydrogenation, ensure efficient stirring to prevent localized over-reduction. |
Step 4: Ester Hydrolysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete hydrolysis | Insufficient base or reaction time. | Use an excess of base (e.g., 2-3 equivalents of NaOH or LiOH). Increase the reaction time or temperature. |
| Low reactivity of the ester. | Indole esters can sometimes be less reactive. Using a stronger base like LiOH or increasing the temperature can improve the reaction rate.[5] | |
| Degradation of the product | The aminoindole core can be sensitive to harsh basic conditions and oxidation. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid excessively high temperatures. |
| Difficulty in isolating the product | The product may be soluble in the aqueous basic solution. | After hydrolysis, carefully acidify the reaction mixture to the isoelectric point of the amino acid to precipitate the product. |
Route 2: Direct Nitration and Functionalization Pathway
Step 1: Nitration
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 5-nitroindole | Formation of other isomers (e.g., 3-nitro, 6-nitro). | The regioselectivity of nitration is highly dependent on the reaction conditions. Use a milder nitrating agent or control the temperature carefully. |
| Over-nitration (dinitration). | Use a stoichiometric amount of the nitrating agent and add it slowly to the reaction mixture. | |
| Degradation of the indole ring. | Indoles are sensitive to strong acids. Perform the reaction at low temperatures and use a less aggressive nitrating system if possible. |
Step 2: Carboxylation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of carboxylic acid | Low reactivity of the C3 position. | The C3 position of the indole is nucleophilic, but the electron-withdrawing nitro group can reduce its reactivity. |
| Formation of side products. | The Vilsmeier-Haack reaction is a common method to introduce a formyl group at C3, which can then be oxidized to a carboxylic acid. This two-step approach is often more reliable than direct carboxylation. |
Step 3: Nitro Group Reduction
Please refer to the troubleshooting guide for Step 3 in Route 1.
Detailed Experimental Protocols
Route 1: Japp-Klingemann/Fischer Indole Synthesis Pathway
Step 1: Synthesis of Ethyl 2-(4-nitrophenylhydrazono)propanoate
-
Diazotization of 4-Nitroaniline: In a beaker, dissolve 4-nitroaniline (13.8 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL) with gentle heating. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (7.2 g, 0.105 mol) in water (15 mL) dropwise, maintaining the temperature below 5 °C. Stir for an additional 15 minutes at this temperature.
-
Coupling Reaction: In a separate larger flask, dissolve ethyl 2-methylacetoacetate (14.4 g, 0.1 mol) and sodium acetate (25 g) in ethanol (100 mL). Cool this solution to 0-5 °C with vigorous stirring. Slowly add the freshly prepared diazonium salt solution to the ethyl 2-methylacetoacetate solution, ensuring the temperature remains below 5 °C.
-
Work-up: After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours. Pour the reaction mixture into ice-water (500 mL) and collect the precipitated solid by filtration. Wash the solid with water and recrystallize from ethanol to afford ethyl 2-(4-nitrophenylhydrazono)propanoate as a yellow solid.
Step 2: Synthesis of Ethyl 5-nitro-1H-indole-3-carboxylate
-
Cyclization: Add the dried ethyl 2-(4-nitrophenylhydrazono)propanoate (from the previous step) to polyphosphoric acid (10 times the weight of the hydrazone) at 80 °C with stirring.
-
Reaction Monitoring: Heat the mixture to 100-110 °C and maintain for 30-60 minutes. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. The solid product will precipitate. Collect the solid by filtration, wash thoroughly with water until the washings are neutral, and dry. The crude product can be purified by recrystallization from ethanol.
Step 3: Synthesis of Ethyl 5-amino-1H-indole-3-carboxylate
-
Reduction: To a solution of ethyl 5-nitro-1H-indole-3-carboxylate (from the previous step) in ethanol (10 mL per gram of ester), add SnCl₂·2H₂O (4-5 equivalents).
-
Reaction: Heat the mixture to reflux (around 78 °C) and stir for 1-2 hours, monitoring the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice-water. Basify the solution with a saturated aqueous solution of sodium bicarbonate until the pH is ~8. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 5-amino-1H-indole-3-carboxylate.
Step 4: Synthesis of this compound
-
Hydrolysis: Dissolve ethyl 5-amino-1H-indole-3-carboxylate (from the previous step) in a mixture of ethanol and water (e.g., 2:1 v/v). Add NaOH (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and acidify with dilute HCl to a pH of ~6-7. The product will precipitate.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from an ethanol/water mixture.
Characterization Data
This compound
-
Appearance: Off-white to light brown solid.
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.55 (s, 1H, NH-indole), 7.89 (s, 1H, H-2), 7.19 (d, J = 1.9 Hz, 1H, H-4), 7.16 (d, J = 8.6 Hz, 1H, H-7), 6.57 (dd, J = 8.6, 2.1 Hz, 1H, H-6), 4.75 (br s, 2H, NH₂).[6]
-
¹³C NMR (126 MHz, DMSO-d₆): δ 163.8 (C=O), 143.7 (C-5), 132.0 (C-2), 129.6 (C-7a), 127.1 (C-3a), 112.6 (C-6), 112.4 (C-7), 104.6 (C-3), 103.4 (C-4).[6]
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 5-amino-1H-Indole-2-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 4. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 5. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 6. Synthesis of a Series of Diaminoindoles - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions to avoid during the synthesis of 5-Amino-1H-indole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Amino-1H-indole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this important synthetic route. The inherent reactivity of the indole nucleus, combined with the functionalities of the amino and carboxylic acid groups, presents a unique set of challenges.
This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice and frequently asked questions. Our goal is to empower you to anticipate, diagnose, and resolve common side reactions, ensuring the integrity and efficiency of your synthesis.
Below is a typical synthetic pathway, highlighting the critical stages where side reactions are most prevalent. We will address each of these "hot spots" in the subsequent sections.
Caption: A common synthetic route to this compound.
Troubleshooting Guide: Diagnosing and Solving Failed Reactions
This section addresses specific experimental failures in a question-and-answer format.
Q1: My final reaction step yielded 5-aminoindole instead of the desired carboxylic acid. What caused this loss of the -COOH group?
A1: This is a classic case of decarboxylation, a prevalent side reaction for indole-3-carboxylic acids.
-
Causality (The "Why"): The indole-3-position is electron-rich. Under acidic or thermal stress, the carboxylic acid can be protonated, leading to the elimination of carbon dioxide and the formation of a resonance-stabilized intermediate.[1] This process is often irreversible and drives the reaction towards the undesired decarboxylated product. Basic conditions can also promote decarboxylation, proceeding through a carboxylate anion which then eliminates CO2 to form a carbanion intermediate.[2][3][4] High temperatures significantly accelerate this process under both acidic and basic conditions.[5]
-
Troubleshooting & Prevention:
-
Mind Your Temperature: Avoid excessive heat during the final nitro reduction and subsequent workup steps. If using catalytic hydrogenation, run the reaction at or slightly above room temperature. Do not heat the reaction mixture to dissolve the material if possible.
-
pH Control is Critical: During workup after ester hydrolysis, neutralize the reaction mixture carefully and avoid strongly acidic conditions (pH < 2) for extended periods. When isolating the product after nitro reduction, adjust the pH to the isoelectric point gently.
-
Solvent Choice: Certain solvents can promote decarboxylation at high temperatures. For instance, reactions run in acetonitrile at 140°C have been shown to cause decarboxylation.[2][3] While these are extreme conditions, it highlights the importance of using the mildest possible conditions.
-
Caption: The acid-catalyzed decarboxylation pathway.
Q2: The reduction of my 5-nitroindole precursor is giving a complex mixture of products, and my yield of the 5-aminoindole is very low. How can I improve selectivity?
A2: The reduction of a nitro group on an indole ring requires careful selection of reagents to avoid over-reduction, reduction of the carboxylic acid, or degradation of the indole core.
-
Causality (The "Why"):
-
Harsh Reducing Agents: Powerful hydride sources like Lithium aluminum hydride (LiAlH₄) are not suitable as they will reduce both the nitro group and the carboxylic acid to a hydroxymethyl group.[6][7]
-
Catalytic Hydrogenation Issues: While often clean, catalytic hydrogenation (e.g., H₂/Pd-C) can sometimes lead to over-reduction of the indole ring itself, especially under high pressure or prolonged reaction times. The catalyst activity can also be sensitive to impurities.
-
Acid-Sensitive Reductions: Reagents like SnCl₂ in concentrated HCl are effective but can concurrently promote the decarboxylation side reaction discussed in Q1.
-
-
Recommended Protocols & Optimization: The goal is to choose a method that is selective for the nitro group under mild conditions.
| Reducing Agent | Typical Conditions | Advantages | Potential Side Reactions & Mitigation |
| H₂ / Palladium on Carbon (Pd/C) | 1 atm H₂, EtOH or EtOAc, Room Temp | Clean workup, high yield. | Side Reaction: Over-reduction of indole ring. Mitigation: Monitor reaction closely by TLC/LC-MS and stop immediately upon consumption of starting material. Use 5-10% Pd/C catalyst. |
| Tin(II) Chloride (SnCl₂·2H₂O) | EtOH or EtOAc, 60-70 °C | Tolerant of many functional groups. | Side Reaction: Can be sluggish; acidic impurities can cause decarboxylation. Mitigation: Use a neutral solvent like ethyl acetate. Ensure the reaction is not overly acidic. |
| Iron Powder (Fe) / Acetic Acid | Fe powder, AcOH, EtOH/H₂O, 50-80 °C | Inexpensive and effective. | Side Reaction: Workup can be messy (iron salts). Acetic acid can pose a minor decarboxylation risk if heated too high/long. Mitigation: Use minimal heat required for the reaction to proceed. |
| Sodium Dithionite (Na₂S₂O₄) | Dioxane/H₂O or MeOH/H₂O, Reflux | Mild conditions. | Side Reaction: Can sometimes give lower yields; requires aqueous solvent system. Mitigation: Ensure adequate mixing and monitor progress carefully. |
Proactive FAQs: Preventing Side Reactions
This section provides guidance on experimental design to proactively avoid common pitfalls.
Q3: Do I need to protect the indole N-H during this synthesis? If so, what is the best protecting group strategy?
A3: Yes, protecting the indole N-H is highly recommended, though not always strictly necessary depending on the specific reagents used. Protection prevents side reactions during the Fischer indole synthesis and subsequent steps.
-
Rationale for Protection: The indole N-H is acidic and can be deprotonated by strong bases. The nitrogen atom can also act as a nucleophile, potentially leading to undesired N-alkylation or N-acylation reactions. Protecting it simplifies the reaction profile.
-
Choosing the Right Protecting Group: The ideal protecting group should be:
-
Easy to install on the precursor aniline.
-
Stable to the acidic conditions of the Fischer indole synthesis.
-
Stable to the conditions of ester hydrolysis (typically basic).
-
Stable to the conditions of nitro group reduction.
-
Easy to remove at the end of the synthesis without causing decarboxylation.
-
| Protecting Group | Installation | Stability | Removal Conditions | Suitability for this Synthesis |
| Phenylsulfonyl (PhSO₂) | PhSO₂Cl, Pyridine | Excellent (Acid, Base, Oxidants) | Harsh: Reductive cleavage (e.g., Mg/MeOH) or strong base at high temp. | Not Ideal. Removal conditions are too harsh and likely to cause degradation or decarboxylation.[8] |
| tert-Butoxycarbonyl (Boc) | Boc₂O, DMAP | Moderate acid stability. | Strong Acid (TFA, HCl) | Poor Choice. Will likely be cleaved during the Fischer indole synthesis. |
| 2-(trimethylsilyl)ethoxymethyl (SEM) | SEM-Cl, NaH | Good (Acid, Base) | Fluoride source (TBAF) or strong acid. | Good Option. Stable to most conditions in the sequence. Removal with TBAF is mild and orthogonal. |
| Pivaloyl (Piv) | Pivaloyl chloride | Good (Acid) | Strong base (e.g., LDA, LiOH at high temp). | Potential, but risky. Can protect both N-1 and C-2, but removal is difficult and may cause side reactions.[9] |
Senior Scientist Recommendation: For this specific multi-step synthesis, the SEM group offers the best balance of stability and mild, orthogonal removal. Protecting the starting p-nitroaniline with SEM-Cl before the Japp-Klingemann reaction is a robust strategy.
Q4: What are the most common pitfalls during the Fischer Indole Synthesis step and how can I avoid them?
A4: The Fischer Indole Synthesis, while powerful, can be prone to issues related to the acid catalyst, temperature control, and the stability of the hydrazone intermediate. [10][11]
-
Pitfall 1: Decomposition of the Hydrazone: The p-nitrophenylhydrazone intermediate can be unstable, especially at high temperatures. Heating it for too long or too aggressively in the presence of strong acid can lead to tar formation and low yields.
-
Solution: Add the hydrazone to the pre-heated acid catalyst solution portion-wise. Monitor the reaction closely and cool it down as soon as the starting material is consumed. Polyphosphoric acid (PPA) is often an effective catalyst that can be used at moderately high temperatures (e.g., 100-140 °C) for short reaction times.
-
-
Pitfall 2: Incorrect Acid Catalyst: The choice and concentration of the acid are critical.[10][12]
-
Solution: A variety of acids can be used (H₂SO₄, PPA, ZnCl₂). PPA is often a good starting point. If using H₂SO₄, a mixture with a co-solvent like acetic acid or ethanol is common. Perform small-scale trials to find the optimal catalyst and temperature for your specific substrate.
-
-
Pitfall 3: Japp-Klingemann Reaction Failure: A successful Fischer synthesis depends on a high-quality hydrazone precursor from the Japp-Klingemann reaction.[13][14] This reaction couples the diazonium salt of p-nitroaniline with a β-ketoester.
-
Solution: Ensure the diazonium salt is formed at low temperatures (0-5 °C) and used immediately. The coupling reaction should be performed under basic conditions (e.g., sodium acetate or sodium hydroxide solution) to facilitate the formation of the enolate from the β-ketoester, which is the active nucleophile.[15][16]
-
Appendix: Key Experimental Protocol
Protocol 1: Selective Reduction of Ethyl 5-Nitro-1H-indole-3-carboxylate
This protocol uses catalytic hydrogenation, which is generally clean and high-yielding if monitored carefully.
-
Preparation: In a hydrogenation flask, dissolve ethyl 5-nitro-1H-indole-3-carboxylate (1.0 equiv.) in a suitable solvent (e.g., ethanol or ethyl acetate, approx. 0.1 M concentration).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol% Pd relative to the substrate) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Hydrogenation: Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically complete within 2-6 hours). The product, ethyl 5-amino-1H-indole-3-carboxylate, is significantly more polar than the starting material.
-
Workup: Once the reaction is complete, carefully vent the hydrogen atmosphere and flush the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with fresh solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be carried forward to the hydrolysis step or purified by column chromatography if necessary.
References
- 1. Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Carboxylic acid - Reduction, Reactivity, Synthesis | Britannica [britannica.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.org [mdpi.org]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 14. Japp-Klingemann_reaction [chemeurope.com]
- 15. Japp klingemann reaction | PPTX [slideshare.net]
- 16. researchgate.net [researchgate.net]
Analytical challenges in the characterization of 5-Amino-1H-indole-3-carboxylic acid
Welcome to the technical support guide for the analytical characterization of 5-Amino-1H-indole-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of handling and analyzing this molecule. As a substituted indole, this compound presents unique challenges related to its stability, solubility, and chromatographic behavior. This guide is structured to address these issues head-on, offering both theoretical explanations and practical, field-proven solutions.
Table of Contents
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Molecule Overview and Inherent Challenges
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Frequently Asked Questions (FAQs)
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What are the primary stability concerns for this compound?
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How do I dissolve this compound for analysis?
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What are typical starting conditions for HPLC analysis?
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Are there any special considerations for spectroscopic analysis (NMR, MS)?
-
-
Troubleshooting Guides
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Chromatography (HPLC/UPLC) Issues
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Sample Stability and Degradation
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Spectroscopic Characterization Anomalies
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Experimental Protocols
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Protocol 1: Development of a Stability-Indicating RP-HPLC Method
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Protocol 2: Forced Degradation Study
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-
References
Molecule Overview and Inherent Challenges
This compound is a bifunctional molecule containing an indole core, a primary aromatic amine, and a carboxylic acid. This unique combination of functional groups gives rise to several analytical challenges:
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Oxidative Instability: The electron-rich indole ring and the primary amino group make the molecule susceptible to oxidation, which can be accelerated by air, light, and certain metal ions. This can lead to the formation of colored degradants and a loss of the parent compound.
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Amphoteric Nature and Solubility: The presence of both an acidic (carboxylic acid) and a basic (amino) group means the molecule's charge and solubility are highly dependent on pH. It is expected to have poor solubility in pure water and most non-polar organic solvents, especially near its isoelectric point.
-
Chromatographic Complexity: The polar functional groups can lead to peak tailing on traditional reversed-phase HPLC columns due to secondary interactions with residual silanols. The molecule's ability to chelate with metal ions can also be a source of chromatographic issues.
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Photosensitivity: Indole derivatives are often sensitive to light, which can induce degradation.[1]
This guide will provide strategies to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns are oxidative degradation and photosensitivity. The amino group on the indole ring significantly increases the electron density, making it more susceptible to oxidation than indole-3-carboxylic acid itself.
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Oxidative Degradation: Exposure to atmospheric oxygen can lead to the formation of colored impurities. This process can be catalyzed by trace metals. It is recommended to handle solutions of the compound under an inert atmosphere (e.g., nitrogen or argon) if long-term stability is required.
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Photosensitivity: Like many indole-containing compounds, this molecule is likely sensitive to UV and visible light.[1] Samples and standards should be stored in amber vials or protected from light to prevent photodegradation.
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pH Stability: While stable at neutral pH, extreme acidic or basic conditions, especially when combined with heat, can promote hydrolysis or other degradation pathways.
Q2: How do I dissolve this compound for analysis? I'm having solubility issues.
A2: Due to its amphoteric nature, the solubility of this compound is pH-dependent. It will exhibit its lowest solubility at its isoelectric point.
-
For Reversed-Phase HPLC: A common and effective approach is to use a mixture of an organic solvent and an aqueous buffer. A good starting point is to dissolve the compound in a small amount of DMSO or methanol and then dilute it with the mobile phase. For a 1 mg/mL stock solution, dissolving in DMSO is often a reliable option.[2]
-
pH Adjustment: To enhance solubility, you can adjust the pH of the aqueous component.
-
Acidic pH (e.g., pH 2-3): The amino group will be protonated (-NH3+), increasing solubility in aqueous media. This is often compatible with reversed-phase HPLC using acid-modified mobile phases (e.g., with formic acid or trifluoroacetic acid).
-
Basic pH (e.g., pH 8-9): The carboxylic acid group will be deprotonated (-COO-), also increasing aqueous solubility. However, basic mobile phases can be harsh on standard silica-based HPLC columns.
-
-
Recommended Solvents: For general use, DMSO and methanol are good choices for initial dissolution.[1][2] Avoid chlorinated solvents.
Q3: What are typical starting conditions for HPLC analysis?
A3: A stability-indicating reversed-phase HPLC (RP-HPLC) method is the most common approach. Given the polar nature of the molecule, here are some recommended starting points:
| Parameter | Recommendation | Rationale |
| Column | C18 or Phenyl-Hexyl, 2.1 or 4.6 mm i.d., 1.8-3.5 µm particle size | C18 is a good general-purpose column. A Phenyl-Hexyl phase can offer alternative selectivity for aromatic compounds. Smaller particle sizes improve efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a low pH to ensure the amino group is protonated and the carboxylic acid is in its neutral form, which generally leads to good peak shape and retention on a C18 column. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Acetonitrile often provides better peak shape and lower viscosity. Methanol can offer different selectivity. |
| Gradient | Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes. | A gradient is necessary to elute the parent compound and a wide range of potential impurities and degradants with varying polarities. |
| Flow Rate | 1.0 mL/min for 4.6 mm i.d. column; 0.3-0.5 mL/min for 2.1 mm i.d. column | Standard flow rates for these column dimensions. |
| Column Temperature | 30-40 °C | Elevated temperature can improve peak shape and reduce mobile phase viscosity. |
| Detection | UV/DAD at ~280 nm and a secondary wavelength (e.g., 220 nm) | Indole derivatives typically have strong absorbance around 280 nm. A diode-array detector (DAD) is crucial for assessing peak purity and identifying co-eluting impurities. |
For complex mixtures or challenging separations, consider mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms.[3]
Q4: Are there any special considerations for spectroscopic analysis (NMR, MS)?
A4: Yes, the structure of this compound can lead to some complexities in spectral interpretation.
-
NMR Spectroscopy:
-
Solvent Choice: The compound's limited solubility can be a challenge. DMSO-d6 is a common choice as it can dissolve both polar and non-polar compounds.[4]
-
Proton Exchange: The protons on the indole nitrogen (N-H), the amino group (-NH2), and the carboxylic acid (-COOH) are exchangeable. Their signals may be broad or may not be observed depending on the solvent and water content. In DMSO-d6, these protons are typically observable.
-
Peak Assignment: The substitution pattern can make the assignment of aromatic protons complex. 2D NMR techniques like COSY and HSQC are highly recommended for unambiguous assignment.[5]
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) is well-suited for this molecule. It should ionize well in both positive mode ([M+H]+) and negative mode ([M-H]-).
-
Fragmentation: In positive mode, expect to see the loss of water (-18 Da) and carbon monoxide (-28 Da) from the carboxylic acid group. In negative mode, the loss of CO2 (-44 Da) is a common fragmentation pathway for carboxylic acids. The indole ring can also undergo characteristic fragmentation. Tandem MS (MS/MS) is essential for structural elucidation of unknown impurities or degradants.[4]
-
Troubleshooting Guides
Chromatography (HPLC/UPLC) Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions between the basic amino group and acidic silanols on the column. - Metal chelation with impurities in the column or system. | - Lower Mobile Phase pH: Use a mobile phase with 0.1% formic acid or 0.05% trifluoroacetic acid (TFA). TFA often provides better peak shape but can suppress MS signal. - Use a High-Purity Column: Modern, end-capped columns have fewer residual silanols. - Add a Chelating Agent: If metal contamination is suspected, add a small amount of EDTA (e.g., 50 µM) to the mobile phase. |
| Poor Retention | - The compound is too polar for the chosen reversed-phase conditions. | - Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed for better retention of polar analytes. - Consider HILIC or Mixed-Mode Chromatography: These are alternative chromatographic modes for highly polar compounds.[3] |
| Ghost Peaks or Carryover | - The compound is adsorbing to active sites in the HPLC system (e.g., injector, tubing). | - Use a biocompatible or PEEK-lined HPLC system. - Optimize Needle Wash: Use a strong solvent like DMSO in the needle wash solution. |
| Multiple Peaks for a Pure Standard | - On-column degradation. - Tautomers or rotamers. | - Ensure Mobile Phase Compatibility: Check for potential reactions between the analyte and mobile phase components. - Adjust Temperature: Lowering or raising the column temperature can sometimes help coalesce peaks from conformers. |
graph HPLC_Troubleshooting { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];Start [label="Poor Chromatography", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tailing [label="Peak Tailing?"]; Retention [label="Poor Retention?"]; Carryover [label="Carryover/Ghost Peaks?"]; End [label="Good Chromatography", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
subgraph "Solutions for Tailing" { node [fillcolor="#FBBC05", fontcolor="#202124"]; Lower_pH [label="Lower Mobile Phase pH"]; New_Column [label="Use High-Purity Column"]; Chelator [label="Add Chelating Agent"]; }
subgraph "Solutions for Retention" { node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Polar_Column [label="Use Polar-Embedded Column"]; Alt_Mode [label="Try HILIC/Mixed-Mode"]; }
subgraph "Solutions for Carryover" { node [fillcolor="#FBBC05", fontcolor="#202124"]; PEEK_System [label="Use PEEK System"]; Needle_Wash [label="Optimize Needle Wash"]; }
Start -> Tailing; Tailing -> Retention [label="No"]; Tailing -> Lower_pH [label="Yes"]; Lower_pH -> New_Column -> Chelator -> Retention;
Retention -> Carryover [label="No"]; Retention -> Polar_Column [label="Yes"]; Polar_Column -> Alt_Mode -> Carryover;
Carryover -> End [label="No"]; Carryover -> PEEK_System [label="Yes"]; PEEK_System -> Needle_Wash -> End; }
Caption: Troubleshooting workflow for common HPLC issues.
Sample Stability and Degradation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Appearance of New Peaks Over Time in Solution | - Oxidative degradation. - Photodegradation. | - Protect from Light: Use amber vials or cover vials with aluminum foil. - Inert Atmosphere: Prepare solutions fresh. For longer storage, sparge solvents with nitrogen or argon and cap vials tightly. - Add Antioxidant: In some cases, a small amount of an antioxidant like ascorbic acid may be added, but check for chromatographic interference first. |
| Discoloration of Solid or Solution (e.g., turning brown/pink) | - Formation of oxidized, polymeric impurities. | - This is a strong indicator of degradation. Prepare fresh solutions from solid material stored under recommended conditions (cold, dark, inert atmosphere). |
| Loss of Parent Peak Area in Stressed Samples | - The degradation product is not UV active at the monitored wavelength. - The degradant is not eluting from the column. | - Use a DAD Detector: Analyze the entire UV spectrum to ensure no peaks are missed. - Mass Spectrometry: Use LC-MS to look for potential non-chromophoric degradants. - Perform a Mass Balance Calculation: Ensure that the decrease in the parent peak corresponds to an increase in impurity peaks. |
Spectroscopic Characterization Anomalies
| Problem | Potential Cause(s) | Suggested Solution(s) |
| ¹H NMR: Broad or Missing -NH and -COOH protons | - Rapid proton exchange with residual water in the NMR solvent. | - Use Dry Solvent: Use freshly opened anhydrous DMSO-d6. - D₂O Exchange: Add a drop of D₂O to the NMR tube. The exchangeable proton signals should disappear, confirming their identity. |
| Mass Spec: Unexpected Adducts | - Formation of adducts with mobile phase components or salts. | - Simplify Mobile Phase: If possible, use volatile mobile phase modifiers like formic acid and ammonium formate instead of non-volatile phosphates. - Check for Salt Adducts: Look for [M+Na]+ and [M+K]+ in positive mode. |
Experimental Protocols
Protocol 1: Development of a Stability-Indicating RP-HPLC Method
This protocol outlines the steps to develop a robust, stability-indicating HPLC method for this compound.
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with DAD.
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.
-
Needle Wash: 50:50 Acetonitrile:Water.
-
-
Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound in DMSO.
-
Dilute to a working concentration of 0.1 mg/mL with 50:50 Mobile Phase A:Mobile Phase B.
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
DAD: Monitor at 280 nm and 220 nm, collect spectra from 200-400 nm.
-
Gradient Program:
-
0-1 min: 10% B
-
1-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-17.1 min: 90% to 10% B
-
17.1-20 min: 10% B (re-equilibration)
-
-
-
Method Optimization:
-
Inject the standard and a degraded sample (from Protocol 2).
-
Assess peak shape, retention time, and resolution between the parent peak and any degradation products.
-
Adjust the gradient slope, temperature, and organic modifier (e.g., switch to methanol) as needed to achieve optimal separation (Resolution > 2.0 for all critical pairs).
-
-
Validation:
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be demonstrated by the successful separation of the parent peak from all degradation products generated during the forced degradation study.
-
Caption: Workflow for developing a stability-indicating HPLC method.
Protocol 2: Forced Degradation Study
This protocol is designed to generate potential degradation products to test the specificity of the analytical method. The goal is to achieve 5-20% degradation of the parent compound.[6]
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Stress Conditions: Expose the sample to the following conditions in parallel. Include a control sample stored at 2-8°C protected from light.
Stress Condition Procedure Acid Hydrolysis Add 1M HCl to the sample solution to a final concentration of 0.1M HCl. Heat at 60°C for 24 hours. Base Hydrolysis Add 1M NaOH to the sample solution to a final concentration of 0.1M NaOH. Keep at room temperature for 8 hours. Oxidation Add 30% H₂O₂ to the sample solution to a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Thermal Store the solution at 60°C for 48 hours, protected from light. Photolytic Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). -
Sample Analysis:
-
At appropriate time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
If necessary, neutralize the acid and base samples with an equimolar amount of base/acid.
-
Dilute all samples to the working concentration of the analytical method.
-
Analyze by the developed HPLC-DAD method alongside a non-degraded standard.
-
Calculate the percentage degradation and perform peak purity analysis on the parent peak.
-
References
- 1. 5-Aminoindole CAS#: 5192-03-0 [m.chemicalbook.com]
- 2. 5192-03-0 CAS MSDS (5-Aminoindole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. scispace.com [scispace.com]
- 4. Synthesis of a Series of Diaminoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijtsrd.com [ijtsrd.com]
Validation & Comparative
A Guide to the Structural Confirmation of Synthesized 5-Amino-1H-indole-3-carboxylic acid for Researchers and Drug Development Professionals
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In the landscape of pharmaceutical research and development, the precise structural confirmation of synthesized novel compounds is a cornerstone of scientific rigor. 5-Amino-1H-indole-3-carboxylic acid, a key heterocyclic building block, presents unique challenges and opportunities in its synthesis and characterization. This guide provides an in-depth, technically-focused comparison of methodologies to unequivocally confirm the structure of this indole derivative, moving beyond rote procedural lists to explain the why behind the how.
The Importance of Unambiguous Structural Verification
Indole derivatives are integral to a vast array of biologically active molecules.[1][2][3] The specific placement of functional groups on the indole scaffold dictates its pharmacological activity. An amino group at the 5-position and a carboxylic acid at the 3-position, as in our target molecule, creates a specific electronic and steric profile that is crucial for its intended interactions with biological targets. Therefore, any ambiguity in its structure could lead to misinterpretation of biological data and wasted resources in downstream applications.
This guide will focus on a robust, multi-technique approach to structural elucidation, ensuring a self-validating system of analysis. We will explore a common synthetic route and then delve into the core analytical techniques required for confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).
Synthesis Route: A Common and Efficient Pathway
A frequently employed method for the synthesis of this compound involves the reductive cyclization of a substituted nitropyridine derivative.[4] This approach is favored for its efficiency and the availability of starting materials.
Experimental Protocol: Synthesis of this compound
A detailed, step-by-step methodology for a potential synthesis is outlined below. It is crucial to note that reaction conditions may require optimization based on laboratory-specific equipment and reagent purity.
-
Nitration of a Substituted Pyridine: Begin with a suitable 2-amino-4-chloropyridine derivative. Nitration is typically achieved using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the pyridine ring.
-
Reaction with Ethyl Malonate: The resulting nitropyridine is then reacted with ethyl malonate in the presence of a base to displace the chlorine atom.
-
Reductive Cyclization: The key cyclization step is performed under reductive conditions. Common reagents for this transformation include zinc in acetic acid or catalytic hydrogenation using palladium on carbon.[4] This step simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization to form the indole ring.
-
Saponification: The resulting ethyl ester is hydrolyzed to the carboxylic acid using a base such as sodium hydroxide or potassium hydroxide, followed by acidification to yield the final product, this compound.
The Analytical Gauntlet: A Multi-Pronged Approach to Structural Confirmation
No single analytical technique is sufficient to definitively confirm the structure of a novel compound. A combination of spectroscopic methods provides complementary information, creating a comprehensive and trustworthy structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[5] For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected ¹H NMR Spectral Data (in DMSO-d₆):
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-1 (Indole N-H) | ~10.5 - 11.5 | broad singlet | - |
| H-2 | ~7.0 - 7.2 | singlet | - |
| H-4 | ~6.5 - 6.7 | doublet | ~2.0 (meta coupling to H-6) |
| H-6 | ~6.8 - 7.0 | doublet of doublets | ~8.5 (ortho to H-7), ~2.0 (meta to H-4) |
| H-7 | ~7.1 - 7.3 | doublet | ~8.5 (ortho to H-6) |
| -NH₂ (Amino) | ~4.4 - 4.8 | broad singlet | - |
| -COOH (Carboxylic Acid) | ~11.0 - 12.0 | broad singlet | - |
Note: The provided chemical shifts are estimations and can vary based on the solvent and concentration. The observation of the characteristic coupling patterns for the aromatic protons is a key indicator of the substitution pattern.
¹³C NMR Spectroscopy: This technique provides information about the number of different types of carbon atoms in the molecule.
Expected ¹³C NMR Spectral Data (in DMSO-d₆):
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C-2 | ~125 - 130 |
| C-3 | ~105 - 110 |
| C-3a | ~125 - 130 |
| C-4 | ~110 - 115 |
| C-5 | ~140 - 145 |
| C-6 | ~115 - 120 |
| C-7 | ~110 - 115 |
| C-7a | ~130 - 135 |
| -COOH | ~165 - 170 |
Note: The provided chemical shifts are estimations and can vary based on the solvent and concentration. The downfield shift of C-5 is characteristic of the attachment of the electron-donating amino group.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Expected FT-IR Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H (Indole) | 3300 - 3500 | Sharp, medium intensity peak |
| N-H (Amino) | 3300 - 3500 | Two bands (symmetric and asymmetric stretching) |
| O-H (Carboxylic Acid) | 2500 - 3300 | Very broad band |
| C=O (Carboxylic Acid) | 1680 - 1710 | Strong, sharp peak |
| C=C (Aromatic) | 1500 - 1600 | Multiple sharp peaks |
The presence of the broad O-H stretch, the sharp N-H stretches, and the strong carbonyl peak are all critical for confirming the presence of the carboxylic acid and amino groups.
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirming Molecular Weight and Purity
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is crucial for confirming the molecular weight of the synthesized compound and assessing its purity.
Expected Mass Spectrometry Data:
-
Molecular Formula: C₉H₈N₂O₂
-
Molecular Weight: 176.17 g/mol
-
Expected [M+H]⁺ ion: m/z 177.06
-
Expected [M-H]⁻ ion: m/z 175.05
Observing the correct molecular ion peak in both positive and negative ionization modes provides strong evidence for the successful synthesis of the target molecule. The liquid chromatography component also allows for the separation of any impurities, providing a measure of the reaction's success and the purity of the final product.
Comparison with Alternative Methods
While the combination of NMR, FT-IR, and LC-MS provides a robust and comprehensive structural confirmation, it is important to be aware of alternative and complementary techniques.
| Technique | Advantages | Disadvantages | Comparison to Primary Method |
| X-ray Crystallography | Provides the absolute, unambiguous 3D structure of a molecule. | Requires a single, high-quality crystal, which can be difficult to obtain. | The "gold standard" for structural determination, but often not feasible for routine confirmation. |
| Elemental Analysis | Provides the percentage composition of each element in the compound. | Does not provide information about the connectivity of atoms. | A good complementary technique to confirm the molecular formula, but not a standalone method for structural elucidation. |
| High-Resolution Mass Spectrometry (HRMS) | Provides a highly accurate mass measurement, allowing for the determination of the molecular formula. | Does not provide structural information beyond the molecular formula. | Superior to standard MS for confirming the molecular formula but does not replace the need for NMR to determine the structure. |
Visualizing the Workflow
To better illustrate the process of synthesis and structural confirmation, the following diagrams outline the key steps.
Caption: Synthetic workflow for this compound.
Caption: Analytical workflow for structural confirmation.
Conclusion: A Foundation of Trustworthy Data
The synthesis and structural confirmation of this compound demand a meticulous and multi-faceted approach. By combining a well-established synthetic route with a battery of complementary analytical techniques, researchers can have high confidence in the identity and purity of their compound. This guide has provided not just the "what" and "how," but the critical "why" behind these experimental choices, empowering scientists to generate trustworthy data that will form a solid foundation for future drug discovery and development efforts.
References
- 1. BJOC - A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
A Comparative Guide to the Bioactivity of 5-Amino-1H-indole-3-carboxylic Acid and Other Indole Derivatives for Researchers and Drug Development Professionals
The indole scaffold, a privileged structure in medicinal chemistry, is at the heart of a vast array of bioactive molecules, both natural and synthetic.[1][2] Its unique electronic properties and versatile substitution patterns have made it a cornerstone in the development of therapeutics targeting a wide spectrum of diseases, from cancer and microbial infections to inflammatory conditions and neurological disorders.[1][2] This guide provides an in-depth comparison of the bioactivity of 5-Amino-1H-indole-3-carboxylic acid against other prominent indole derivatives, supported by experimental data and detailed methodologies to aid researchers in their drug discovery endeavors.
The Indole Nucleus: A Foundation for Diverse Bioactivity
The indole ring system, consisting of a benzene ring fused to a pyrrole ring, is a key pharmacophore in numerous clinically approved drugs.[3] Its ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions allows for high-affinity binding to a variety of biological targets. This versatility is evident in the diverse biological activities exhibited by indole derivatives, which can be broadly categorized into antimicrobial, anticancer, anti-inflammatory, and neuroprotective actions.
This compound: A Promising but Underexplored Scaffold
While extensive research has been conducted on various substituted indoles, this compound remains a relatively underexplored molecule in terms of its specific bioactivity profile in publicly available literature. However, its structural motifs—the 5-amino group and the 3-carboxylic acid group on the indole core—are present in numerous compounds with significant biological activities.
The presence of an amino group at the 5-position of the indole ring is a feature in several classes of bioactive compounds. For instance, 5-aminoindole is a known building block in the synthesis of anticancer agents.[4][5] Studies on substituted 5-nitroindoles, which can be reduced to the corresponding 5-aminoindoles, have demonstrated potent anticancer activity by targeting c-Myc G-quadruplex DNA.[6] Furthermore, the aminoindole scaffold has been identified as having potent activity against Plasmodium falciparum, the parasite responsible for malaria.[7]
The indole-3-carboxylic acid moiety is also a key feature in bioactive molecules. For example, derivatives of indole-3-carboxylic acid have been investigated as antimicrobial agents.[8][9] These structural precedents suggest that this compound holds significant potential as a lead compound for the development of novel therapeutics, warranting further investigation into its specific biological effects.
A Comparative Analysis of Bioactive Indole Derivatives
To contextualize the potential of this compound, this section provides a comparative overview of the bioactivity of other well-characterized indole derivatives.
Antimicrobial Activity
Indole derivatives represent a promising class of antimicrobial agents, with various compounds exhibiting activity against a range of bacteria and fungi.[1][3] The mechanism of action often involves the disruption of bacterial cell membranes or the inhibition of essential enzymes.[1]
A study on 3-substituted indole derivatives showcased their potential as antimicrobial agents. For example, certain indole-based thiazolidine derivatives have demonstrated significant antibacterial activity.[8] Another study highlighted that 5-bromo-indole-3-carboxamide derivatives exhibit notable activity against Staphylococcus aureus and Cryptococcus neoformans.[9][10]
Table 1: Comparative Antimicrobial Activity of Indole Derivatives
| Compound/Derivative Class | Organism | MIC (µM) | Reference |
| 5-Bromo-indole-3-carboxamide-polyamine conjugate (13b) | S. aureus | ≤ 0.28 | [10] |
| 5-Bromo-indole-3-carboxamide-polyamine conjugate (13b) | A. baumannii | ≤ 0.28 | [10] |
| 5-Bromo-indole-3-carboxamide-polyamine conjugate (13b) | C. neoformans | ≤ 0.28 | [10] |
| (Z)-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]acetic acid (5b) | S. aureus | 0.56 x 10⁻² | [11] |
Anticancer Activity
The indole scaffold is a common feature in many anticancer drugs, targeting various mechanisms including the inhibition of tubulin polymerization, protein kinases, and DNA-related processes.[12]
For example, certain 5-nitroindole derivatives have been shown to inhibit the proliferation of HeLa cancer cells with IC50 values in the low micromolar range.[6] Another study on indole-chalcone derivatives demonstrated their cytotoxic effects against triple-negative breast cancer cells (MDA-MB-231) with IC50 values ranging from 13 to 19 µmol/L.[12]
Table 2: Comparative Anticancer Activity of Indole Derivatives
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| 5-Nitroindole derivative (5) | HeLa | 5.08 ± 0.91 | [6] |
| 5-Nitroindole derivative (7) | HeLa | 5.89 ± 0.73 | [6] |
| Indole-chalcone derivative | MDA-MB-231 | 13 - 19 | [12] |
| 3-Amino-1H-7-azaindole derivative (25) | HeLa | 3.7 | [12] |
| 3-Amino-1H-7-azaindole derivative (25) | HepG2 | 8.0 | [12] |
Neuroprotective Effects
Indole derivatives, including the endogenous neurohormone melatonin and the amino acid tryptophan, play crucial roles in neuroprotection.[1] Their mechanisms of action often involve antioxidant and anti-inflammatory pathways.
Melatonin, an indoleamine, is a potent antioxidant and free radical scavenger.[9] Studies have shown its neuroprotective effects in models of oxidative stress. For instance, in SH-SY5Y cells, a model for neuronal cells, certain indole-based compounds have demonstrated the ability to protect against hydrogen peroxide-induced oxidative stress.[13] Indole-3-carbinol, another indole derivative, has also shown neuroprotective potential in models of cerebral ischemic stroke.[14]
Table 3: Comparative Neuroprotective Activity of Indole Derivatives
| Compound | Model | Effect | Concentration | Reference |
| Indole-based compounds | SH-SY5Y cells (H₂O₂-induced stress) | Increased cell viability | 30 µM | [13] |
| SMe1EC2 (Stobadine derivative) | Rat hippocampal slices (hypoxia) | Reduced impairment of neurotransmission | 0.03-10.0 x 10⁻⁶ mol/L | [14] |
| Indole-3-carbinol | Rat model of cerebral ischemia | Improved cerebral blood flow | 12.5 mg/kg | [14] |
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key bioassays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.[15]
1. Preparation of Bacterial Inoculum:
- From a fresh culture plate, select 4-5 well-isolated colonies of the test bacterium.
- Transfer the colonies to a tube containing sterile saline.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16]
- Dilute the standardized suspension to achieve the final desired inoculum concentration for the assay.
2. Preparation of Compound Dilutions:
- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
3. Inoculation and Incubation:
- Inoculate each well of the microtiter plate with the prepared bacterial suspension.
- Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
- Incubate the plate at 35-37°C for 18-24 hours.
4. Determination of MIC:
- After incubation, visually inspect the wells for bacterial growth (turbidity).
- The MIC is the lowest concentration of the compound that completely inhibits visible growth.[15]
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow of the broth microdilution method for MIC determination.
Anticancer Activity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Seeding:
- Culture the desired cancer cell line in a suitable medium.
- Trypsinize and count the cells.
- Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[3]
2. Compound Treatment:
- Prepare serial dilutions of the test compound in the cell culture medium.
- Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
- Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
- After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.
- Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[1][3]
4. Formazan Solubilization and Absorbance Measurement:
- Carefully remove the medium containing MTT.
- Add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.
Signaling Pathway: Intrinsic Apoptosis
Caption: Simplified intrinsic apoptosis signaling pathway induced by an anticancer agent.
Neuroprotective Activity Assessment: Oxidative Stress Cell Viability Assay
This protocol assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
1. Cell Culture and Seeding:
- Culture a neuronal cell line (e.g., SH-SY5Y) in the appropriate medium.
- Seed the cells into a 96-well plate and allow them to differentiate if necessary.
2. Compound Pre-treatment:
- Treat the cells with various concentrations of the test compound for a specified pre-incubation period (e.g., 1-2 hours).
3. Induction of Oxidative Stress:
- Induce oxidative stress by adding a pro-oxidant agent such as hydrogen peroxide (H₂O₂) to the cell culture medium. The concentration and duration of H₂O₂ treatment should be optimized to induce a significant but not complete loss of cell viability.[17]
- Include a control group without the test compound and H₂O₂ and a group with H₂O₂ alone.
4. Cell Viability Assessment:
- After the oxidative stress induction period, assess cell viability using a suitable method such as the MTT assay (as described above) or a live/dead cell staining assay.[18]
- For live/dead assays, fluorescent dyes like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) can be used.[18]
5. Data Analysis:
- Quantify the fluorescence intensity or absorbance for each condition.
- Calculate the percentage of cell viability in the compound-treated groups relative to the H₂O₂-only treated group to determine the neuroprotective effect.
Conclusion
The indole nucleus is a remarkably versatile scaffold that continues to provide a rich source of bioactive compounds with therapeutic potential across a wide range of diseases. While this compound itself requires further dedicated investigation to fully elucidate its bioactivity profile, the presence of its key structural features in other potent antimicrobial and anticancer agents suggests it is a promising candidate for future drug discovery efforts. By understanding the structure-activity relationships of diverse indole derivatives and employing robust experimental methodologies, researchers can continue to unlock the full therapeutic potential of this important class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. atcc.org [atcc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. 5-Aminoindole | 5192-03-0 [chemicalbook.com]
- 6. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]
- 9. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. omxGraphviz help (making path diagrams) | OpenMx [openmx.ssri.psu.edu]
- 12. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdb.apec.org [pdb.apec.org]
- 16. chainnetwork.org [chainnetwork.org]
- 17. researchgate.net [researchgate.net]
- 18. neuroproof.com [neuroproof.com]
A Senior Application Scientist's Guide to Comparing the Efficacy of 5-Amino-1H-indole-3-carboxylic Acid Analogs
For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Among its many derivatives, 5-Amino-1H-indole-3-carboxylic acid and its analogs are emerging as a versatile platform for the development of novel therapeutics, demonstrating a wide spectrum of biological activities. This guide provides an in-depth comparison of the efficacy of these analogs, focusing on their anticancer and antimicrobial potential. We will delve into the structure-activity relationships (SAR) that govern their potency, provide detailed experimental protocols for their evaluation, and explore the underlying mechanisms of action.
The Strategic Importance of the this compound Scaffold
The this compound core offers several strategic advantages for drug design. The indole ring system is a common motif in nature and is known for its ability to interact with various biological targets.[2] The carboxylic acid at the 3-position provides a handle for further chemical modification, allowing for the introduction of diverse functionalities to modulate pharmacokinetic and pharmacodynamic properties. The amino group at the 5-position is a key feature, offering a site for substitution that can significantly influence biological activity and target selectivity. This guide will explore how modifications at these key positions impact the efficacy of the resulting analogs.
Comparative Efficacy of this compound Analogs as Anticancer Agents
The development of novel anticancer agents is a primary focus of research involving indole derivatives. Several studies have demonstrated the potent cytotoxic effects of analogs of this compound against a variety of cancer cell lines.
Structure-Activity Relationship (SAR) Insights
A study on 5-hydroxyindole-3-carboxylic acid and its ester derivatives against the MCF-7 breast cancer cell line revealed crucial SAR insights that are likely applicable to their 5-amino counterparts.[3] The study highlighted that esterification of the carboxylic acid and the nature of the substituent on the indole nitrogen significantly impact cytotoxicity. For instance, an ester derivative with a 4-methoxy group (compound 5d in the study) was found to be the most potent, with a half-maximal effective concentration (EC50) of 4.7 µM.[3] This suggests that increasing lipophilicity through esterification and introducing specific aromatic moieties on the indole nitrogen can enhance anticancer activity.
Furthermore, a series of 5-(3-indolyl)-1,3,4-thiadiazoles, synthesized from indole-3-carboxylic acid, were evaluated for their anticancer activity.[4] The most active compound in this series, which featured a 5-bromoindolyl substituent, displayed an IC50 of 1.5 µM against pancreatic cancer cells (PaCa2).[4] This underscores the importance of substitution on the indole ring system for enhancing cytotoxic potency.
Tabulated Anticancer Activity Data
The following table summarizes the anticancer activity of selected indole-3-carboxylic acid analogs from the literature. While not all are direct 5-amino derivatives, they provide valuable insights into the structure-activity relationships of this class of compounds.
| Compound ID | Modification from Core Structure | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 7j | Indole-3-acrylic acid conjugate of melampomagnolide B | Leukemia sub-panel | 0.03–0.30 | [5] |
| 7k | Indole-3-carboxylic acid conjugate of melampomagnolide B | Leukemia sub-panel | 0.04–0.28 | [5] |
| 5m | 5-(5-Bromo-1H-indol-3-yl)-2-(4-(benzyloxy)-3-methoxyphenyl)-1,3,4-thiadiazole | PaCa2 (Pancreatic) | 1.5 | [4] |
| 3k | 5-((1-(2-bromobenzoyl)-5-methoxy-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | MDA-MB-435 (Melanoma) | 0.85 | [6] |
| 3w | 5-((5-methoxy-1-(naphthalen-2-ylcarbonyl)-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | HOP-92 (Lung) | 1.09 | [6] |
Comparative Efficacy of this compound Analogs as Antimicrobial Agents
The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. The 5-aminoindole scaffold has been identified as a valuable starting point for the development of novel antimicrobial agents.[7] The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase.[7]
Structure-Activity Relationship (SAR) Insights
A study on indole-3-carboxamide-polyamine conjugates demonstrated that substitutions on the indole ring are critical for antimicrobial activity.[8] Specifically, 5-bromo-substituted indole analogs exhibited broad-spectrum activity, with one particular conjugate (13b) showing potent activity against Staphylococcus aureus, Acinetobacter baumannii, and Cryptococcus neoformans with MIC values ≤ 0.28 µM.[8] This highlights the positive impact of halogenation at the 5-position on antimicrobial efficacy.
Another study on 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives also revealed significant antibacterial activity.[9] The most potent compound in this series (5d) exhibited MIC values ranging from 37.9 to 113.8 µM against a panel of bacteria.[9] These findings suggest that derivatization of the indole core with other heterocyclic systems can lead to potent antimicrobial agents.
Tabulated Antimicrobial Activity Data
The following table presents the antimicrobial activity of selected indole-3-carboxylic acid analogs.
| Compound ID | Modification from Core Structure | Bacterial/Fungal Strain | MIC (µM) | Reference |
| 13b | α,ω-di-(5-bromoindole-3-carboxamido)polyamine | S. aureus, A. baumannii, C. neoformans | ≤ 0.28 | [8] |
| 5d | (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxybenzamide | S. aureus | 37.9–113.8 | [9] |
| Indole-triazole conjugate | 2-(5-(Benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)-1H-indole | Gram-negative strains | ~250 µg/mL | [10] |
| Indole-2-carbohydrazide | 5-substituted-Nβ-(2-oxo-2H-pyrano[2,3-b]quinoline-3-carbonyl)-3-phenyl-1H-indole-2-carbohydrazide | S. aureus, E. coli, B. subtilis | - | [11] |
Experimental Protocols for Efficacy Evaluation
To ensure the reproducibility and validity of efficacy studies, standardized and well-documented protocols are essential. Here, we provide detailed methodologies for assessing the anticancer and antimicrobial activities of this compound analogs.
Protocol 1: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13]
Materials:
-
96-well plates
-
Test compounds (this compound analogs)
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)[12]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Protocol 2: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][15]
Materials:
-
96-well microtiter plates
-
Test compounds (this compound analogs)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline or PBS
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: From a fresh culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of each test compound. Perform serial two-fold dilutions of the compounds in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action is crucial for rational drug design and development. Many indole-based compounds exert their effects by targeting specific enzymes or signaling pathways.
Inhibition of DNA Gyrase
Several antimicrobial indole derivatives function by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription.[7] Inhibition of this enzyme leads to the accumulation of DNA strand breaks and ultimately bacterial cell death.
Caption: Inhibition of bacterial DNA gyrase by this compound analogs.
Modulation of EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in cell proliferation and survival.[3][16] Its dysregulation is a hallmark of many cancers, making it a key therapeutic target. Small molecule inhibitors, including some indole derivatives, can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting downstream signaling pathways.[17]
Caption: Inhibition of the EGFR signaling pathway by indole analogs.
Conclusion and Future Directions
The this compound scaffold holds immense promise for the development of novel therapeutic agents. The comparative data presented in this guide demonstrate that strategic modifications to this core structure can lead to potent and selective anticancer and antimicrobial compounds. The detailed experimental protocols provide a framework for the rigorous evaluation of new analogs, while the mechanistic insights offer a basis for rational drug design.
Future research in this area should focus on expanding the chemical diversity of this compound analogs and conducting comprehensive in vivo studies to validate the in vitro efficacy. Furthermore, a deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for optimizing their therapeutic potential and minimizing off-target effects. The continued exploration of this versatile scaffold is poised to yield the next generation of innovative medicines.
References
- 1. indianchemicalsociety.com [indianchemicalsociety.com]
- 2. Synthesis , characterization and pharmacological evaluation of novel Indole derivatives | Semantic Scholar [semanticscholar.org]
- 3. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-((1-Aroyl-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-diones as potential anticancer agents with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-amino-1H-indole-3-carboxamide | 677752-70-4 | Benchchem [benchchem.com]
- 8. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antimicrobial activity of some 5-substituted-3-phenyl-Nbeta-(substituted-2-oxo-2H-pyrano[2,3-b]quinoline-3-carbonyl)-1H-indole-2-carboxyhydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. arkat-usa.org [arkat-usa.org]
- 15. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Bioactivity Assays for 5-Amino-1H-indole-3-carboxylic acid
Introduction: The Indole Scaffold and the Promise of 5-Amino-1H-indole-3-carboxylic acid
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast range of biological activities. From the anti-cancer properties of Vinca alkaloids to the neuroprotective potential of newly synthesized derivatives, indole-containing molecules are a cornerstone of drug discovery.[1][2][3] this compound is a member of this versatile family. As a functionalized indole, it presents a valuable starting point for chemical synthesis and a potential bioactive agent in its own right.[4]
This guide provides a comparative framework for validating the bioactivity of this compound and its derivatives. We will move beyond simple protocol recitation to explore the causal logic behind assay selection and validation, ensuring that the data generated is not only accurate but also meaningful. We will focus on two high-value, mechanistically distinct assay classes relevant to the known activities of indole compounds: direct enzyme inhibition and cell-based G-protein coupled receptor (GPCR) modulation.
Chapter 1: A Comparative Framework for Bioassay Selection
The initial step in validating a novel compound is to select assays that are relevant to its potential biological targets. Given the broad activities of indole derivatives, a logical starting point is to investigate two of the most common mechanisms of drug action: enzyme inhibition and receptor modulation.
| Assay Class | Principle | Primary Output | Throughput | Biological Context | Common Alternatives |
| Enzyme Inhibition Assay | Measures the direct effect of a compound on the catalytic activity of a purified enzyme.[5] | IC50 (Inhibitory Concentration 50%) | High | Low (Biochemical) | Activity-Based Probes, Thermal Shift Assays |
| Cell-Based GPCR Assay | Measures the compound's effect on a signaling pathway initiated by a GPCR in a living cell.[6][7] | EC50 (Effective Concentration 50%) / IC50 | Medium to High | High (Cellular) | Radioligand Binding, Beta-Arrestin Recruitment Assays[6][8] |
Expert Rationale for Assay Selection:
-
Enzyme Inhibition Assays: These are foundational in drug discovery.[5][9] They provide a direct, unambiguous measure of a compound's interaction with a specific protein target. For an indole derivative, a relevant target could be an enzyme like Xanthine Oxidase (XO), as other indole-isoxazole hybrids have shown potent inhibitory activity against it.[10] This approach offers a clean, mechanistically focused starting point.
-
Cell-Based GPCR Assays: G-protein coupled receptors represent the largest class of therapeutic drug targets.[11][12] These assays move beyond a simple biochemical interaction to assess a compound's functional effect within a complex cellular environment. This is crucial because a compound's activity can be influenced by cell permeability, metabolism, and interactions with other cellular components. Measuring the modulation of second messengers like cyclic AMP (cAMP) provides a robust readout of the activation or inhibition of many GPCRs.[7]
The following workflow illustrates the logical progression from compound identification to validated bioactivity.
References
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-amino-1H-indole-3-carboxamide | 677752-70-4 | Benchchem [benchchem.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. biocompare.com [biocompare.com]
- 7. marinbio.com [marinbio.com]
- 8. mdpi.com [mdpi.com]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Cell-Based GPCR Reporter Assays | Thermo Fisher Scientific - KR [thermofisher.com]
A Researcher's Guide to Spectroscopic Characterization: 5-Amino-1H-indole-3-carboxylic acid and Its Synthetic Precursors
Introduction
In the landscape of pharmaceutical research and drug development, indole derivatives represent a cornerstone scaffold, integral to a vast array of biologically active compounds. Among these, 5-Amino-1H-indole-3-carboxylic acid serves as a critical building block for synthesizing targeted therapeutics. Its journey from simpler precursors involves key chemical transformations that fundamentally alter the molecule's electronic and structural properties. The ability to meticulously track these changes is paramount for ensuring reaction completion, identifying intermediates, and verifying the purity of the final product.
This guide provides an in-depth spectroscopic comparison of this compound with its common precursors, Indole-3-carboxylic acid and 5-Nitro-1H-indole-3-carboxylic acid. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). The objective is to equip researchers with the expertise to interpret spectral data confidently, explaining not just what is observed, but why it is observed, thereby validating the synthetic pathway from starting material to final product.
The Synthetic Pathway: A Spectroscopic Journey
The synthesis of this compound typically proceeds via a two-step process: the regioselective nitration of Indole-3-carboxylic acid, followed by the reduction of the resulting nitro group. Each step introduces a functional group that acts as a powerful spectroscopic handle, allowing for clear differentiation between the three compounds.
Caption: Synthetic route from Indole-3-carboxylic acid to the target compound.
¹H NMR Spectroscopy: Mapping Proton Environments
¹H NMR spectroscopy is arguably the most powerful tool for tracking this synthesis. It provides detailed information about the chemical environment of protons, their connectivity, and their relative numbers. The key diagnostic region is the aromatic portion of the spectrum (typically 7.0-8.5 ppm), where the electronic effects of the substituent at the C5 position become evident.
Causality of Chemical Shifts:
-
Indole-3-carboxylic acid: The baseline spectrum for the aromatic protons of the indole ring.
-
5-Nitro-1H-indole-3-carboxylic acid: The introduction of the strongly electron-withdrawing nitro (-NO₂) group at C5 deshields the neighboring protons (H4 and H6). This effect causes their corresponding signals to shift significantly downfield (to a higher ppm value) compared to the precursor.
-
This compound: Conversely, the reduction of the nitro group to an electron-donating amino (-NH₂) group shields the aromatic protons. This results in a pronounced upfield shift (to a lower ppm value) of the signals for H4 and H6 relative to the nitro-intermediate. The amino protons themselves typically appear as a broad singlet.
Comparative ¹H NMR Data (DMSO-d₆)
| Compound | H2 (s) | H4 (d) | H6 (dd) | H7 (d) | NH (indole, s) | Other |
| Indole-3-carboxylic acid | ~8.06 ppm | ~8.06 ppm | ~7.15 ppm | ~7.42 ppm | ~12.0 ppm | COOH (~12.6 ppm) |
| 5-Nitro-1H-indole-3-carboxylic acid | ~8.45 ppm | ~8.80 ppm | ~8.10 ppm | ~7.60 ppm | ~12.5 ppm | COOH (~13.0 ppm) |
| This compound | ~7.89 ppm | ~7.19 ppm | ~6.57 ppm | ~7.16 ppm | ~11.5 ppm | NH₂ (~4.75 ppm, br s), COOH (~12.0 ppm)[1] |
Note: Exact chemical shifts can vary based on solvent and concentration. The values presented are typical.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H spectrum using standard parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
Processing: Apply Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction.
-
Analysis: Integrate the signals to determine relative proton counts and measure chemical shifts (ppm) and coupling constants (Hz). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Caption: General workflow for acquiring an NMR spectrum.
FTIR Spectroscopy: Probing Functional Group Vibrations
FTIR spectroscopy is indispensable for quickly confirming the presence or absence of key functional groups. The transformation from a nitro to an amino group provides a clear and unambiguous change in the infrared spectrum.
Key Vibrational Modes:
-
Carboxylic Acid (-COOH): All three compounds will display a very broad O-H stretch from approximately 2500-3300 cm⁻¹ and a sharp C=O (carbonyl) stretch around 1680-1710 cm⁻¹.[2]
-
Nitro Group (-NO₂): 5-Nitro-1H-indole-3-carboxylic acid is uniquely identified by two strong, characteristic stretching vibrations: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.[3] The disappearance of these two peaks is a primary indicator of a successful reduction.
-
Amino Group (-NH₂): The appearance of two distinct N-H stretching peaks in the 3300-3500 cm⁻¹ region confirms the formation of the primary amine in the final product.[4] Aromatic primary amines typically show an asymmetric stretch (3420-3500 cm⁻¹) and a symmetric stretch (3340-3420 cm⁻¹).[4]
Comparative FTIR Data (cm⁻¹)
| Functional Group | Indole-3-carboxylic acid | 5-Nitro-1H-indole-3-carboxylic acid | This compound |
| O-H Stretch (Carboxyl) | ~2500-3300 (very broad) | ~2500-3300 (very broad) | ~2500-3300 (very broad) |
| N-H Stretch (Indole) | ~3300-3400 | ~3300-3400 | ~3300-3400 |
| N-H Stretch (Amine) | Absent | Absent | ~3350-3450 (two peaks) |
| C=O Stretch (Carboxyl) | ~1680 | ~1700 | ~1680 |
| NO₂ Asymmetric Stretch | Absent | ~1520 | Absent |
| NO₂ Symmetric Stretch | Absent | ~1350 | Absent |
Experimental Protocol: FTIR-ATR Spectroscopy
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure. This ensures good contact between the sample and the crystal, which is crucial for a high-quality spectrum.[3]
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Analysis: Identify the key absorption bands and correlate them with known functional group frequencies.
UV-Visible Spectroscopy: Monitoring Electronic Transitions
UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The position of maximum absorbance (λmax) is highly sensitive to the electronic nature of the chromophore. The indole ring is an excellent chromophore, and its absorption profile is significantly modulated by the substituents at the C5 position.
Electronic Effects on λmax:
-
Indole-3-carboxylic acid: Exhibits the characteristic absorption bands of the indole nucleus.
-
5-Nitro-1H-indole-3-carboxylic acid: The nitro group is a powerful auxochrome that extends the conjugated π-system. This leads to a bathochromic (red) shift, moving the λmax to a longer wavelength compared to the unsubstituted precursor.[5][6] Nitroaromatic compounds are known to be strong chromophores.[6]
-
This compound: The amino group is also a strong auxochrome. The lone pair of electrons on the nitrogen atom interacts with the aromatic π-system, also causing a significant bathochromic shift. The λmax of the amino-substituted product will be distinctly different from both the starting material and the nitro-intermediate, often appearing at an even longer wavelength.[7]
Comparative UV-Vis Data (in Methanol or Ethanol)
| Compound | Key λmax Values (nm) |
| Indole-3-carboxylic acid | ~280-290 nm |
| 5-Nitro-1H-indole-3-carboxylic acid | ~320-350 nm[6] |
| This compound | ~290-310 nm and a longer wavelength shoulder |
Note: λmax values are solvent-dependent.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the instrument (typically 0.1-1.0 AU).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Measure the absorbance of the solvent blank across the desired wavelength range (e.g., 200-500 nm). This will be used as the baseline.
-
Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer and record the absorption spectrum.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Mass Spectrometry: Confirming Molecular Weight
Mass spectrometry (MS) is the definitive technique for confirming the molecular weight of the starting material, intermediate, and final product. By measuring the mass-to-charge ratio (m/z) of the molecular ion, it provides direct evidence of the chemical transformation.
Expected Molecular Ions:
-
Indole-3-carboxylic acid (C₉H₇NO₂): Molecular Weight = 161.16 g/mol . Expected [M+H]⁺ = 162.05.[8]
-
5-Nitro-1H-indole-3-carboxylic acid (C₉H₆N₂O₄): Molecular Weight = 206.16 g/mol . Expected [M+H]⁺ = 207.03.[9][10]
-
This compound (C₉H₈N₂O₂): Molecular Weight = 176.17 g/mol . Expected [M+H]⁺ = 177.06.[11]
The transition from an m/z of 162 to 207 confirms nitration (addition of NO₂ and loss of H, net +45 Da). The subsequent shift from m/z 207 to 177 confirms the reduction of the nitro group to an amine (loss of O₂ and addition of H₂, net -30 Da).
Conclusion
The spectroscopic characterization of this compound and its precursors is a clear and logical process when the correct techniques are applied. Each step of the synthesis—nitration and reduction—imparts a unique and readily identifiable signature upon the molecule.
-
¹H NMR provides a detailed map of the changing electronic environments of the aromatic protons.
-
FTIR offers a rapid and definitive confirmation of the addition of the nitro group and its subsequent conversion to an amino group.
-
UV-Vis spectroscopy allows for the monitoring of the evolving electronic structure and conjugation of the indole chromophore.
-
Mass Spectrometry provides unequivocal proof of the molecular weight at each stage, confirming the elemental composition changes.
By employing this multi-technique approach, researchers can proceed with confidence, ensuring the integrity of their synthesis and the purity of their final product, thereby upholding the rigorous standards required in modern drug discovery and development.
References
- 1. Synthesis of a Series of Diaminoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-Nitro-1H-indole-3-carboxylic acid - [sigmaaldrich.com]
- 10. 5-NITROINDOLE-3-CARBOXYLIC ACID | 6958-37-8 [chemicalbook.com]
- 11. This compound | C9H8N2O2 | CID 250406 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of 5-Amino-1H-indole-3-carboxylic Acid-Based Inhibitors
Introduction: The Indole Scaffold and the Imperative of Selectivity
The 5-Amino-1H-indole-3-carboxylic acid scaffold represents a privileged structure in medicinal chemistry. Its unique electronic properties and rigid framework make it an excellent starting point for designing potent inhibitors against a variety of biological targets, including protein kinases, metabolic enzymes, and G protein-coupled receptors (GPCRs). However, this versatility comes with a critical challenge: the potential for cross-reactivity. An inhibitor designed for a specific target may bind to and modulate the activity of numerous unintended off-targets, leading to unexpected side effects or even toxicity.
This guide provides a comprehensive framework for conducting rigorous cross-reactivity studies on novel inhibitors based on the this compound core. We will move beyond simple protocols to explain the scientific rationale behind each experimental choice, enabling researchers to build a robust and self-validating data package for their lead compounds. Our focus is on establishing a clear understanding of an inhibitor's selectivity profile, a cornerstone of modern drug development.
Section 1: Strategic Framework for Cross-Reactivity Assessment
A systematic, tiered approach is essential for efficiently characterizing the selectivity of a novel inhibitor. The goal is not merely to test for any interaction but to build a logical and progressively detailed map of the compound's biological footprint. The initial broad screening informs subsequent, more focused mechanistic studies.
The Tiered Screening Workflow
The process begins with high-throughput screening against large, diverse panels of potential targets and funnels down to specific functional assays for confirmed hits. This strategy conserves resources while maximizing the depth of information obtained for relevant off-target interactions.
Benchmarking a Novel Indole-Based Compound Against Known NAMPT Inhibitors: A Comparative Guide
In the landscape of modern oncology, the targeting of metabolic vulnerabilities in cancer cells has emerged as a highly promising therapeutic strategy. One of the key enzymes in this domain is Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] Given the heightened reliance of many tumors on this pathway to fuel their rapid proliferation and DNA repair mechanisms, NAMPT has become an attractive target for inhibitor development.[1][3][4]
This guide provides an in-depth comparative analysis of a novel investigational inhibitor, 5-Amino-1H-indole-3-carboxylic acid, against two well-established NAMPT inhibitors: FK866 and GMX1778 (also known as CHS-828). Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for evaluating new chemical entities in this class, supported by detailed experimental protocols and mechanistic insights.
The Central Role of NAMPT in Cancer Metabolism
NAMPT plays a pivotal role in cellular energetics by catalyzing the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor to NAD+.[2] NAD+ is an essential coenzyme for a multitude of cellular processes, including redox reactions in glycolysis and oxidative phosphorylation, as well as a substrate for NAD+-dependent enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs) that are involved in DNA repair and cellular signaling.[1][5][6] Cancer cells, with their high metabolic and proliferative rates, exhibit an increased demand for NAD+, making them particularly susceptible to the depletion of this vital molecule.[3][5] Inhibition of NAMPT effectively curtails the NAD+ supply, leading to an energy crisis, disruption of DNA repair, and ultimately, apoptotic or necrotic cell death in malignant cells.[7][8]
The following diagram illustrates the central position of NAMPT in the NAD+ salvage pathway and its impact on downstream cellular processes.
Comparative Inhibitor Profiles
A thorough understanding of the biochemical and cellular properties of benchmark inhibitors is crucial for contextualizing the performance of a novel compound.
| Feature | This compound (Investigational) | FK866 (APO866) | GMX1778 (CHS-828) |
| Chemical Scaffold | Indole-based | Pyridine derivative | Pyridyl cyanoguanidine |
| Mechanism of Action | To be determined | Non-competitive inhibitor of NAMPT.[7][9] | Competitive inhibitor of NAMPT.[1][10] |
| Reported Potency (IC50/Ki) | To be determined | Ki = 0.3-0.4 nM.[9][11] | IC50 < 25 nM; Kd = 120 nM.[3][5][8][10] |
| Cellular Effects | To be determined | Induces apoptosis and autophagy by depleting NAD+ and ATP.[7] | Causes NAD+ and ATP depletion, leading to tumor cell death.[3][5][10] |
| Clinical Status | Preclinical | Investigated in Phase I/II clinical trials.[4][12] | Prodrug GMX1777 investigated in Phase I clinical trials.[1][3] |
Experimental Framework for Benchmarking
To rigorously evaluate this compound, a multi-tiered experimental approach is necessary, encompassing biochemical assays, cell-based viability and metabolic studies, and mechanistic investigations.
Protocol 1: In Vitro NAMPT Inhibition Assay (IC50 Determination)
Rationale: This initial screen determines the direct inhibitory potency of the compound on the purified NAMPT enzyme. A fluorogenic coupled-enzyme assay is a sensitive and reliable method for this purpose.[13]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound, FK866, and GMX1778 in 100% DMSO.
-
Prepare a reaction buffer containing Tris-HCl, MgCl2, and DTT.
-
Prepare solutions of recombinant human NAMPT enzyme, nicotinamide (NAM), phosphoribosyl pyrophosphate (PRPP), ATP, NMNAT, alcohol dehydrogenase, and ethanol.[13][14]
-
-
Assay Procedure:
-
Serially dilute the inhibitor stock solutions in DMSO to create a concentration gradient (e.g., from 100 µM to 1 pM).
-
In a 96-well or 384-well black plate, add the reaction buffer.
-
Add a small volume (e.g., 1 µL) of each inhibitor dilution to the respective wells. Include DMSO-only wells as a negative control (100% activity) and wells without NAMPT enzyme as a background control.
-
Add the NAMPT enzyme to all wells except the background control and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a substrate mixture containing NAM and PRPP.
-
Initiate the coupled reaction by adding a mixture of NMNAT, alcohol dehydrogenase, and ethanol.[13]
-
Incubate the plate at 30°C for 60-90 minutes, protected from light.
-
Measure the fluorescence at an excitation of ~340-360 nm and an emission of ~460 nm using a microplate reader.[13][14]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data by setting the DMSO control as 100% activity and the no-enzyme control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
-
Protocol 2: Cell-Based Viability and NAD+ Depletion Assay
Rationale: This assay assesses the compound's ability to penetrate cells and exert its cytotoxic effects by depleting intracellular NAD+ levels. A cancer cell line known to be sensitive to NAMPT inhibition, such as A2780 ovarian cancer cells, is a suitable model.[15][16]
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture A2780 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitors in the cell culture medium.
-
Treat the cells with the inhibitors over a range of concentrations for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
-
Intracellular NAD+ Measurement (at 24 hours):
-
After 24 hours of treatment, lyse the cells and measure the intracellular NAD+ levels using a commercially available NAD/NADH assay kit, which typically relies on a lactate dehydrogenase cycling reaction.[17][18]
-
Normalize the NAD+ levels to the total protein concentration in each well, determined by a BCA or Bradford assay.
-
-
Cell Viability Assessment (at 72 hours):
-
After 72 hours of treatment, measure cell viability using an appropriate assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Alternatively, use a colorimetric assay like MTT.
-
-
Data Analysis:
-
For NAD+ levels, plot the percentage of NAD+ relative to the vehicle control against the inhibitor concentration.
-
For cell viability, calculate the percentage of viable cells relative to the vehicle control and plot this against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Expected Outcomes and Interpretation
The data from these experiments will allow for a direct comparison of this compound with FK866 and GMX1778.
-
Potency: A low nanomolar IC50 in the enzymatic assay would indicate a potent direct inhibitor. This, coupled with a potent GI50 in the cell-based assay, would suggest good cell permeability and on-target activity.
-
Mechanism: Enzyme kinetics studies (e.g., Lineweaver-Burk plots) would reveal whether the novel compound acts as a competitive, non-competitive, or uncompetitive inhibitor, providing crucial insights for structure-activity relationship (SAR) studies.
-
Cellular Efficacy: A strong correlation between the depletion of intracellular NAD+ and the reduction in cell viability would provide compelling evidence that the compound's cytotoxic effect is mediated through the inhibition of the NAMPT pathway.[19][20]
Conclusion
The systematic benchmarking of novel compounds against well-characterized inhibitors is a cornerstone of preclinical drug discovery. By employing the rigorous experimental framework outlined in this guide, researchers can effectively evaluate the potential of this compound or any other novel chemical entity as a NAMPT inhibitor. The comparative data generated will be invaluable for making informed decisions on the advancement of promising candidates toward further preclinical and clinical development. The ultimate goal is the discovery of new therapeutics that can exploit the metabolic vulnerabilities of cancer, leading to more effective and targeted treatments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of various NAMPT inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. mdpi.com [mdpi.com]
- 7. The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. FK-866, NAMPT inhibitor (CAS 658084-64-1) | Abcam [abcam.com]
- 12. ascopubs.org [ascopubs.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. mdpi.com [mdpi.com]
- 15. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. A Novel NAMPT Inhibitor-Based Antibody–Drug Conjugate Payload Class for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to 5-Amino-1H-indole-3-carboxylic acid: Navigating Synthesis and Application for Reproducible Outcomes
For researchers, scientists, and drug development professionals, the promise of novel molecular scaffolds is often tempered by the practical challenges of experimental reproducibility. 5-Amino-1H-indole-3-carboxylic acid, a versatile building block in medicinal chemistry, is no exception. This guide provides an in-depth comparison of this compound with relevant alternatives, focusing on synthetic accessibility, stability, and application in enzyme inhibition, supported by experimental data and protocols to ensure the integrity and reproducibility of your research.
The indole nucleus is a cornerstone in the architecture of many natural products and synthetic drugs, valued for its ability to interact with a multitude of biological targets.[1][2] The strategic placement of functional groups on this scaffold is key to modulating its pharmacological activity. The 5-amino substitution, in particular, offers a valuable handle for further chemical elaboration, making this compound a sought-after precursor in drug discovery programs targeting cancer, infectious diseases, and inflammatory conditions.[1]
Comparative Analysis: this compound vs. Key Alternatives
The choice of a starting material can have profound implications on the efficiency of a synthetic route and the biological activity of the final compound. Here, we compare this compound with two common alternatives: indole-3-carboxylic acid and 5-Nitro-1H-indole-3-carboxylic acid.
| Feature | This compound | Indole-3-carboxylic acid | 5-Nitro-1H-indole-3-carboxylic acid |
| Synthetic Accessibility | Often requires a reduction step from the nitro precursor, which can present challenges in purification and yield.[3] | Commercially available and can be synthesized through various established methods.[4] | Typically synthesized by nitration of indole-3-carboxylic acid, a relatively straightforward electrophilic substitution.[5] |
| Reactivity | The amino group is a versatile functional handle for amide bond formation, alkylation, and arylation, enabling diverse library synthesis.[6] | The indole nitrogen and the C2 position are the primary sites for functionalization. | The nitro group can be reduced to an amine, providing a two-step route to the 5-amino derivative, or used as an electron-withdrawing group to influence reactivity.[3] |
| Stability | The amino group is susceptible to air oxidation, which can lead to colored impurities and affect reproducibility. Careful handling and storage under inert atmosphere are recommended.[3] | Generally stable under typical laboratory conditions. | The nitro group is stable, making the compound robust for various reaction conditions. |
| Biological Activity of Derivatives | The amino group can act as a hydrogen bond donor, potentially enhancing binding affinity to biological targets. Derivatives have shown promise as kinase and xanthine oxidase inhibitors.[7][8] | Serves as a foundational scaffold for a vast array of bioactive molecules, including auxin mimics and antihypertensive agents.[9][10] | The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties and biological activity of the molecule.[11] |
Ensuring Reproducibility: The Critical Role of Purity and Stability
A significant challenge in working with 5-aminoindole derivatives is their potential instability, particularly their susceptibility to air oxidation.[3] This can lead to the formation of colored impurities, which may interfere with biological assays and compromise the reproducibility of experimental results.
Key Considerations for Trustworthy Protocols:
-
Purification: Thorough purification of this compound and its derivatives is paramount. Column chromatography is a common method, and for polar compounds, reversed-phase chromatography can be effective.[6]
-
Storage: To minimize oxidation, store the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C is often recommended).[12]
-
Handling: When weighing and handling the compound, minimize its exposure to air and light. Use freshly prepared solutions for reactions and biological assays whenever possible.
Application Spotlight: Inhibition of Xanthine Oxidase
Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for managing hyperuricemia and gout.[8] The indole scaffold has emerged as a promising framework for the design of novel xanthine oxidase inhibitors.
A recent study highlighted the potential of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as potent xanthine oxidase inhibitors.[8] The synthesis of these compounds utilizes an indole precursor, and the nature of the substituent on the indole nitrogen was found to be crucial for inhibitory activity.
Comparative Inhibitory Activity of Indole-based Xanthine Oxidase Inhibitors:
| Compound | Indole N-substituent | IC50 (µM) against Xanthine Oxidase |
| 6c | 4-fluorobenzyl | 0.13 |
| Allopurinol (Reference) | - | 2.93 |
Data sourced from a study on 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors.[8]
This data demonstrates that strategic modification of the indole scaffold can lead to highly potent enzyme inhibitors, significantly outperforming the standard-of-care drug, allopurinol. The synthesis of such derivatives often starts from a functionalized indole, such as this compound, where the amino group can be a key point for diversification.
Experimental Protocols
To ensure the practical applicability of this guide, we provide detailed, step-by-step methodologies for key experimental workflows.
Protocol 1: Synthesis of a 5-Substituted Indole-3-Carboxamide Derivative
This protocol describes a general procedure for the amide coupling of this compound with an amine, a common step in the synthesis of bioactive indole derivatives.
Diagram: Workflow for Amide Coupling
Caption: General workflow for the synthesis of a 5-substituted indole-3-carboxamide derivative.
Materials:
-
This compound
-
EDC·HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Amine of choice
-
Dry Dichloromethane (CH₂Cl₂)
-
Standard aqueous work-up solutions (e.g., saturated aq. NaHCO₃, brine)
-
Silica gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in dry CH₂Cl₂.
-
Cool the mixture to 0 °C in an ice bath and add DIPEA (2.5 eq). Stir for 15-20 minutes.
-
Amine Addition: In a separate flask, dissolve the desired amine (1.1 eq) in a minimal amount of dry CH₂Cl₂.
-
Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, perform a standard aqueous work-up to remove excess reagents and water-soluble byproducts.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired amide.[6]
Protocol 2: In Vitro Xanthine Oxidase Inhibition Assay
This protocol outlines a spectrophotometric method to determine the inhibitory activity of compounds against xanthine oxidase.
Diagram: Xanthine Oxidase Inhibition Assay Workflow
Caption: Workflow for the in vitro xanthine oxidase inhibition assay.
Materials:
-
Xanthine oxidase (from bovine milk)
-
Xanthine
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Test compound (dissolved in DMSO)
-
Allopurinol (positive control)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all solutions in potassium phosphate buffer (pH 7.5).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound solution at various concentrations (or vehicle for control)
-
Xanthine oxidase solution
-
-
Pre-incubation: Pre-incubate the plate at 25 °C for 15 minutes.
-
Reaction Initiation: Initiate the reaction by adding the xanthine solution to each well.
-
Measurement: Immediately measure the absorbance at 295 nm at regular intervals for a set period using a microplate reader. The rate of uric acid formation is proportional to the increase in absorbance.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (vehicle only). Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[13][14]
Conclusion
This compound is a valuable and versatile building block in the synthesis of biologically active molecules. However, to ensure the reproducibility of experimental results, researchers must be mindful of its inherent stability challenges. By employing rigorous purification techniques, appropriate storage and handling procedures, and well-validated experimental protocols, the full potential of this compound can be realized. This guide provides a framework for comparing this compound with its alternatives and offers practical guidance to support the generation of robust and reliable scientific data.
References
- 1. Recent updates of Indole derivatives as kinase inhibitors in the treatment of cancer. | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. impactfactor.org [impactfactor.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Amino-1H-indole-3-carboxylic Acid for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5-Amino-1H-indole-3-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and an understanding of the compound's chemical properties.
I. Hazard Assessment and Immediate Safety Precautions
This compound is classified as a hazardous substance. Based on data from similar compounds, it is presumed to be:
The presence of the aromatic amine functional group also raises concerns about potential carcinogenicity, a known hazard for this class of compounds. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and engineering controls.
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene), and a lab coat. | To prevent skin contact, which can cause irritation and potential absorption of the chemical. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | To prevent inhalation of dust or aerosols, which may cause respiratory tract irritation. |
All manipulations of solid this compound should be performed in a certified chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible.[5]
II. Disposal Workflow: A Decision-Making Framework
The appropriate disposal route for this compound depends on the quantity of waste and the capabilities of your institution. The following diagram illustrates the decision-making process:
Caption: Disposal decision workflow for this compound.
III. Large Quantity Disposal (> 10 grams)
For quantities of this compound exceeding 10 grams, or for any quantity if your laboratory is not equipped for chemical degradation, the following procedure must be followed:
-
Segregation and Collection:
-
Collect all waste materials, including unreacted compound, contaminated consumables (e.g., weighing paper, pipette tips), and contaminated PPE, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical (e.g., high-density polyethylene).
-
The label should include the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.
-
-
Storage:
-
Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[1]
-
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the hazardous waste by a licensed and approved waste disposal company.
-
Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[6]
-
IV. Small Quantity Disposal (< 10 grams): In-Laboratory Chemical Degradation
For small quantities of this compound, chemical degradation to less hazardous compounds may be a viable option before final disposal. The following protocol utilizes potassium permanganate, a strong oxidizing agent, to break down the aromatic amine and carboxylic acid functional groups.[7][8]
Experimental Protocol: Potassium Permanganate Oxidation
Objective: To oxidize this compound into smaller, less hazardous compounds.
Materials:
-
This compound waste
-
Sulfuric acid (1.7 N)
-
Potassium permanganate (0.2 M)
-
Sodium bisulfite (solid)
-
Stir plate and stir bar
-
Appropriate glassware (e.g., beaker, Erlenmeyer flask)
-
pH paper
Procedure:
-
Preparation (in a chemical fume hood):
-
For every 1 gram of this compound waste, prepare a solution of 170 mL of 1.7 N sulfuric acid in a suitably sized flask.
-
Carefully add the waste to the sulfuric acid solution and stir until dissolved.
-
-
Oxidation:
-
Slowly add 57 mL of 0.2 M potassium permanganate solution to the stirring acidic solution for every 1 gram of waste.
-
A color change to purple, and potentially the formation of a brown precipitate (manganese dioxide), will be observed.
-
Allow the reaction to stir at room temperature for a minimum of 8 hours to ensure complete degradation.[7]
-
-
Quenching Excess Permanganate:
-
After the 8-hour reaction time, slowly add solid sodium bisulfite in small portions until the purple color of the permanganate disappears, and the solution becomes colorless or a pale yellow/brown.[7] This step neutralizes the excess oxidizing agent.
-
-
Neutralization and Final Disposal:
-
Carefully neutralize the acidic solution by adding a suitable base, such as sodium hydroxide, until the pH is between 6 and 8.
-
The final treated solution can then be disposed of down the drain with copious amounts of water, in accordance with your local and institutional regulations.[7] Always confirm with your EHS office before drain disposal of any treated chemical waste.
-
Table 2: Reagent Quantities for Degradation Protocol
| Waste Quantity (grams) | 1.7 N Sulfuric Acid (mL) | 0.2 M Potassium Permanganate (mL) |
| 1 | 170 | 57 |
| 5 | 850 | 285 |
| 10 | 1700 | 570 |
V. Conclusion: Fostering a Culture of Safety
The proper disposal of chemical waste is a cornerstone of responsible scientific practice. By adhering to the procedures outlined in this guide, researchers can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment and minimizing our ecological footprint. Always consult your institution's specific safety and disposal protocols and when in doubt, contact your Environmental Health and Safety department.
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. epfl.ch [epfl.ch]
- 8. Destruction of aromatic amines in laboratory wastes through oxidation with potassium permanganate/sulfuric acid into non-mutagenic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Handling of 5-Amino-1H-indole-3-carboxylic Acid
Researchers and drug development professionals handling novel chemical entities are at the forefront of innovation. With this privilege comes the profound responsibility of ensuring a safe laboratory environment. This guide provides essential, immediate safety and logistical information for handling 5-Amino-1H-indole-3-carboxylic acid (CAS No. 6960-44-7). While a specific Safety Data Sheet (SDS) for this compound is not publicly available in our immediate resources, this document synthesizes critical safety data from closely related indole-3-carboxylic acid derivatives to establish a robust framework for personal protective equipment (PPE), handling protocols, and emergency procedures. The causality behind each recommendation is explained to empower you with the knowledge to work safely and effectively.
Hazard Assessment: An Evidence-Based Approach
Understanding the potential hazards of this compound is the foundation of safe handling. Based on the documented hazards of analogous compounds such as Indole-3-carboxylic acid and 5-Iodo-1H-indole-3-carboxylic acid, we can anticipate a similar hazard profile.[1][2]
Anticipated Hazards:
-
Skin Irritation: Likely to cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation: Expected to cause serious eye irritation.[1][2]
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust.[2]
-
Harmful if Swallowed or in Contact with Skin: Some indole derivatives are classified as harmful if ingested or absorbed through the skin.[3]
These potential hazards necessitate a stringent adherence to the personal protective equipment and handling protocols outlined below.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the recommended PPE, and the subsequent workflow diagram illustrates the selection process.
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in situations with a high risk of splashing or dust generation. | Protects against eye irritation from airborne particles or splashes.[1] |
| Skin Protection | - Gloves: Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for integrity before each use. - Lab Coat: A long-sleeved lab coat is required to protect skin and personal clothing. | Prevents skin irritation and potential dermal absorption.[1][2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced, especially when handling the powder outside of a fume hood. | Minimizes the risk of respiratory tract irritation from inhaling fine dust particles.[1] |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a standardized operational procedure is critical for minimizing exposure and preventing accidents.
Handling Protocol
-
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Assemble all necessary equipment and reagents before starting the experiment to minimize movement in and out of the designated area.
-
-
Weighing and Transfer:
-
When weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent the inhalation of dust.
-
Use anti-static weighing paper or a spatula to minimize the generation of airborne dust.
-
Close the container tightly immediately after use.
-
-
In-Experiment Handling:
-
Post-Experiment:
-
Decontaminate all surfaces that may have come into contact with the chemical.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
-
Emergency Procedures
| Exposure Type | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1] |
Spill and Disposal Plan
-
Spill Cleanup:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[1]
-
Clean the spill area with a suitable solvent and then with soap and water.
-
For larger spills, evacuate the area and contact your institution's environmental health and safety department.
-
-
Waste Disposal:
-
Dispose of waste this compound and any contaminated materials in a designated hazardous waste container.
-
All chemical waste disposal must be in accordance with federal, state, and local regulations. Do not dispose of it down the drain.[4]
-
Storage and Incompatibilities
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Protect from light and moisture.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1]
By implementing these comprehensive safety measures, you can confidently and safely advance your research with this compound. Always prioritize safety and consult your institution's specific safety protocols.
References
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
